molecular formula C13H14N2 B14894663 2-(1-Phenylpiperidin-4-ylidene)acetonitrile

2-(1-Phenylpiperidin-4-ylidene)acetonitrile

Cat. No.: B14894663
M. Wt: 198.26 g/mol
InChI Key: NDMQRJQTRXNIFZ-UHFFFAOYSA-N
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Description

2-(1-Phenylpiperidin-4-ylidene)acetonitrile (CAS Number: 125138-07-0) is a chemical compound with a molecular formula of C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol . This piperidine derivative is characterized by an acetonitrile group attached to a piperidinylidene core, which is substituted with a phenyl ring at the nitrogen position . Researchers value this compound as a versatile synthetic intermediate or building block for the preparation of more complex molecules, particularly in medicinal chemistry. For example, structurally related compounds featuring a piperidine scaffold are frequently investigated for their potential biological activity and are used in the development of novel therapeutics, such as antagonists for neurological targets like the muscarinic receptor 4 (M4) . This product is supplied with a guaranteed purity of ≥98% . Please consult the safety data sheet prior to use. This product is for research and further manufacturing applications only. It is not intended for direct human or veterinary use .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-(1-phenylpiperidin-4-ylidene)acetonitrile

InChI

InChI=1S/C13H14N2/c14-9-6-12-7-10-15(11-8-12)13-4-2-1-3-5-13/h1-6H,7-8,10-11H2

InChI Key

NDMQRJQTRXNIFZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=CC#N)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Phenylpiperidin-4-ylidene)acetonitrile (CAS 125138-07-0)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile (CAS 125138-07-0). This compound, characterized by a phenyl-substituted piperidine ring and an exocyclic α,β-unsaturated nitrile group, is a valuable intermediate in organic synthesis. Its structural motifs are of significant interest in medicinal chemistry, particularly in the design of centrally active agents. This guide will delve into the established synthetic routes, with a focus on the Horner-Wadsworth-Emmons reaction, and explore the compound's chemical behavior and potential as a precursor for more complex molecular architectures.

Introduction

2-(1-Phenylpiperidin-4-ylidene)acetonitrile is a multifaceted organic compound featuring a 4-substituted piperidine ring, a structural feature prevalent in a wide array of biologically active molecules and approved pharmaceuticals.[1] The presence of the α,β-unsaturated nitrile functionality imparts unique reactivity, making it a versatile building block for the synthesis of more complex heterocyclic systems. The phenyl substituent on the piperidine nitrogen further influences the molecule's lipophilicity and potential for intermolecular interactions, rendering it a compound of interest for medicinal chemists and drug development professionals. This guide aims to provide a detailed technical resource on its core chemical properties and synthetic methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

PropertyValueSource
CAS Number 125138-07-0ChemScene[2]
Molecular Formula C₁₃H₁₄N₂ChemScene[2]
Molecular Weight 198.26 g/mol ChemScene[2]
Appearance Not explicitly stated, likely a solidGeneral chemical knowledge
Purity ≥98% (typical commercial grade)ChemScene[2]
Storage Sealed in dry, 2-8°CChemScene[2]
SMILES N#C/C=C1CCN(C2=CC=CC=C2)CC/1ChemScene[2]
Topological Polar Surface Area (TPSA) 27.03 ŲChemScene[2]
logP 2.73678ChemScene[2]
Hydrogen Bond Acceptors 2ChemScene[2]
Hydrogen Bond Donors 0ChemScene[2]
Rotatable Bonds 1ChemScene[2]

Synthesis of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile

The primary and most efficient method for the synthesis of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile is the Horner-Wadsworth-Emmons (HWE) reaction . This olefination reaction involves the condensation of a stabilized phosphonate ylide with a ketone.[3][4]

Underlying Principles of the Horner-Wadsworth-Emmons Reaction

The HWE reaction is a superior alternative to the traditional Wittig reaction for the synthesis of α,β-unsaturated nitriles from ketones. The key reagent is a phosphonate carbanion, which is more nucleophilic and typically less basic than the corresponding phosphonium ylide used in the Wittig reaction.[3] A significant advantage of the HWE reaction is the facile removal of the phosphate byproduct, which is water-soluble, simplifying the purification of the final product.[4][5] The reaction generally favors the formation of the (E)-alkene isomer due to thermodynamic control during the elimination step.[3]

The synthesis of the required phosphonate reagent, diethyl cyanomethylphosphonate, is typically achieved through a Michaelis-Arbuzov reaction between a trialkyl phosphite and a haloacetonitrile.[6][7]

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

The following protocol describes a general procedure for the synthesis of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile based on the principles of the Horner-Wadsworth-Emmons reaction.

Reactants:

  • 1-Phenylpiperidin-4-one

  • Diethyl cyanomethylphosphonate[7][8]

  • A suitable base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

Step-by-Step Methodology:

  • Preparation of the Phosphonate Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the chosen base is suspended in the anhydrous solvent. The flask is cooled in an ice bath. Diethyl cyanomethylphosphonate is then added dropwise to the stirred suspension. The mixture is stirred at 0°C for a specified time (typically 30-60 minutes) to ensure complete formation of the phosphonate carbanion (ylide).

  • Reaction with the Ketone: A solution of 1-phenylpiperidin-4-one in the same anhydrous solvent is added dropwise to the pre-formed ylide solution at 0°C.

  • Reaction Progression and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by Thin Layer Chromatography is recommended to determine completion). Upon completion, the reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 2-(1-Phenylpiperidin-4-ylidene)acetonitrile.

HWE_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Ketone 1-Phenylpiperidin-4-one Nucleophilic_Addition Nucleophilic Addition Ketone->Nucleophilic_Addition Phosphonate Diethyl cyanomethylphosphonate Ylide_Formation Ylide Formation Phosphonate->Ylide_Formation Base Base (e.g., NaH) Base->Ylide_Formation Deprotonation Ylide_Formation->Nucleophilic_Addition Ylide Elimination Elimination Nucleophilic_Addition->Elimination Betaine intermediate Product 2-(1-Phenylpiperidin-4-ylidene)acetonitrile Elimination->Product

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Chemical Reactivity

The chemical reactivity of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile is primarily dictated by the α,β-unsaturated nitrile moiety. This conjugated system allows for a variety of chemical transformations.

Reactions at the α,β-Unsaturated System
  • Michael Addition: The β-carbon of the double bond is electrophilic and susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed to introduce new functional groups at this position.[2]

  • Reduction: The carbon-carbon double bond can be selectively reduced using various catalytic hydrogenation methods (e.g., H₂/Pd-C) or chemical reducing agents. The nitrile group can also be reduced, often requiring more forcing conditions.

  • Cycloaddition Reactions: The electron-deficient double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, with suitable dienes, providing a route to complex polycyclic structures.[2]

Reactions of the Nitrile Group
  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide, respectively. This transformation provides a gateway to a variety of other functional groups.

  • Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Addition of Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Reactivity cluster_reactions Key Reactions Target_Molecule 2-(1-Phenylpiperidin-4-ylidene)acetonitrile Michael_Addition Michael Addition (at β-carbon) Target_Molecule->Michael_Addition Nucleophile Double_Bond_Reduction Double Bond Reduction Target_Molecule->Double_Bond_Reduction Reducing Agent Nitrile_Hydrolysis Nitrile Hydrolysis Target_Molecule->Nitrile_Hydrolysis H₃O⁺ or OH⁻ Nitrile_Reduction Nitrile Reduction Target_Molecule->Nitrile_Reduction Reducing Agent

Sources

Comprehensive Technical Guide: Structure, Molecular Weight, and Synthesis of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of neuropharmacology and advanced organic synthesis, rigidified heterocyclic scaffolds are highly prized for their predictable pharmacokinetic behaviors and precise spatial geometries. 2-(1-Phenylpiperidin-4-ylidene)acetonitrile (CAS: 125138-07-0) serves as a critical, structurally constrained building block. By incorporating an exocyclic


-unsaturated nitrile onto a 1-phenylpiperidine core, this molecule provides a versatile electrophilic and nucleophilic handle for downstream functionalization, including the synthesis of spirocycles and NPY1 receptor antagonists.

This whitepaper provides an in-depth analysis of its physicochemical properties, conformational dynamics, and a validated synthetic methodology grounded in the principles of causality and thermodynamic control.

Molecular Identity & Physicochemical Profiling

Understanding the macroscopic behavior of a compound in biological systems begins with its fundamental physicochemical metrics. The data summarized below dictates the compound's solubility, reactivity, and partitioning behavior.

PropertyValueCausality & Pharmacokinetic Implication
Chemical Name 2-(1-Phenylpiperidin-4-ylidene)acetonitrileThe ylidene (exocyclic double bond) restricts ring flexibility.
CAS Number 125138-07-0Unique identifier for regulatory and sourcing verification.
Molecular Formula C₁₃H₁₄N₂Dictates the exact mass and isotopic distribution.
Molecular Weight 198.26 g/mol Low MW (<500 Da) strictly adheres to Lipinski’s Rule of 5.
LogP ~2.74High lipophilicity drives excellent Blood-Brain Barrier (BBB) penetration.
TPSA 27.03 ŲLow Polar Surface Area (<90 Ų) ensures minimal aqueous trapping.
H-Bond Donors 0Absence of donors prevents non-specific aqueous solvation.
H-Bond Acceptors 2Nitrogen atoms (cyano and piperidine) allow targeted receptor binding.

Data supported by computational chemistry profiling.

Pharmacokinetic Insights

The calculated LogP of 2.74 combined with a extremely low Topological Polar Surface Area (TPSA) of 27.03 Ų makes this compound highly lipophilic. Furthermore, the conjugation of the piperidine nitrogen's lone pair with the N-phenyl ring significantly reduces its basicity (lowering the pKa from ~10 in aliphatic piperidines to ~5). Consequently, the molecule remains largely un-ionized at physiological pH (7.4), allowing it to passively diffuse across lipid bilayers with high efficiency.

Structural Elucidation & Conformational Dynamics

The structural integrity of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile is governed by two primary stereoelectronic effects:

  • 
     Allylic Strain:  The C4 carbon is 
    
    
    
    hybridized due to the exocyclic double bond. In a standard chair conformation, the equatorial protons at the adjacent C3 and C5 positions would experience severe steric clash with the cyano group. To relieve this
    
    
    allylic strain, the piperidine ring distorts from a perfect chair into a flattened chair or twist-boat conformation.
  • Nitrogen Pyramidal Inversion: The N-phenyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions. The phenyl ring rotates to align its

    
    -system with the nitrogen lone pair, creating a localized resonance system that stabilizes the molecule but restricts the rotational degrees of freedom.
    

Synthetic Methodology: Horner-Wadsworth-Emmons Olefination

The synthesis of


-unsaturated nitriles from ketones is classically achieved via olefination. As an application scientist, I strongly recommend the Horner-Wadsworth-Emmons (HWE) reaction  over the traditional Wittig reaction for this specific transformation.

The Causality of Reagent Selection: The HWE reaction utilizes diethyl cyanomethylphosphonate instead of a phosphonium ylide. The critical advantage is thermodynamic and operational: the byproduct of the HWE reaction is diethyl phosphate, a highly water-soluble species that is effortlessly removed during aqueous workup. In contrast, the Wittig reaction generates triphenylphosphine oxide, which is notoriously difficult to separate from lipophilic products like our target molecule.

Mechanistic Pathway

HWE_Mechanism A Diethyl cyanomethylphosphonate B Base (K2CO3) Deprotonation A->B C Phosphonate Carbanion B->C - H+ E Oxaphosphetane Intermediate C->E Nucleophilic Attack D 1-Phenylpiperidin-4-one (Electrophile) D->E F Cycloreversion E->F G 2-(1-Phenylpiperidin-4-ylidene) acetonitrile F->G Target H Diethyl Phosphate (Byproduct) F->H Elimination

Fig 1: Horner-Wadsworth-Emmons olefination mechanism for ylideneacetonitrile synthesis.

Step-by-Step Experimental Protocol

The following protocol is adapted from established patent literature for piperidin-4-ylideneacetonitriles (e.g.,) and utilizes as the electrophilic precursor.

Reagents Required:

  • 1-Phenylpiperidin-4-one (1.0 eq, ~10.5 mmol)

  • Diethyl cyanomethylphosphonate (1.1 eq, ~11.6 mmol)

  • Anhydrous Potassium Carbonate (

    
    ) (1.1 eq, ~11.6 mmol)
    
  • Dry Tetrahydrofuran (THF) (10-15 mL)

Self-Validating Workflow:

  • Carbanion Generation: Suspend

    
     and diethyl cyanomethylphosphonate in dry THF. Stir at room temperature for 15 minutes, then heat to reflux for 20 minutes.
    
    • Causality Check:

      
       is largely insoluble in THF. Refluxing the heterogeneous mixture increases the kinetic rate of interfacial deprotonation of the highly acidic methylene protons, ensuring quantitative carbanion formation before the electrophile is introduced.
      
  • Electrophile Addition: Cool the mixture to room temperature and add 1-phenylpiperidin-4-one in a single portion.

  • Olefination: Heat the reaction mixture back to reflux (~70 °C) for 16 hours.

    • Verification Checkpoint: Monitor via TLC (Hexanes:EtOAc). The reaction is complete when the UV-active ketone spot entirely disappears, replaced by a lower-Rf product spot.

  • Quench & Phase Separation: Cool the mixture to room temperature and quench by pouring into ice water (25 mL). Extract the aqueous layer with Ethyl Acetate (2 × 20 mL).

    • Causality Check: Ice water neutralizes unreacted base and completely solubilizes the diethyl phosphate byproduct, driving it into the aqueous phase and away from the lipophilic product.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to afford the pure title compound.
    

Synthesis_Workflow Step1 Step 1: Reagent Prep Diethyl cyanomethylphosphonate + K2CO3 in THF Step2 Step 2: Carbanion Generation Stir RT (15m) -> Reflux (20m) Step1->Step2 Step3 Step 3: Electrophile Addition Add 1-Phenylpiperidin-4-one Step2->Step3 Step4 Step 4: Olefination Reflux 16h at ~70°C Step3->Step4 Step5 Step 5: Quench & Extract Ice water quench, EtOAc extraction Step4->Step5 Step6 Step 6: Purification Wash, Dry, Column Chromatography Step5->Step6

Fig 2: Step-by-step synthetic workflow for 2-(1-Phenylpiperidin-4-ylidene)acetonitrile.

Applications in Medicinal Chemistry

The synthesized 2-(1-Phenylpiperidin-4-ylidene)acetonitrile is rarely the final therapeutic agent; rather, it is a high-value intermediate.

  • Catalytic Hydrogenation: Reduction of the exocyclic double bond yields 2-(1-phenylpiperidin-4-yl)acetonitrile, which can be further reduced to a primary amine. This motif is heavily utilized in the synthesis of dihydropyridine NPY1 receptor antagonists.

  • Cycloadditions: The

    
    -unsaturated nitrile acts as an excellent Michael acceptor and dipolarophile, allowing for [3+2] cycloadditions to construct complex, rigidified spiro-tetrazoles or spiro-pyrrolidines used in modern library screening.
    

References

  • 1-N-PHENYL-PIPERIDIN-4-ONE (CAS 19125-34-9) LookChem [Link][1]

  • US Patent 8629277B2 - Styrenyl 1,2,4-oxadiazole compounds (Example 26) Google Patents[2]

Sources

An In-depth Technical Guide to N-Substituted Piperidin-4-ylidene Acetonitriles: A Comparative Analysis of 1-Phenyl vs. 1-Benzyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of modern medicinal chemistry, the piperidine nucleus stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1][2] Its conformational flexibility and synthetic tractability make it a privileged structure for targeting a wide array of biological systems, from central nervous system (CNS) receptors to enzymes. This guide delves into a nuanced comparison of two closely related, yet functionally distinct, derivatives: 1-phenylpiperidin-4-ylidene acetonitrile and 1-benzylpiperidin-4-ylidene acetonitrile .

The core of our investigation lies in understanding how a seemingly minor structural alteration—the presence of a methylene spacer between the piperidine nitrogen and the phenyl ring—fundamentally impacts the molecule's physicochemical properties, synthetic accessibility, and, consequently, its potential pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, providing not just a theoretical overview but also actionable, field-proven insights and methodologies to guide discovery and development efforts.

Structural and Electronic Considerations: The Phenyl vs. Benzyl Dichotomy

At first glance, the two molecules appear structurally homologous. Both are built upon the 4-ylidene acetonitrile-substituted piperidine core. However, the nature of the nitrogen substituent is the critical determinant of their chemical and pharmacological character.

  • 1-Phenylpiperidin-4-ylidene Acetonitrile : In this molecule, the piperidine nitrogen is directly bonded to the sp²-hybridized carbon of the phenyl ring. This arrangement classifies the nitrogen as part of an N-arylamine system. The lone pair of electrons on the nitrogen can be delocalized into the aromatic π-system, significantly reducing its basicity compared to a typical tertiary amine. This electronic effect can profoundly influence drug-receptor interactions, particularly those involving protonation or hydrogen bonding at the nitrogen center.

  • 1-Benzylpiperidin-4-ylidene Acetonitrile : Here, a methylene (-CH₂-) group insulates the piperidine nitrogen from the phenyl ring's aromatic system. This makes the nitrogen a standard tertiary amine, with its basicity and reactivity being more predictable and pronounced. The benzyl group, while sterically larger than the phenyl group, offers greater conformational flexibility due to the rotatable C-N and C-C single bonds.

This fundamental electronic and structural divergence is the central theme of our comparative analysis.

Comparative Physicochemical Properties
Property1-Phenylpiperidin-4-ylidene Acetonitrile1-Benzylpiperidin-4-ylidene AcetonitrileRationale for Difference
Molar Mass ~212.27 g/mol ~226.30 g/mol Addition of a CH₂ group in the benzyl moiety.
Basicity (pKa) LowerHigherN-phenyl nitrogen lone pair is delocalized into the aromatic ring, reducing basicity. N-benzyl nitrogen is a standard tertiary amine.
Lipophilicity (cLogP) Higher (Predicted)Lower (Predicted)The additional polarizable methylene group can slightly decrease lipophilicity despite the larger size.
Conformational Flexibility More RigidMore FlexibleDirect N-aryl bond restricts rotation compared to the N-CH₂-Ph linkage.

Synthesis Strategy and Methodologies

The most direct and widely adopted method for constructing the ylidene acetonitrile moiety is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a ketone (the N-substituted 4-piperidone) with a compound containing an active methylene group, such as phenylacetonitrile or cyanoacetic acid.

General Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Core Reaction cluster_2 Final Product P1 N-Substituted Piperidin-4-one Knoevenagel Knoevenagel Condensation P1->Knoevenagel R1 Active Methylene Compound (e.g., Phenylacetonitrile) R1->Knoevenagel R2 Base Catalyst (e.g., Piperidine, NaOEt) R2->Knoevenagel FP N-Substituted Piperidin-4-ylidene Acetonitrile Knoevenagel->FP Dehydration G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Products Choline + Acetate AChE->Products Inhibitor N-Benzylpiperidine Derivative Inhibitor->AChE Inhibition Signal Signal Transduction Receptor->Signal G Sample Synthesized Compound Prep Sample Preparation (Dilution in Mobile Phase) Sample->Prep HPLC HPLC System (C18 Column) Prep->HPLC Detection UV/PDA or MS Detector HPLC->Detection Data Data Analysis (Purity, Retention Time) Detection->Data Confirm Structural Confirmation (NMR, HRMS) Data->Confirm

Sources

Solubility of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile

Executive Summary Understanding the solubility profile of pharmaceutical intermediates is a critical prerequisite for optimizing reaction conditions, designing purification workflows (e.g., crystallization), and minimizing environmental impact. This whitepaper provides a comprehensive, theoretically grounded guide to the solubility of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile (CAS: 125138-07-0) in organic solvents. By bridging thermodynamic modeling with empirical validation, this guide equips process chemists and drug development professionals with actionable methodologies for solvent selection.

Molecular Profiling & Physicochemical Causality

To predict and manipulate the solubility of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile, we must first deconstruct its molecular architecture. The compound (Molecular Formula:


, MW: 198.26) features three distinct structural domains that dictate its solvation thermodynamics:
  • The

    
    -Phenylpiperidine Core:  Unlike aliphatic piperidines (which are highly basic, pKa ~10), the nitrogen lone pair in this molecule is partially delocalized into the adjacent phenyl ring. This significantly reduces its basicity and hydrogen-bond accepting capacity, rendering the core highly lipophilic.
    
  • The Exocyclic Alkene: The rigid double bond restricts conformational flexibility, which typically increases the crystal lattice energy. Solvents must provide sufficient solvation enthalpy to overcome this lattice energy.

  • The Conjugated Nitrile Group: The

    
    -unsaturated nitrile creates a strong, localized dipole moment. This functional group acts as a moderate hydrogen-bond acceptor and strongly engages in dipole-dipole interactions.
    

Thermodynamic Frameworks for Solvent Selection

Rather than relying on empirical trial-and-error, modern process chemistry utilizes predictive thermodynamic models to map the solubility space of complex intermediates.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is mathematically quantified by Hansen Solubility Parameters [1], which divide the total cohesive energy density of a molecule into three components:

  • Dispersion forces (

    
    ):  High for our target compound due to the aromatic and piperidine rings.
    
  • Polar interactions (

    
    ):  Moderate, driven entirely by the conjugated nitrile dipole.
    
  • Hydrogen bonding (

    
    ):  Low, as the aniline-like nitrogen is a poor H-bond acceptor.
    

Solvents with matching HSP coordinates (e.g., Dichloromethane, Ethyl Acetate) will minimize the free energy of mixing (


), resulting in high solubility.
The Abraham Solvation Model

For more granular predictions, the Abraham Solvation Model utilizes Linear Free Energy Relationships (LFER) [2]. This model calculates solubility by summing the contributions of specific molecular descriptors (e.g., excess molar refraction, dipolarity/polarizability, and McGowan volume). Recent advancements in machine learning have further optimized these parameters to predict the solubility of novel pharmaceutical intermediates in diverse organic solvents with high fidelity [3].

Thermodynamics Compound 2-(1-Phenylpiperidin-4-ylidene)acetonitrile Dispersion Dispersion Forces (δd) Phenyl & Piperidine Rings Compound->Dispersion Polarity Polar Interactions (δp) Conjugated Nitrile Group Compound->Polarity HBond H-Bonding (δh) Weak N-Acceptor Compound->HBond Solvent Optimal Solvent Selection (e.g., DCM, EtOAc) Dispersion->Solvent Matches High δd Polarity->Solvent Matches Mod δp HBond->Solvent Matches Low δh

Caption: Hansen Solubility Parameters (HSP) driving the dissolution of the target compound.

Experimental Workflow: The Self-Validating Shake-Flask Protocol

While computational models provide a roadmap, empirical determination remains the gold standard for process validation. The isothermal shake-flask method, when combined with rigorous analytical quantification, provides accurate thermodynamic equilibrium data [4].

Methodological Causality: A common pitfall in solubility determination is measuring a supersaturated kinetic state rather than true thermodynamic equilibrium. To prevent this, our protocol incorporates a self-validating temporal check.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions: Add an excess of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile (approx. 100 mg) to 2.0 mL of the target organic solvent in a tightly sealed 5 mL amber glass vial. Causality: Amber glass prevents potential UV-induced isomerization of the exocyclic double bond.

  • Isothermal Equilibration: Place the vials in a thermostatic orbital shaker at 298.15 K (25°C) and agitate at 400 rpm for 24 hours. Causality: Continuous mechanical agitation overcomes mass transfer resistance at the solid-liquid interface.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is utilized because its extreme hydrophobicity prevents non-specific adsorption of the lipophilic solute, which would artificially lower the measured concentration.

  • Self-Validation (The 48-Hour Check): Repeat the sampling process on a parallel vial after 48 hours of equilibration. If the concentration variance between the 24h and 48h samples is < 2%, true thermodynamic equilibrium is confirmed.

  • Solid-State Verification: Analyze the residual solid via X-Ray Powder Diffraction (XRPD) to ensure no solvent-mediated polymorphic transformations or solvate formations occurred during equilibration.

  • Quantification: Dilute the filtrate volumetrically with the HPLC mobile phase and analyze via HPLC-UV (

    
     nm, targeting the conjugated system).
    

Workflow A 1. Solid Addition Excess API + Solvent B 2. Equilibration Agitation at 298.15 K A->B  Mass Transfer C 3. Phase Separation Centrifugation & PTFE Filtration B->C  Equilibrium Reached D 4. Quantification HPLC-UV Analysis C->D  Supernatant E 5. Validation Compare 24h vs 48h Data D->E  Data Verification

Caption: Step-by-step shake-flask workflow for determining thermodynamic equilibrium solubility.

Solubility Matrix in Common Organic Solvents

Based on the physicochemical profile and thermodynamic principles outlined above, the solubility of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile across various solvent classes is summarized below. This matrix serves as a foundational guide for reaction solvent selection and downstream purification.

Solvent ClassRepresentative SolventEstimated Solubility (at 25°C)Solvation Mechanism & Process Utility
Chlorinated Dichloromethane (DCM)> 100 mg/mL (Very Soluble)Matches high dispersion forces (

); excellent for liquid-liquid extractions.
Ester Ethyl Acetate (EtOAc)30 - 60 mg/mL (Soluble)Favorable dipole interactions with the nitrile; ideal primary solvent for crystallization.
Ketone Acetone40 - 70 mg/mL (Soluble)High polarizability accommodates the conjugated system; useful for rapid dissolution.
Alcohol Methanol (MeOH)5 - 15 mg/mL (Slightly Soluble)Protic nature disrupts solvation; useful as a co-solvent to modulate solubility.
Aliphatic n-Heptane< 1 mg/mL (Practically Insoluble)Insufficient polarity to break crystal lattice; serves as an ideal anti-solvent.
Aqueous Water< 0.1 mg/mL (Insoluble)High hydrophobicity prevents cavity formation; used for aqueous washes to remove salts.

Application in Process Chemistry: Anti-Solvent Crystallization

The stark contrast in solubility between ester/ketone solvents and aliphatic solvents makes 2-(1-Phenylpiperidin-4-ylidene)acetonitrile an ideal candidate for anti-solvent crystallization .

By dissolving the crude intermediate in a minimal volume of Ethyl Acetate (the "good" solvent) at an elevated temperature (e.g., 50°C), and slowly dosing in n-Heptane (the "anti-solvent"), the dielectric constant of the mixture is systematically lowered. This gradually decreases the solubility capacity of the system, driving the compound into a state of controlled supersaturation. This controlled nucleation yields high-purity crystalline material while leaving more polar impurities dissolved in the mother liquor.

References

  • Agno Pharmaceuticals. Ideal Solubility & Solubility Models: Hansen Solubility Parameters. Retrieved from [Link]

  • University of North Texas Digital Library. Thermodynamics of the Abraham General Solvation Model: Solubility and Partition Aspects. Retrieved from[Link]

  • Massachusetts Institute of Technology (MIT) News. A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

  • Instituto Politécnico de Bragança (IPB). Studies on the Solubility and Partition of Terpenes in Aqueous Organic Solvents. Retrieved from[Link]

2-(1-Phenylpiperidin-4-ylidene)acetonitrile PubChem CID and safety data

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile (CAS: 125138-07-0), a critical intermediate in the synthesis of nitrogen-containing heterocycles and pharmaceutical precursors.[1][2] This compound features a piperidine core substituted with a phenyl group at the nitrogen and an exocyclic acetonitrile moiety at the C4 position. Its structural rigidity and functional versatility make it a valuable scaffold in medicinal chemistry, particularly in the development of analgesics and neuroactive agents.

This document outlines the chemical identity, a validated synthetic protocol based on the Horner-Wadsworth-Emmons (HWE) reaction, and a rigorous safety management framework derived from functional group analysis.

Chemical Identity & Properties

Nomenclature and Identification
  • IUPAC Name: 2-(1-Phenylpiperidin-4-ylidene)acetonitrile[1][2]

  • Common Synonyms: (1-Phenyl-4-piperidinylidene)acetonitrile; 4-(Cyanomethylene)-1-phenylpiperidine[1][2]

  • CAS Number: 125138-07-0[1][2][3]

  • Molecular Formula: C₁₃H₁₄N₂[1][3]

  • Molecular Weight: 198.26 g/mol [1][3]

Physicochemical Specifications
PropertySpecificationNote
Physical State Solid (Crystalline) or OilDepends on purity/workup
Melting Point 68–72 °C (Estimated)Analogous to benzyl derivatives
Solubility Soluble in DCM, EtOAc, THFInsoluble in water
LogP ~2.5–3.0 (Predicted)Lipophilic character
Appearance Off-white to pale yellowOxidation may darken color

Synthetic Utility & Mechanism[2][6][7]

The primary route to 2-(1-Phenylpiperidin-4-ylidene)acetonitrile involves the olefination of 1-phenylpiperidin-4-one (CAS 19125-34-9).[1][2] While Knoevenagel condensation is possible, the Horner-Wadsworth-Emmons (HWE) reaction is preferred for its higher stereoselectivity and yield, preventing the formation of endocyclic double bond isomers.

Reaction Mechanism

The synthesis utilizes diethyl cyanomethylphosphonate as the phosphonate reagent.[4] The reaction proceeds via the formation of a phosphonate carbanion, which attacks the ketone carbonyl of the piperidone. The resulting intermediate undergoes oxaphosphetane formation and subsequent elimination to yield the

Validated Synthetic Protocol

Reagents:

  • 1-Phenylpiperidin-4-one (1.0 equiv)[1][2]

  • Diethyl cyanomethylphosphonate (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.5 equiv) or Potassium tert-butoxide[2]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)

Step-by-Step Methodology:

  • Preparation of Base: In a flame-dried round-bottom flask under an argon atmosphere, wash Sodium Hydride (NaH) with dry hexane (3x) to remove mineral oil if necessary. Suspend in anhydrous THF.

  • Phosphonate Activation: Cool the suspension to 0°C. Add Diethyl cyanomethylphosphonate dropwise. Stir for 30–45 minutes until H₂ evolution ceases and a clear solution (the carbanion) forms.

  • Addition of Substrate: Dissolve 1-Phenylpiperidin-4-one in a minimum volume of anhydrous THF. Add this solution dropwise to the phosphonate anion mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via TLC (System: Hexane:EtOAc 7:3).

  • Quench & Workup: Cool the mixture to 0°C and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisPathStart1-Phenylpiperidin-4-one(Precursor)IntermediateBetaine/OxaphosphetaneIntermediateStart->Intermediate Nucleophilic Attack (THF, 0°C)ReagentDiethyl cyanomethylphosphonate+ NaH (Base)Reagent->Intermediate DeprotonationProduct2-(1-Phenylpiperidin-4-ylidene)acetonitrile(Target)Intermediate->Product Elimination(- Diethyl phosphate)

Caption: Mechanistic pathway for the HWE olefination of 1-phenylpiperidin-4-one.

Safety Profile & Hazard Management

Warning: Specific toxicological data for CAS 125138-07-0 is limited.[1][2] The following safety profile is constructed based on "read-across" principles from the precursor (1-phenylpiperidin-4-one) and the functional group properties (nitrile, aryl-amine).[1][2] Treat as a potent toxicant.

GHS Classification (Estimated)
  • Acute Toxicity (Oral/Inhalation): Category 3 or 4 (Harmful/Toxic if swallowed or inhaled).

  • Skin/Eye Irritation: Category 2 (Causes skin/eye irritation).

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Handling & PPE Matrix
Hazard ClassProtective MeasureRationale
Inhalation Fume Hood (Face Velocity > 0.5 m/s)Nitriles can release cyanide upon metabolism; dust/aerosol hazard.[1][2]
Skin Contact Nitrile Gloves (Double gloving recommended)Lipophilic nature facilitates dermal absorption.
Eye Contact Chemical Splash GogglesIrritant potential to mucous membranes.
Ingestion Do not eat/drink in lab; Wash handsStandard chemical hygiene for toxic solids.
Emergency Response Workflow

SafetyFlowAccidentExposure IncidentTypeIdentify RouteAccident->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalInhalationType->InhalActionSkinWash w/ Soap & Water(15 mins) -> Seek Medical AidSkin->ActionSkinActionEyeRinse w/ Water/Saline(15 mins) -> Seek Medical AidEye->ActionEyeActionInhalMove to Fresh AirSupport Breathing -> 911Inhal->ActionInhal

Caption: Emergency response decision tree for exposure incidents.

References

  • LookChem. (n.d.). 1-N-Phenyl-piperidin-4-one (CAS 19125-34-9) and Downstream Products. Retrieved from

  • ChemScene. (n.d.). 2-(1-Phenylpiperidin-4-ylidene)acetonitrile (CAS 125138-07-0).[1][2][3] Retrieved from

  • Enamine. (n.d.). Diethyl cyanomethylphosphonate Reagent Profile. Retrieved from

  • Organic Syntheses. (1974). N-Alkylindoles from the Alkylation of Sodium Indolide. (General procedure for NaH handling). Org.[5] Synth.54 , 60. Retrieved from

N-Phenyl-4-Piperidone Derivatives: A Versatile Scaffold in Medicinal Chemistry

[1]

Executive Summary

The N-phenyl-4-piperidone scaffold (1-phenylpiperidin-4-one) represents a critical pharmacophore in modern medicinal chemistry.[1] Distinct from its regulated analog N-phenethyl-4-piperidone (NPP)—the precursor to fentanyl—the N-phenyl variant serves as a foundational building block for non-opioid therapeutics, including Neuropeptide Y1 (NPY1) antagonists , sigma receptor ligands , and antiviral agents . This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic applications of N-phenyl-4-piperidone and its 2,6-diaryl derivatives.

Chemical Architecture & Pharmacophore Analysis

The piperidone ring offers multiple vectors for diversification. Understanding the distinction between the N-substituents is vital for targeting specific biological pathways.

Structural Distinction[3][4]
  • N-Phenethyl-4-piperidone (NPP): Characterized by a two-carbon linker between the nitrogen and the phenyl ring. This spacing is critical for

    
    -opioid receptor  affinity (e.g., Fentanyl, Carfentanil).
    
  • N-Phenyl-4-piperidone: The phenyl ring is directly attached to the nitrogen. This rigidifies the structure, shifting affinity toward Sigma (

    
    ) receptors  and NPY1 receptors , while diminishing opioid activity.
    
The 2,6-Diaryl Pharmacophore

Substitutions at the C2 and C6 positions (typically phenyl rings) create a "butterfly-like" conformation. This modification drastically alters the lipophilicity and steric profile, making these derivatives potent cytotoxic and antimicrobial agents.

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

SAR_LogicCoreN-Phenyl-4-PiperidoneScaffoldN_SubN-Position (N1)Direct Phenyl AttachmentCore->N_SubC4_SubC4-KetoneFunctional HandleCore->C4_SubC26_SubC2/C6 PositionsAryl SubstitutionsCore->C26_SubSigmaSigma Receptor Affinity(CNS Disorders)N_Sub->SigmaRigidifies StructureNPY1NPY1 Antagonism(Obesity/Anxiety)N_Sub->NPY1Receptor Pocket FitLinkerHydrazone/Oxime Formation(Antiviral Activity)C4_Sub->LinkerCondensation ReactionsCytotoxCytotoxicity & Antimicrobial(Lipophilic Barrier Crossing)C26_Sub->CytotoxIncreases Lipophilicity

Figure 1: Structure-Activity Relationship (SAR) logic for N-phenyl-4-piperidone derivatives.

Synthetic Strategies

Two primary pathways dominate the synthesis of this scaffold: the Dieckmann Cyclization for the unsubstituted parent ring, and the Mannich Condensation for highly substituted derivatives.

Pathway A: Dieckmann Cyclization (Parent Scaffold)

This method is preferred for generating high-purity 1-phenylpiperidin-4-one. It involves the Michael addition of aniline to an acrylate, followed by base-mediated cyclization.

Mechanism:

  • Michael Addition: Aniline attacks ethyl acrylate to form the di-ester intermediate.

  • Dieckmann Condensation: Sodium alkoxide mediates intramolecular cyclization to form the

    
    -keto ester.
    
  • Decarboxylation: Acid hydrolysis removes the ester group to yield the ketone.

Synthesis_DieckmannStartAniline + Ethyl AcrylateInter1N,N-bis(2-ethoxycarbonylethyl)anilineStart->Inter1Michael Addition(Ref 1, 3)Inter2Dieckmann Cyclization(NaOEt/Toluene)Inter1->Inter2Inter33-Carboethoxy-N-phenyl-4-piperidoneInter2->Inter3FinalN-Phenyl-4-PiperidoneInter3->FinalAcid Hydrolysis(-CO2)

Figure 2: Synthesis of N-phenyl-4-piperidone via Dieckmann Cyclization.

Pathway B: Mannich Condensation (2,6-Diaryl Derivatives)

For medicinal chemistry applications requiring cytotoxicity, the Mannich reaction allows for the rapid assembly of 2,6-diaryl-4-piperidones.

  • Reagents: Aromatic Aldehyde (2 eq), Ammonium Acetate (1 eq), Ketone (1 eq).

  • Conditions: Ethanol reflux.[2]

  • Outcome: A single-step formation of the piperidone ring with aryl groups at C2 and C6.

Experimental Protocols

Protocol: Synthesis of 1-Phenylpiperidin-4-one

Based on the Dieckmann strategy adapted from Baty et al. (Ref 3) and patent literature (Ref 4).

Materials:

  • Aniline (0.1 mol)

  • Ethyl Acrylate (0.22 mol)

  • Sodium Ethoxide (powder)

  • Toluene (anhydrous)

  • Glacial Acetic Acid / HCl

Step-by-Step Methodology:

  • Michael Addition: In a round-bottom flask, mix aniline (9.3 g) and ethyl acrylate (22.0 g). Heat to reflux for 4 hours. Monitor TLC for the disappearance of aniline.

  • Isolation of Intermediate: Remove excess ethyl acrylate under reduced pressure to obtain the oily diester N,N-bis(2-ethoxycarbonylethyl)aniline.

  • Cyclization: Dissolve the diester in anhydrous toluene (100 mL). Add Sodium Ethoxide (1.2 eq) slowly under nitrogen atmosphere. Reflux for 6 hours. A solid precipitate (the sodium enolate) may form.

  • Hydrolysis & Decarboxylation: Cool the mixture. Add 20% HCl (50 mL) and reflux for 2 hours to effect decarboxylation.

  • Workup: Neutralize with NaOH to pH 9. Extract with Dichloromethane (3 x 50 mL). Dry organic layer over MgSO₄ and concentrate.[2]

  • Purification: Recrystallize from ethanol/ether or purify via column chromatography (Hexane:EtOAc 8:2).

    • Expected Yield: 65-75%

    • Validation: H-NMR (CDCl3):

      
       7.2 (m, 5H, Ar), 3.6 (t, 4H, N-CH2), 2.5 (t, 4H, CO-CH2).
      
Protocol: In Vitro Cytotoxicity Assay (MTT)

Standard validation protocol for 2,6-diaryl derivatives (Ref 5, 6).

Objective: Determine IC50 of synthesized derivatives against cancer cell lines (e.g., HeLa, MCF-7).

Methodology:

  • Seeding: Seed cells in 96-well plates at

    
     cells/well in DMEM media. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve test compounds in DMSO (stock). Prepare serial dilutions in media. Add to wells (Final DMSO < 0.1%). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curve to determine IC50.
    

Therapeutic Applications & Data

Antimicrobial & Cytotoxic Activity

2,6-diaryl-N-phenyl-4-piperidones exhibit significant biological activity due to their ability to penetrate lipid bilayers.

Comparative Activity Table:

Compound ClassSubstituent (C2/C6)Target Organism/CellActivity (IC50/MIC)Mechanism
2,6-Diphenyl PhenylS. aureus12.5

g/mL
Membrane disruption
2,6-Bis(4-Cl-phenyl) 4-Chloro-phenylMCF-7 (Breast Cancer)4.2

M
Apoptosis induction
Thiosemicarbazone PhenylC. albicans8.0

g/mL
Ergosterol inhibition
Antiviral Applications

Recent research (Ref 2) has utilized N-phenyl-4-piperidone as a starting material for fused 1,2,3-triazoles . These derivatives show promise against human coronaviruses (e.g., HCoV-229E) by inhibiting viral proteases.[1] The rigid piperidone core correctly orients the triazole warhead within the viral protease active site.

References

  • Synthesis and biological evaluation of a novel series of fused 1,2,3-triazoles as potential anti-coronavirus agents. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C. Available at: [Link][3][2][4][5][6][7]

  • Synthesis method of intermediate N-phenyl-4-piperidone (Patent CN110483376B).Google Patents.
  • Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. Available at: [Link]

A Technical Guide to the Therapeutic Potential of 1-Phenylpiperidin-4-ylidene Derivatives in NPY1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of 1-phenylpiperidin-4-ylidene derivatives as a promising class of antagonists for the Neuropeptide Y Y1 receptor (NPY1R). It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying biology, chemical strategies, and pharmacological evaluation essential for advancing these compounds toward clinical application.

The Neuropeptide Y System: A Pivotal Regulator of Homeostasis

The Neuropeptide Y (NPY) system is a critical signaling network in the central and peripheral nervous systems, composed of peptide ligands—NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP)—and a family of G-protein coupled receptors (GPCRs): Y1, Y2, Y4, and Y5.[1] This system is a master regulator of numerous physiological processes, including energy homeostasis, anxiety, cardiovascular function, and pain perception.[2][3][4]

Dysregulation within the NPY system is implicated in the pathophysiology of several human diseases, most notably obesity, anxiety disorders, and certain cancers.[1] Of the NPY receptors, the Y1 subtype has garnered significant attention as a therapeutic target. It is widely distributed in the brain, particularly in areas governing appetite like the hypothalamus, as well as in peripheral tissues such as vascular smooth muscle, immune cells, and bone.[5][6][7] NPY's potent effect on stimulating food intake is primarily mediated through the NPY1 receptor, making NPY1R antagonists compelling candidates for anti-obesity therapeutics.[2][8]

The NPY1 Receptor Signaling Cascade

The NPY1 receptor is a class A GPCR that primarily couples to inhibitory G-proteins (Gi/o).[9] Upon binding of its endogenous ligand, NPY, the receptor undergoes a conformational change that triggers a downstream signaling cascade. This cascade is characterized by the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels, and an increase in intracellular free calcium concentrations ([Ca2+]i), often mediated by Protein Kinase C (PKC) and the MAPK pathway.[5] By blocking the binding of NPY, an NPY1R antagonist prevents the activation of these pathways, thereby mitigating the physiological effects of NPY, such as vasoconstriction, anxiolysis, and the stimulation of food intake.[2][5]

NPY1R_Signaling NPY Neuropeptide Y (NPY) NPY1R NPY1 Receptor (GPCR) NPY->NPY1R Binds Gi Gi/o Protein NPY1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Physiological Responses (e.g., Food Intake, Vasoconstriction) cAMP->Response Modulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Ca_ER->PKC MAPK MAPK Pathway PKC->MAPK MAPK->Response Antagonist 1-Phenylpiperidin-4-ylidene Derivative (Antagonist) Antagonist->NPY1R Blocks

NPY1 Receptor Signaling Pathway and Point of Antagonism.

Chemical Scaffolding: 1-Phenylpiperidin-4-ylidene Derivatives

The 1-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting CNS receptors.[10][11] For NPY1R antagonism, derivatives featuring a 4-ylidene substitution offer a rigidified core that can be synthetically elaborated to optimize receptor binding and pharmacokinetic properties. The core structure provides a foundation for introducing diverse chemical functionalities at key positions to probe the antagonist binding pocket of the NPY1R.

Core_Structure cluster_0 Core Scaffold of 1-Phenylpiperidin-4-ylidene Derivatives cluster_1 Key Structural Features core_img A 1. Phenyl Ring (R1): - Explores hydrophobic pockets. - Substitution influences affinity and selectivity. B 2. Piperidine Core: - Provides a rigid three-dimensional scaffold. C 3. Ylidene Group (=C): - Rigidifies the exocyclic bond. - Point for R2/R3 attachment. D 4. R2/R3 Substituents: - Critical for interaction with receptor residues. - Can introduce basic centers for ionic interactions. In_Vitro_Workflow Start Synthesized Compound (1-Phenylpiperidin-4-ylidene derivative) Binding Radioligand Binding Assay Start->Binding Function Functional Assay (e.g., Ca²⁺ Mobilization) Start->Function Selectivity Selectivity Panel (Y2, Y4, Y5 Receptors) Start->Selectivity Ki Determine Ki (Binding Affinity) Binding->Ki IC50 Determine IC50 / pKB (Functional Potency) Function->IC50 Selectivity_Data Determine Selectivity Profile Selectivity->Selectivity_Data Lead Lead Candidate Identification Ki->Lead IC50->Lead Selectivity_Data->Lead In_Vivo_Workflow Start Lead Compound (from In Vitro) PK Pharmacokinetics (PK) (Bioavailability, Half-life) Start->PK PD Pharmacodynamics (PD) (e.g., NPY-induced Feeding) Start->PD Efficacy Disease Model Efficacy (e.g., Diet-Induced Obesity) Start->Efficacy Tox Preliminary Toxicology (e.g., hERG, Ames) Start->Tox PK_Data Determine Exposure Profile PK->PK_Data PD_Data Confirm Target Engagement PD->PD_Data Efficacy_Data Assess Therapeutic Potential Efficacy->Efficacy_Data Tox_Data Assess Safety Profile Tox->Tox_Data Candidate Preclinical Candidate Selection PK_Data->Candidate PD_Data->Candidate Efficacy_Data->Candidate Tox_Data->Candidate

Workflow for In Vivo Characterization and Candidate Selection.

Therapeutic Potential and Disease Applications

The antagonism of the NPY1 receptor by 1-phenylpiperidin-4-ylidene derivatives holds significant therapeutic potential across multiple disease areas.

  • Obesity and Metabolic Disorders: This is the most extensively researched application. By blocking NPY1 receptors in the hypothalamus, these antagonists can reduce hunger signals and decrease food consumption. P[2]reclinical studies with various NPY1R antagonists have consistently shown reductions in body weight and improvements in metabolic profiles in animal models of obesity. F[2][8]urthermore, peripheral NPY1R antagonism may improve insulin resistance and protect pancreatic β-cells. *[9][12] Anxiety and Stress-Related Disorders: While NPY itself can have calming effects, chronic stress can lead to dysregulation of the NPY system. S[2]elective blockade of NPY1R has been shown in animal studies to reduce anxiety-like behaviors, suggesting a role in restoring normal anxiety levels. *[2][3] Oncology: The NPY system has been implicated in the progression of certain tumors. N[1][3]PY can stimulate cancer cell proliferation via the NPY1 receptor. T[5]herefore, NPY1R antagonists represent a novel strategy to potentially inhibit tumor growth and metastasis, particularly in neuroendocrine tumors. *[3] Cardiovascular Diseases: NPY is a potent vasoconstrictor, an effect mediated by NPY1 receptors on vascular smooth muscle cells. A[5]ntagonists can block this effect, making them potentially valuable in treating hypertension and other cardiovascular conditions where vasoconstriction is a contributing factor. *[2][13] Pain Management: NPY signaling is involved in pain modulation, with NPY1R activation in brain regions like the nucleus accumbens and arcuate nucleus producing antinociceptive effects. T[4]he role is complex, but targeting NPY1R could offer a novel analgesic strategy.

Conclusion and Future Directions

1-Phenylpiperidin-4-ylidene derivatives represent a structurally robust and synthetically tractable class of compounds for the development of NPY1 receptor antagonists. Their therapeutic potential is significant, with strong preclinical validation for applications in obesity, anxiety, and cardiovascular disease.

The path forward requires a multi-parameter optimization approach. Key challenges include achieving high selectivity over other NPY receptor subtypes and other CNS targets, optimizing pharmacokinetic properties to ensure adequate bioavailability and, for CNS indications, brain penetration. The continued integration of structural biology, computational modeling, and empirical SAR will be crucial in designing next-generation candidates with superior efficacy and safety profiles, ultimately translating the promise of NPY1R antagonism into tangible clinical benefits.

References

  • What are NPY1R antagonists and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap Synapse. [Link]

  • What are NPY receptor antagonists and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap Synapse. [Link]

  • NPY1R (neuropeptide Y receptor Y1). (2010, June 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]

  • Neuropeptide Y receptor Y1. Wikipedia. [Link]

  • Zhang, L., Bijker, M. S., & Herzog, H. (2011). The neuropeptide Y system: pathophysiological and therapeutic implications in obesity and cancer. PubMed. [Link]

  • Yang, Z., et al. (2024). Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors. PMC. [Link]

  • Neuropeptide Y and Pain: Insights from Brain Research. (2024, November 2). ACS Publications. [Link]

  • Npy1r neuropeptide Y receptor Y1 [ (house mouse)]. (2026, January 13). NCBI Gene. [Link]

  • Malmström, R. E., & Lundberg, J. M. (2000). In vivo characterization of the novel neuropeptide Y Y1 receptor antagonist H 409/22. European Journal of Pharmacology. [Link]

  • Buschauer, A., et al. (1998). Synthesis and neuropeptide Y Y1 receptor antagonistic activity of N,N-disubstituted omega-guanidino- and omega-aminoalkanoic acid amides. PubMed. [Link]

  • Lin, S., Boey, D., & Herzog, H. (2006). NPY receptors as potential targets for anti-obesity drug development. ResearchGate. [Link]

  • Balasubramaniam, A., et al. (1995). High-affinity neuropeptide Y receptor antagonists. PMC. [Link]

  • Brothers, S. P., & Wahlestedt, C. (2010). Therapeutic potential of neuropeptide Y (NPY) receptor ligands. PMC. [Link]

  • Lin, S., Boey, D., & Herzog, H. (2009). NPY receptors as potential targets for anti-obesity drug development. PMC. [Link]

  • NPY1R Antagonist I BIBO3304. opnMe.com. [Link]

  • Selective, nonpeptide Y1 receptor antagonist reduces NPY-mediated food intake in rats. (1998, November 2). BioWorld Science. [Link]

  • Loh, K., et al. (2022). Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes. ACU Research Bank. [Link]

  • Loh, K., et al. (2022). Neuropeptide Y1 receptor antagonism protects β-cells and improves glycemic control in type 2 diabetes. PMC. [Link]

  • Cervini, L. A., et al. (1992). Synthesis of receptor antagonists of neuropeptide Y. PubMed. [Link]

  • Poindexter, G. S., et al. (1998). Structure-activity relationships of a series of 1-substituted-4-methylbenzimidazole neuropeptide Y-1 receptor antagonists. PubMed. [Link]

  • Kanatani, A., et al. (1996). Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake. PubMed. [Link]

  • Perregaard, J., et al. (1996). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. PubMed. [Link]

  • Sałkowska, A., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]

  • Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed. [Link]

  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2007, December 20). Journal of Health Science. [Link]

  • King, R. D., et al. (1996). Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). Imperial College London. [Link]

  • Li, Y., et al. (2024). Novel phenylpiperazine derivatives as potent transient receptor potential vanilloid 1 antagonists. ResearchGate. [Link]

  • Yang, Z., et al. (2022). Structural basis of neuropeptide Y signaling through Y1 receptor. PMC. [Link]

  • Renga, B., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. ROAR. [Link]

  • Chen, Z., et al. (2004). Design and Synthesis of 4-phenyl Piperidine Compounds Targeting the Mu Receptor. PubMed. [Link]

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Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction: Synthesis of Piperidin-4-ylidene Acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of piperidin-4-ylidene acetonitrile, a valuable building block in medicinal chemistry. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol for the synthesis of N-Boc-piperidin-4-ylidene acetonitrile, and provide extensive troubleshooting and safety guidelines. This application note is intended for researchers, scientists, and drug development professionals seeking to leverage the HWE reaction for the efficient and stereoselective synthesis of α,β-unsaturated nitriles from cyclic ketones.

Introduction: The Significance of the Horner-Wadsworth-Emmons Reaction and the Piperidin-4-ylidene Acetonitrile Scaffold

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis.[1][2][3] It offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct.[1][3][4] The reaction typically exhibits a high degree of (E)-stereoselectivity, making it a preferred method for the synthesis of trans-alkenes.[1][2][3]

The piperidine scaffold is a ubiquitous structural motif found in a vast number of pharmaceuticals and biologically active compounds.[5][6] Specifically, the piperidin-4-ylidene acetonitrile moiety serves as a key intermediate in the synthesis of various therapeutic agents. Its exocyclic double bond and nitrile group provide versatile handles for further chemical modifications, enabling the exploration of diverse chemical space in drug discovery programs.

This guide will focus on the practical application of the HWE reaction for the synthesis of N-Boc-piperidin-4-ylidene acetonitrile, a protected derivative that is amenable to a wide range of subsequent chemical transformations.

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-established three-step mechanism:[1][7]

  • Deprotonation: The reaction is initiated by the deprotonation of the α-proton of the phosphonate ester by a strong base, forming a resonance-stabilized phosphonate carbanion. The presence of an electron-withdrawing group (in this case, the nitrile) is crucial for this step.[1]

  • Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the ketone (N-Boc-4-piperidinone). This addition is the rate-limiting step and results in the formation of a tetrahedral intermediate.[1][8]

  • Elimination: The intermediate collapses through a cyclic oxaphosphetane-like transition state to yield the desired alkene and a water-soluble dialkyl phosphate byproduct.[1][8]

The stereochemical outcome of the HWE reaction is largely dictated by thermodynamic control.[1][2] The formation of the more stable (E)-alkene is generally favored due to the equilibration of the intermediates.[1] Factors such as the steric bulk of the reactants and the reaction temperature can influence the E/Z selectivity.[1]

HWE_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Elimination Phosphonate Diethyl cyanomethylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Ketone N-Boc-4-piperidinone Intermediate Tetrahedral Intermediate Carbanion->Intermediate Nucleophilic Attack Ketone->Intermediate Oxaphosphetane Oxaphosphetane Intermediate Intermediate->Oxaphosphetane Product Piperidin-4-ylidene acetonitrile Oxaphosphetane->Product Elimination Byproduct Dialkyl phosphate (water-soluble) Oxaphosphetane->Byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of N-Boc-piperidin-4-ylidene acetonitrile

This protocol details the synthesis of N-Boc-piperidin-4-ylidene acetonitrile from N-Boc-4-piperidinone and diethyl cyanomethylphosphonate.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
N-Boc-4-piperidinone≥98%e.g., Sigma-AldrichStore under inert atmosphere.
Diethyl cyanomethylphosphonate≥95%e.g., Alfa AesarCorrosive, handle with care.[9][10]
Sodium hydride (NaH)60% dispersion in mineral oile.g., Sigma-AldrichFlammable solid, reacts violently with water.[11]
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freee.g., Sigma-AldrichUse freshly distilled or from a solvent purification system.
Saturated aqueous ammonium chloride (NH₄Cl)ACS reagent-
Ethyl acetate (EtOAc)ACS reagent-
Brine (saturated aqueous NaCl)ACS reagent-
Anhydrous sodium sulfate (Na₂SO₄)ACS reagent-
Silica gel230-400 mesh-For column chromatography.
Safety Precautions
  • Sodium Hydride (NaH): Sodium hydride is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas.[11] It is also corrosive and can cause severe skin burns and eye damage.[11] Handle NaH in an inert atmosphere (e.g., a glovebox or under a stream of argon/nitrogen). All glassware must be thoroughly dried before use.[12]

  • Diethyl cyanomethylphosphonate: This reagent is harmful if swallowed, in contact with skin, or if inhaled.[9][10] It causes skin and eye irritation.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • General Precautions: Conduct the reaction in a well-ventilated fume hood.[9][13] Ensure that an eyewash station and safety shower are readily accessible.[9]

Reaction Setup

Reaction_Setup cluster_flask Three-Neck Round-Bottom Flask stir_bar Magnetic Stir Bar thermometer Thermometer condenser Reflux Condenser (with N₂ outlet to bubbler) septum Rubber Septum (for N₂ inlet and reagent addition) flask_label Flask containing THF and NaH stir_plate Magnetic Stir Plate

Sources

Application Note: High-Fidelity Reduction of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile to Bio-active Amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conversion of α,β-unsaturated nitriles, such as 2-(1-phenylpiperidin-4-ylidene)acetonitrile, into their corresponding saturated primary amines is a critical transformation in medicinal chemistry. The resulting 4-(2-aminoethyl)-1-phenylpiperidine scaffold is a key building block for a variety of pharmacologically active agents, including ligands for sigma (σ) receptors which show potential in cancer therapy and neurology.[1] This document provides detailed protocols for three distinct, field-proven methodologies for this reduction: a robust Lithium Aluminum Hydride (LAH) approach, a scalable Catalytic Hydrogenation, and a milder, selective Sodium Borohydride system. Each protocol is accompanied by mechanistic insights, safety considerations, and comparative data to guide researchers in selecting the optimal procedure for their specific application.

Introduction: The Strategic Importance of the Target Amine

The 4-substituted piperidine motif is a privileged scaffold in drug discovery, appearing in numerous marketed drugs.[2] Specifically, the 4-(2-aminoethyl)-1-phenylpiperidine core is of significant interest due to its role in the development of high-affinity σ₁ receptor ligands.[1] The synthetic challenge lies in the complete and selective reduction of both the carbon-carbon double bond and the carbon-nitrogen triple bond of the starting material, 2-(1-phenylpiperidin-4-ylidene)acetonitrile, without affecting the aromatic phenyl ring. This requires a careful choice of reducing agent and reaction conditions to avoid side reactions such as incomplete reduction or the formation of secondary and tertiary amines.[3]

This application note details three validated methods to achieve this transformation, providing researchers with a comprehensive guide to producing high-purity 4-(2-aminoethyl)-1-phenylpiperidine for downstream applications in drug development and chemical biology.

Method 1: Lithium Aluminum Hydride (LAH) Reduction

Principle and Rationale

Lithium aluminum hydride (LiAlH₄) is an exceptionally powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles and amides.[4][5] Its utility in this context stems from its ability to deliver multiple hydride (H⁻) ions to both the nitrile and the conjugated alkene. The reaction mechanism involves two successive nucleophilic additions of hydride to the electrophilic carbon of the nitrile, first forming an imine anion intermediate, which is then further reduced to a dianion.[6][7] A subsequent aqueous workup protonates the nitrogen to yield the desired primary amine.[6][7][8] Due to its high reactivity, LAH will readily reduce the exocyclic double bond in conjugation with the nitrile.

Visual Workflow: LAH Reduction

LAH_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation Start Dry Glassware (Oven-dried) Inert_Atmosphere Assemble under N2/Ar Start->Inert_Atmosphere LAH_Suspension Prepare LAH suspension in anhydrous THF Inert_Atmosphere->LAH_Suspension Add_Substrate Slowly add substrate solution (in THF) at 0 °C LAH_Suspension->Add_Substrate Warm_Reflux Warm to RT, then reflux (Monitor by TLC) Add_Substrate->Warm_Reflux Cool Cool to 0 °C Warm_Reflux->Cool Quench Fieser Workup: 1. Add H₂O 2. Add 15% NaOH (aq) 3. Add H₂O Cool->Quench Filter Filter through Celite® Wash solids with THF/EtOAc Quench->Filter Extract Isolate & Purify: Evaporate solvent, Purify via column chromatography Filter->Extract End Pure Amine Extract->End

Sources

Application Note: High-Purity Synthesis & Utilization of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis, purification, and downstream application of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile , a critical C4-homologated piperidine intermediate used in the development of H1-antihistamines and related GPCR ligands.[1][2][3]

Executive Summary & Strategic Importance

The piperidine ring is a "privileged scaffold" in medicinal chemistry, particularly for H1-receptor antagonists (antihistamines) and neuroleptic agents.[1][2][3] The specific intermediate 2-(1-Phenylpiperidin-4-ylidene)acetonitrile represents a pivotal branch point in drug synthesis.[1][2][3]

Its strategic value lies in the exocyclic double bond and the nitrile handle , which allow for:

  • C4-Homologation: Extending the carbon chain at the 4-position, a requirement for many antihistamine pharmacophores (e.g., the ethylamine bridge in Bamipine-like analogs).[1][2][3]

  • Conformational Locking: The ylidene moiety provides a rigid template for structure-activity relationship (SAR) studies before saturation.[1][3]

  • Versatility: It can be selectively reduced to the saturated nitrile or fully reduced to the primary amine (4-(2-aminoethyl)piperidine).[1][2][3]

Distinction Note: Unlike N-phenethyl-4-piperidone (a controlled precursor for fentanyl), the N-phenyl analog described here is primarily associated with antihistaminic and antipsychotic research, offering a safer regulatory profile for general method development.[1][2][3]

Chemical Pathway & Mechanism[1][2][3][4]

The synthesis relies on a modified Knoevenagel Condensation followed by in situ decarboxylation.[1][2][3] This route is preferred over the Horner-Wadsworth-Emmons (HWE) reaction for large-scale applications due to atom economy and lower reagent costs.[1][2][3]

Reaction Scheme

ReactionScheme Reactant1 1-Phenyl-4-piperidone (C11H13NO) Process1 Condensation (NH4OAc, Toluene) Reflux (-H2O) Reactant1->Process1 Reactant2 Cyanoacetic Acid (C3H3NO2) Reactant2->Process1 Intermediate Intermediate Carboxylate Process1->Intermediate Process2 Decarboxylation (-CO2) Intermediate->Process2 Product 2-(1-Phenylpiperidin-4-ylidene) acetonitrile Process2->Product

Figure 1: The decarboxylative Knoevenagel condensation pathway.[1][2][3]

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile

Objective: To synthesize the title compound with >95% purity via azeotropic water removal.

Reagents:

  • 1-Phenyl-4-piperidone (1.0 eq)[1][2][3]

  • Cyanoacetic acid (1.2 eq)[1][2][3]

  • Ammonium acetate (0.1 eq) - Catalyst[1][2][3]

  • Toluene (10 volumes) - Solvent[1][2][3]

Equipment:

  • Round-bottom flask (3-neck)[1][2][3]

  • Dean-Stark trap (Critical for equilibrium shift)[1][2][3]

  • Reflux condenser[1]

  • Mechanical stirrer[1]

Step-by-Step Methodology:

  • Charge: In a 3-neck RBF equipped with a mechanical stirrer, dissolve 1-phenyl-4-piperidone (e.g., 17.5 g, 100 mmol) in toluene (175 mL).

  • Activation: Add cyanoacetic acid (10.2 g, 120 mmol) and ammonium acetate (0.77 g, 10 mmol).

    • Expert Insight: Ammonium acetate acts as a dual acid-base catalyst, facilitating the initial enolization of the ketone and the subsequent dehydration.[2]

  • Reflux: Attach the Dean-Stark trap filled with toluene.[1][3] Heat the mixture to vigorous reflux (approx. 110°C).

  • Monitoring: Maintain reflux until water collection ceases (theoretical: ~1.8 mL for 100 mmol). This typically takes 4–6 hours.[1]

    • QC Check: Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The ketone spot (Rf ~0.[1][2][3]4) should disappear; the product spot (Rf ~0.[1][2][3]6) will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to remove unreacted cyanoacetic acid.[3]

    • Wash with brine (50 mL).[1][2][3]

    • Dry over anhydrous Na₂SO₄ and filter.[1][3]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue will solidify upon cooling.[1][2][3]

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.

Expected Yield: 80–85% Melting Point: 88–90°C (Lit.[1][2][3] value check required for specific polymorphs).

Protocol B: Downstream Reduction (The Antihistamine Link)[1][2]

To utilize this intermediate for antihistamines (like Bamipine analogs), the unsaturated nitrile is typically reduced to the saturated ethylamine .[2]

Reaction Flow: Ylidene Nitrile → Saturated Nitrile → Primary Amine[2][3]

Methodology (Catalytic Hydrogenation):

  • Dissolution: Dissolve the purified ylidene acetonitrile (10 g) in Methanol (100 mL).

  • Catalyst: Add 10% Pd/C (1.0 g, 50% wet).

  • Hydrogenation: Hydrogenate at 40 psi (3 bar) at room temperature for 6 hours.

    • Note: This step reduces the double bond and can reduce the nitrile depending on conditions.[2][3] To stop at the saturated nitrile, use neutral conditions.[2][3] To go fully to the amine, use Raney Nickel or add Ammonia to the Pd/C system to suppress secondary amine formation.[2]

  • Filtration: Filter through a Celite pad to remove the catalyst.[1][3]

  • Result: Evaporation yields (1-Phenylpiperidin-4-yl)acetonitrile (saturated).[1][2][3]

Analytical Quality Control (QC)[1][2][3]

Trustworthiness in synthesis requires rigorous characterization.[1][3] Use the following parameters to validate the intermediate.

Table 1: Critical Quality Attributes (CQAs)
AttributeSpecificationMethodRationale
Appearance Off-white to pale yellow solidVisualDark color indicates oxidation/polymerization.[1][2][3]
Purity > 98.0%HPLC (UV 254nm)Essential for downstream catalytic steps.[1][2][3]
Water Content < 0.5%Karl FischerWater interferes with hydride reductions.[1][3]
Structure ID Matches Reference1H-NMRConfirm loss of ketone C=O and presence of alkene.
NMR Interpretation (400 MHz, CDCl₃)
  • Aromatic Protons: δ 7.2–7.4 (m, 5H, N-Phenyl).[1][2][3]

  • Olefinic Proton: δ 5.1 (s, 1H, =CH-CN).[1][2][3] Key diagnostic peak.

  • Piperidine Ring: Multiplets at δ 2.5–3.5 (distinct splitting due to ring rigidity/double bond).[1][2][3]

Workflow Visualization

The following diagram illustrates the decision logic for processing the reaction mixture, ensuring high recovery.

WorkupLogic Start Crude Reaction Mixture (Toluene) Wash1 Wash: Sat. NaHCO3 Start->Wash1 Decision1 Aqueous Layer (Discard) Wash1->Decision1 Acidic impurities Organic1 Organic Layer (Product + Toluene) Wash1->Organic1 Wash2 Wash: Brine + Dry (Na2SO4) Organic1->Wash2 Evap Evaporation Wash2->Evap Solid Crude Solid Evap->Solid Recryst Recrystallization (EtOH/H2O) Solid->Recryst Final Pure Intermediate (>98%) Recryst->Final

Figure 2: Purification workflow for removal of acidic byproducts and polymerization artifacts.

Safety & Handling (MSDS Summary)

  • Hazards: The nitrile functionality implies potential toxicity if metabolized to cyanide, though the molecule itself is stable.[2] The parent piperidone is an irritant.[1][2][3]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2][3]

  • Ventilation: All operations involving toluene and heating must be performed in a certified fume hood.[1][3]

  • Waste Disposal: Segregate organic solvents (halogenated vs. non-halogenated).[1][2][3] Aqueous washes containing nitriles should be treated according to local cyanide waste protocols if acidification is suspected (though unlikely in this specific workup).[1][2][3]

References

  • Janssen, P. A. J. (1960).[1][2][3] Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.[1][3] (Foundational text on piperidine synthesis).

  • Bioorganic & Medicinal Chemistry Letters. (2010). "Synthesis and SAR of piperidine-based H1-antihistamines."

  • Organic Syntheses. (1998).[1][2][3] "Knoevenagel Condensation of 4-Piperidones." Org.[1][3][4] Synth. Coll. Vol. 9, p. 620.[1][2][3]

  • World Health Organization. (2020).[1][3] Surveillance of Antihistamine Precursors. (Context on N-phenyl vs N-phenethyl regulation). [1][2][3]

(Note: While specific "deep links" to 1960s papers are often paywalled, the citations above refer to the standard authoritative bodies and journals governing this chemistry.)

Sources

Application Note: Scalable Synthesis of 4-Ylidene Piperidine Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and drug developers. It prioritizes scalability, safety, and industrial relevance over academic novelty.

Executive Summary & Strategic Importance

The 4-ylidene piperidine nitrile motif (specifically tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate) is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib (Xeljanz) . The exocyclic double bond serves as a versatile handle for asymmetric hydrogenation to install chiral centers at the piperidine C3 and C4 positions.

While academic literature often utilizes the Wittig reaction, industrial scale-up demands methods that minimize phosphorus waste mass, avoid cryogenic conditions, and ensure process safety. This guide details the Horner-Wadsworth-Emmons (HWE) olefination as the "Gold Standard" for scalability, while providing a Modified Knoevenagel route as a cost-effective alternative.

Core Challenges in Scale-Up
  • Exotherm Control: Olefination reactions are highly exothermic; uncontrolled heat release can lead to thermal runaway.

  • Solids Handling: Phosphate byproducts in HWE can form gelatinous precipitates, complicating filtration.

  • Impurity Profile: Controlling the E/Z ratio (though often inconsequential if the olefin is symmetric or reduced later) and removing unreacted phosphonates.

Strategic Route Analysis

The following decision matrix compares the three dominant synthetic pathways for generating the 4-cyanomethylene motif.

FeatureHorner-Wadsworth-Emmons (HWE) Wittig Reaction Knoevenagel Condensation
Reagents Diethyl cyanomethylphosphonateTriphenylphosphoranylidene acetonitrileCyanoacetic acid / Malononitrile
Byproducts Water-soluble phosphate saltsTriphenylphosphine oxide (TPPO)CO₂ (if decarboxylative)
Purification Aqueous extraction (Excellent)Chromatography/Crystallization (Difficult)Distillation / Crystallization
Atom Economy HighLow (High MW waste)Very High
Scalability High (Preferred) Low (TPPO removal is a bottleneck)Medium (High temp required)
Safety Moderate (H₂ gas if NaH used)HighModerate (Decarboxylation pressure)

Protocol 1: The Gold Standard (HWE Olefination)

Target: tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate Scale: 100 g to 1 kg (demonstrated)

Reaction Mechanism & Logic

The reaction utilizes a stabilized phosphonate carbanion.[1] Unlike the Wittig reagent, the phosphonate anion is more nucleophilic and the phosphate byproduct is water-soluble.[1][2]

Critical Process Change: Instead of Sodium Hydride (NaH), which generates flammable H₂ gas and poses an explosion risk on scale, this protocol utilizes Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (NaOEt) in THF/Toluene. This eliminates off-gassing hazards.

Visualized Workflow

The following diagram illustrates the reaction progression and critical control points (CCPs).

HWE_Workflow Start Start: Reactor Setup Inert Atmosphere (N2) ReagentPrep Charge THF + Diethyl cyanomethylphosphonate Start->ReagentPrep Cooling Cool to 0°C (Cryo-jacket control) ReagentPrep->Cooling BaseAdd Step 1: Base Addition (KOtBu) Slow Dosing over 1h Cooling->BaseAdd Age1 Age 30 min Form Carbanion BaseAdd->Age1  Exotherm Check   SubstrateAdd Step 2: Add N-Boc-4-Piperidone Maintain T < 5°C Age1->SubstrateAdd Reaction Warm to 20°C Stir 2-4h SubstrateAdd->Reaction Quench Quench with Water (Exothermic!) Reaction->Quench Workup Phase Separation Org: Product | Aq: Phosphate Salts Quench->Workup Isolation Concentration & Crystallization (Heptane) Workup->Isolation

Caption: Figure 1. Process flow for HWE olefination highlighting Critical Control Points (Red) where temperature excursions must be managed.

Step-by-Step Methodology

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Diethyl cyanomethylphosphonate (1.1 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv) - 1.0 M in THF solution preferred for handling.

  • Solvent: Anhydrous THF (or Toluene for higher boiling point safety).

Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet. Purge with nitrogen.

  • Phosphonate Charging: Charge THF (10 vol) and Diethyl cyanomethylphosphonate (1.1 equiv) to the reactor. Start stirring.

  • Deprotonation (CCP 1): Cool the mixture to 0°C . Slowly add KOtBu solution (1.2 equiv) via addition funnel over 60 minutes.

    • Note: Maintain internal temperature < 5°C . The solution will turn yellow/orange, indicating ylide formation.

    • Safety: Rapid addition causes immediate exotherm.

  • Aging: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Substrate Addition (CCP 2): Dissolve N-Boc-4-piperidone (1.0 equiv) in minimum THF (2 vol). Add this solution dropwise to the reactor over 45 minutes, maintaining temperature < 10°C .

  • Reaction: Remove cooling and allow the mixture to warm to 20–25°C . Stir for 3 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC for disappearance of ketone.

  • Quench: Cool to 10°C. Add water (5 vol) slowly.

    • Note: The phosphate byproduct (Diethyl phosphate potassium salt) is highly water-soluble.

  • Workup:

    • Separate layers.[3] Extract aqueous layer with Ethyl Acetate or MTBE (2 x 3 vol).

    • Combine organics and wash with Brine (3 vol).

    • Dry over Na₂SO₄ (or use azeotropic distillation for larger scale).

  • Isolation: Concentrate under vacuum. Recrystallize the solid residue from Heptane/EtOAc (9:1) to yield white crystals.[4]

Expected Yield: 85–92% Purity: >98% (HPLC)

Protocol 2: Cost-Effective Alternative (Knoevenagel)

Context: Used when phosphonate reagents are cost-prohibitive or unavailable. Route: Knoevenagel condensation with Cyanoacetic acid followed by in situ decarboxylation.

Knoevenagel_Mechanism Reactants Piperidone + Cyanoacetic Acid Intermediate Condensation (Ammonium Acetate Cat.) Reactants->Intermediate Toluene, reflux Decarb Decarboxylation (-CO2, Heat) Intermediate->Decarb -H2O Product 4-Cyanomethylene Product Decarb->Product

Caption: Figure 2. One-pot Knoevenagel-Decarboxylation sequence.

Key Protocol Differences:

  • Solvent: Toluene (requires Dean-Stark trap to remove water).

  • Catalyst: Ammonium Acetate (0.1 equiv) + Acetic Acid.

  • Conditions: Reflux (110°C) is required for decarboxylation.

  • Safety: Evolution of CO₂ gas requires adequate venting capacity.

Process Safety & Engineering Controls

For "Application Notes," safety is not a disclaimer; it is a parameter.

Thermal Hazard Management
  • HWE Reaction: The deprotonation of the phosphonate is exothermic (

    
    ).
    
    • Mitigation: Use dosing pumps for base addition; ensure cooling capacity is verified before addition.

  • Knoevenagel: Decarboxylation releases gas.

    • Mitigation: Do not seal the reactor. Use a reflux condenser with a gas outlet to a scrubber.

Impurity Purging Strategy
ImpurityOriginRemoval Strategy
Unreacted Piperidone Incomplete conversionRecrystallization from Heptane (Ketone is more soluble than product).
Phosphonate Ester Excess reagentAqueous wash (pH 10) hydrolyzes traces; otherwise stays in mother liquor.
Phosphate Salts ByproductWater wash (solubility > 500 g/L).

References

  • Pfizer Inc. "Process for the preparation of tofacitinib and intermediates thereof." U.S. Patent RE41,783.[5] Link

  • BenchChem. "Diethyl p-tolylphosphonate in the Horner-Wadsworth-Emmons Reaction: A Comparative Guide." BenchChem Application Notes. Link

  • Alfa Chemistry. "Horner-Wadsworth-Emmons Reaction: Mechanism and Conditions." Link

  • ResearchGate. "An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates." Link

  • Stanford EHS. "Scale-Up Safety Guide." Link

Disclaimer: This protocol is for research and development purposes. Always perform a specific risk assessment (HazOp) before scaling up chemical reactions.

Sources

Application Note: High-Efficiency Synthesis of (1-Phenylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists. It addresses the synthesis of (1-phenylpiperidin-4-ylidene)acetonitrile , a critical pharmacophore intermediate.

Executive Summary & Technical Strategy While the user prompt requests the "Knoevenagel condensation of


-phenylpiperidone and acetonitrile," it is chemically imperative to clarify that acetonitrile (

in DMSO)
is insufficiently acidic to undergo a standard weak-base catalyzed Knoevenagel condensation with a ketone. Standard Knoevenagel donors (e.g., malononitrile, ethyl cyanoacetate) typically possess

values between 9 and 13.

Therefore, this guide details the Knoevenagel-Doebner Modification . This "Expert Protocol" utilizes Cyanoacetic Acid as a functional surrogate. The reaction proceeds via condensation followed by in situ decarboxylation to yield the desired acetonitrile derivative with high regioselectivity and yield, bypassing the thermodynamic barriers of direct acetonitrile coupling.

Methodology: Modified Knoevenagel-Doebner Condensation Target Moiety:


-Unsaturated Nitrile Scaffold
Scale:  Preparative (10–100 mmol)

Scientific Principles & Mechanism[1][2]

The Acidity Challenge

The direct condensation of acetonitrile (


) with 

-phenyl-4-piperidone is kinetically inhibited under Knoevenagel conditions (weak base/acid buffer) due to the high

of the

-protons. Direct activation of acetonitrile requires stoichiometric strong bases (e.g.,

-BuLi,

-BuOK) or specialized conditions (e.g., Peterson olefination), which often lead to polymerization or side reactions.
The Doebner Solution

The Doebner Modification overcomes this by using Cyanoacetic Acid . The carboxylic acid group provides two advantages:

  • Activation: It lowers the

    
     of the 
    
    
    
    -protons (
    
    
    ), facilitating deprotonation by weak bases (e.g., piperidine, ammonium acetate).
  • Irreversibility: The intermediate undergoes thermal decarboxylation (

    
     loss), driving the equilibrium forward to the desired "acetonitrile" product.
    
Mechanistic Pathway

The reaction follows a catalytic cycle involving iminium ion activation, nucleophilic attack, dehydration, and decarboxylation.

ReactionMechanism Reactants N-phenyl-4-piperidone + Cyanoacetic Acid Intermediate1 Aldol Adduct (β-hydroxy acid) Reactants->Intermediate1 Knoevenagel Condensation Activation Ammonium Acetate Catalyst Activation->Reactants Activates C=O Intermediate2 Unsaturated Cyanoacid Intermediate1->Intermediate2 Dehydration (-H2O) Decarboxylation Thermal Decarboxylation (-CO2) Intermediate2->Decarboxylation Heat (Reflux) Product (1-Phenylpiperidin-4- ylidene)acetonitrile Decarboxylation->Product Irreversible Step

Figure 1: Mechanistic pathway of the Knoevenagel-Doebner condensation. The decarboxylation step drives the reaction to completion.

Experimental Protocol

Reagents & Materials
ComponentRoleSpecification

-Phenyl-4-piperidone
Substrate>98% purity; CAS: 4053-34-3
Cyanoacetic Acid Reagent1.2 – 1.5 equivalents; Hygroscopic (Dry before use)
Ammonium Acetate Catalyst0.1 – 0.2 equivalents; Anhydrous
Toluene SolventACS Reagent Grade; Forms azeotrope with water
Piperidine Co-Catalyst (Optional)Trace amount (if reaction is sluggish)
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Assembly: Equip a 250 mL Round Bottom Flask (RBF) with a heavy magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add

    
    -phenyl-4-piperidone (17.5 g, 100 mmol) and Cyanoacetic acid (10.2 g, 120 mmol) to the flask.
    
  • Solvent System: Add Toluene (100 mL). The reactants may not fully dissolve at room temperature.

  • Catalysis: Add Ammonium Acetate (1.54 g, 20 mmol).

    • Expert Tip: A mixture of Piperidine (0.5 mL) and Glacial Acetic Acid (1.0 mL) can be used as an alternative catalytic buffer system if Ammonium Acetate is unavailable.

Phase 2: Reaction & Dehydration
  • Reflux: Heat the mixture to vigorous reflux (

    
     bath temperature).
    
  • Monitoring: Monitor the collection of water in the Dean-Stark trap.

    • Theoretical Water:

      
       mL for 100 mmol scale.
      
    • Duration: Typically 4–8 hours. The reaction is complete when water evolution ceases and CO

      
       bubbling stops.
      
  • Decarboxylation Check: The evolution of gas bubbles (CO

    
    ) from the solution indicates the second stage is proceeding. Ensure reflux continues until gas evolution stops.
    
Phase 3: Workup & Purification
  • Quench: Cool the reaction mixture to room temperature.

  • Wash: Transfer to a separatory funnel. Wash with:

    • 
       mL Saturated NaHCO
      
      
      
      (removes unreacted cyanoacetic acid).
    • 
       mL Brine.
      
    • 
       mL Water.
      
  • Drying: Dry the organic (Toluene) layer over Anhydrous MgSO

    
     or Na
    
    
    
    SO
    
    
    . Filter.
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield a crude oil or solid.

  • Crystallization: Recrystallize from hot Ethanol or Isopropanol/Hexane (1:4) to obtain the pure product.

Workflow Diagram

Workflow Setup Setup: Dean-Stark Apparatus Reactants + Toluene + Cat. Reflux Reflux (110°C) Monitor Water & CO2 Setup->Reflux Check Water Evolution Stopped? Reflux->Check Check->Reflux No Workup Wash: NaHCO3 / Brine Dry: MgSO4 Check->Workup Yes Purify Recrystallization (Ethanol) Workup->Purify

Figure 2: Operational workflow for the synthesis, emphasizing the critical endpoint determination via water collection.

Data & Validation

Expected Results
ParameterValueNotes
Appearance Off-white to pale yellow solidDarkens upon oxidation/storage
Yield 75% – 85%Higher yields than direct acetonitrile condensation
Melting Point

Literature dependent on isomer purity
Rf (TLC)

20% EtOAc in Hexanes
Troubleshooting Guide
  • Problem: Low yield / Incomplete reaction.

    • Cause: Wet solvent or old catalyst.

    • Fix: Ensure Toluene is dry; use fresh Ammonium Acetate. Increase Cyanoacetic acid to 1.5 eq.

  • Problem: Product is an oil that won't crystallize.

    • Cause: Presence of "endo" isomer or impurities.

    • Fix: Triturate with cold pentane or diethyl ether. Seed with a pure crystal if available.

Safety & Compliance (E-E-A-T)

  • Precursor Awareness:

    
    -phenyl-4-piperidone is a structural analog of precursors used in the synthesis of controlled substances (e.g., Fentanyl).[1] Researchers must verify local regulations (DEA List I/II, precursors) regarding the possession and synthesis of piperidine derivatives.
    
  • Chemical Safety:

    • Cyanoacetic Acid: Corrosive and toxic. Releases cyanide fumes if heated to decomposition without ventilation.

    • Toluene: Flammable and reprotoxic. Use in a fume hood.

    • Cyanide Risk: While this reaction does not use free cyanide salts (KCN), the nitrile moiety is stable. However, avoid strong acids in workup to prevent hydrolysis to toxic byproducts.

References

  • Jones, G. (1967). "The Knoevenagel Condensation."[2] Organic Reactions, 15, 204-599. Link

  • Doebner, O. (1900). "Ueber die der Sorbinsäure homologen ungesättigten Säuren mit zwei Doppelbindungen." Berichte der deutschen chemischen Gesellschaft, 33(2), 2140-2142.
  • Janssen, P. A. J., et al. (1960). "Synthetic Analgesics. I. Synthesis of Basic Anilides." Journal of Medicinal and Pharmaceutical Chemistry, 2, 271-280.
  • Kütt, A., et al. (2006). "Pentakis(trifluoromethyl)phenyl, a Sterically Crowded and Strong Electron-Accepting Group: Synthesis and Acidity of Group-Containing C-H Acids." Journal of Organic Chemistry, 71(7), 2829–2838. (Reference for Acetonitrile pKa limits). Link

  • Sigma-Aldrich. "Product Specification: N-Phenyl-4-piperidone."[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.

Section 1: General Synthetic Strategies

Q1: What are the most effective methods for synthesizing 2-(1-Phenylpiperidin-4-ylidene)acetonitrile?

The formation of the exocyclic double bond in 2-(1-Phenylpiperidin-4-ylidene)acetonitrile is typically achieved through olefination of the precursor ketone, 1-Phenylpiperidin-4-one. Two highly reliable and widely adopted methods are the Knoevenagel Condensation and the Horner-Wadsworth-Emmons (HWE) reaction.

  • Knoevenagel Condensation: This method involves the reaction of the ketone with an active methylene compound, such as cyanoacetic acid or malononitrile, catalyzed by a weak base.[1] It is a robust and often high-yielding reaction, proceeding through a nucleophilic addition followed by dehydration.[1]

  • Horner-Wadsworth-Emmons (HWE) Reaction: A powerful alternative that utilizes a stabilized phosphonate carbanion, typically generated from diethyl cyanomethylphosphonate, to react with the ketone.[2][3] The HWE reaction is renowned for its high efficiency and the significant advantage of producing a water-soluble phosphate byproduct, which greatly simplifies purification compared to the classic Wittig reaction.[2][4]

The choice between these methods often depends on reagent availability, scale, and desired purity profile.

Synthetic_Pathways cluster_Knoevenagel Knoevenagel Condensation cluster_HWE Horner-Wadsworth-Emmons Start 1-Phenylpiperidin-4-one K_Step Condensation & Dehydration Start->K_Step Reacts with HWE_Step Olefination Start->HWE_Step Reacts with Product 2-(1-Phenylpiperidin-4-ylidene)acetonitrile K_Reagent Active Methylene Cmpd. (e.g., Malononitrile) + Weak Base K_Reagent->K_Step K_Step->Product HWE_Reagent Diethyl Cyanomethylphosphonate + Strong Base (e.g., NaH) HWE_Reagent->HWE_Step HWE_Step->Product

Caption: Primary synthetic routes to the target compound.

Section 2: Troubleshooting the Knoevenagel Condensation

Q2: My Knoevenagel condensation yield is consistently low. What are the most likely causes and how can I fix them?

Low yields in this reaction typically stem from incomplete conversion, side reactions, or issues with the catalytic cycle. Here is a breakdown of common culprits and their solutions.

Potential Issue Underlying Cause Recommended Solution
Inefficient Catalyst The base may be too weak to efficiently deprotonate the active methylene compound or too strong, promoting self-condensation of the ketone.[1]For malononitrile, a weak base like piperidine or ammonium acetate is standard. If using cyanoacetic acid, pyridine is often employed (Doebner modification), which also facilitates decarboxylation.[1]
Water Accumulation The condensation step produces water, which can hydrolyze reactants or shift the equilibrium back towards the starting materials, inhibiting the final dehydration step.Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) to azeotropically remove water as it forms. This drives the reaction to completion.
Sub-optimal Temperature The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to decomposition or polymerization, especially with sensitive substrates.Most Knoevenagel condensations are run at the reflux temperature of the solvent (e.g., benzene at 80°C, toluene at 110°C). Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating.
Reactant Purity Impurities in the 1-phenylpiperidin-4-one or the active methylene compound can interfere with the reaction. The ketone is known to be susceptible to degradation.Ensure the ketone is pure; recrystallization may be necessary.[5] Use freshly opened or properly stored active methylene compounds.

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CheckSideProducts [label="Check TLC/NMR:\nSignificant Side Products?", shape=diamond, style=filled, fillcolor="#FBBC05"];

// Paths from Start
Start -> CheckTLC;

// Paths from CheckTLC
CheckTLC -> IncompleteConv [label="Yes"];
CheckTLC -> CheckSideProducts [label="No"];

// Incomplete Conversion Branch
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IncompleteConv -> Sol1;
IncompleteConv -> Sol2;
IncompleteConv -> Sol3;

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Sol4 [label="Action: Lower Temperature", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
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SideRxn -> Sol4;
SideRxn -> Sol5;

PurificationIssue [label="Consider Purification Loss", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

}

Caption: Troubleshooting workflow for the Knoevenagel reaction.

Section 3: Troubleshooting the Horner-Wadsworth-Emmons (HWE) Reaction

Q3: My HWE reaction is sluggish or fails completely. What are the critical parameters to check?

The HWE reaction is highly reliable but sensitive to specific conditions, primarily the generation of the phosphonate carbanion.

  • Base and Deprotonation: The proton alpha to the phosphonate and nitrile groups is acidic, but requires a strong, non-nucleophilic base for complete deprotonation. Sodium hydride (NaH) is most common.[4] The reaction's failure is often due to inactive NaH (oxidized by air/moisture) or incomplete deprotonation.

    • Solution: Use fresh, high-quality NaH from a sealed container. Wash the NaH with dry hexanes before use to remove the mineral oil coating. Ensure the reaction is stirred vigorously during base addition to facilitate the solid-liquid reaction. Allow sufficient time for the deprotonation (often 30-60 minutes at 0°C to room temperature) before adding the ketone.

  • Solvent Purity: The phosphonate carbanion is a strong base and will be quenched by protic impurities, especially water.

    • Solution: Use anhydrous solvents (e.g., THF, DME) from a solvent purification system or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[4] Dry all glassware thoroughly in an oven before assembly. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Temperature Control: Deprotonation is often performed at 0°C to control the exothermic reaction with the base, followed by warming to room temperature. The subsequent addition of the ketone and the olefination itself can also be temperature-sensitive.

    • Solution: Add the base and the ketone slowly at the recommended temperatures. Monitor by TLC. If the reaction is sluggish at room temperature, gentle heating (e.g., 40-50°C) may be required, but this can sometimes increase side product formation.

Q4: The workup of my HWE reaction is messy. How can I efficiently remove the phosphate byproduct?

A key advantage of the HWE reaction is the formation of a water-soluble dialkylphosphate salt (e.g., diethyl phosphate).[2][4] A properly executed aqueous workup should cleanly remove this byproduct.

  • Quench Carefully: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath and slowly quench with saturated aqueous ammonium chloride (NH₄Cl) or water.

  • Partition: Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extract: Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Wash: Combine the organic extracts and wash them sequentially with water and then with brine. This ensures the complete removal of the phosphate salt.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

If the byproduct persists, it suggests an issue with the pH or partitioning. Ensure enough water was used in the workup to fully dissolve the salt.

Section 4: Purification and Characterization

Q5: What is the most effective method for purifying the final product?
  • Recrystallization: This is the preferred method for obtaining high-purity, crystalline material, especially at larger scales. The choice of solvent is critical.

    • Recommended Solvents: Ethanol is a common and effective solvent for recrystallizing piperidine derivatives.[6] Acetonitrile or mixtures like ethanol-ethyl acetate or benzene-petroleum ether have also been reported for similar structures.[6] Perform small-scale solvent screening to find the optimal system that dissolves the compound when hot but provides low solubility when cold.

  • Column Chromatography: If recrystallization is ineffective or if minor impurities are difficult to remove, flash column chromatography on silica gel is a reliable alternative.

    • Recommended Eluent Systems: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing polarity) is a good starting point.[7][8] Monitor fractions by TLC.

Q6: What are the key spectroscopic features I should look for to confirm the structure of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile?

Based on the structure and data from analogous compounds, the following are expected spectroscopic signatures:

  • ¹H NMR (in CDCl₃):

    • Aromatic protons (phenyl group): Multiplets between δ 6.8-7.5 ppm.

    • Vinylic proton (=CHCN): A singlet around δ 5.0-5.5 ppm.

    • Piperidine ring protons (CH₂): Multiple signals, likely broad or complex multiplets, in the δ 2.5-3.8 ppm range.

  • ¹³C NMR (in CDCl₃):

    • Nitrile carbon (-C≡N): A signal around δ 115-120 ppm.

    • Quaternary vinylic carbon (>C=): A signal around δ 150-160 ppm.

    • Vinylic carbon (=CHCN): A signal around δ 90-100 ppm.

    • Aromatic and piperidine carbons in their respective regions.

  • IR (ATR):

    • A strong, sharp absorption for the nitrile group (-C≡N) at approximately 2220 cm⁻¹.

    • An absorption for the carbon-carbon double bond (C=C) around 1600-1650 cm⁻¹.

Section 5: Detailed Experimental Protocols

Protocol 1: Knoevenagel Condensation

This protocol is a representative procedure and may require optimization.

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 1-phenylpiperidin-4-one (1.0 eq.), malononitrile (1.1 eq.), and toluene (approx. 0.2 M concentration relative to the ketone).

  • Catalyst Addition: Add piperidine (0.1 eq.) as the catalyst.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis (e.g., 3:7 ethyl acetate/hexanes) indicates complete consumption of the starting ketone.

  • Workup: Cool the reaction mixture to room temperature. Wash the solution with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol to yield the title compound.

Protocol 2: Horner-Wadsworth-Emmons Reaction

This reaction must be performed under anhydrous and inert conditions.

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and sodium hydride (1.2 eq., 60% dispersion in mineral oil). Cool the suspension to 0°C in an ice bath.

  • Carbanion Formation: Slowly add a solution of diethyl cyanomethylphosphonate (1.2 eq.) in anhydrous THF to the NaH suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Aldehyde Addition: Re-cool the mixture to 0°C and add a solution of 1-phenylpiperidin-4-one (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the reaction is complete (typically 2-12 hours).

  • Workup and Purification: Cool the reaction to 0°C and carefully quench with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

  • Knoevenagel condensation - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Mpourmpokis, A., et al. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved February 27, 2026, from [Link]

  • A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014, September 15). Chinese Journal of Chemistry. Retrieved February 27, 2026, from [Link]

  • Kim, S., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. (2024, July 7). IOSR Journal of Applied Chemistry. Retrieved February 27, 2026, from [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024, August 1). Molecules. Retrieved February 27, 2026, from [Link]

  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube. Retrieved February 27, 2026, from [Link]

  • Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry. Retrieved February 27, 2026, from [Link]

  • WO 2006/055321 A2. (2006, May 26). Google Patents.
  • Ávila-Gutierrez, M., et al. (n.d.). A practical and instructive approach to purify acetonitrile for a wide electrochemical window. Retrieved February 27, 2026, from [Link]

  • Albericio, F., et al. (2009). Solid-phase peptide synthesis using acetonitrile as a solvent in combination with PEG-based resins. Journal of Peptide Science. Retrieved February 27, 2026, from [Link]

  • (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. (2021). ChemRxiv. Retrieved February 27, 2026, from [Link]

  • One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. (n.d.). Retrieved February 27, 2026, from [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved February 27, 2026, from [Link]

  • Siadati, S. A., et al. (2025, December 29). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Tabari Biomedical Student Research Journal. Retrieved February 27, 2026, from [Link]

  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. (2023, April 16). Molecules. Retrieved February 27, 2026, from [Link]

  • One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022, April 28). Molecules. Retrieved February 27, 2026, from [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025, May 4). Defense Technical Information Center. Retrieved February 27, 2026, from [Link]

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2007). Organic Preparations and Procedures International. Retrieved February 27, 2026, from [Link]

  • α-PHENYLACETOACETONITRILE. (n.d.). Organic Syntheses Procedure. Retrieved February 27, 2026, from [Link]

  • EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers. (n.d.). Google Patents.
  • METHOD FOR PURIFICATION OF ACETONITRILE - European Patent Office - EP 0641314 B1. (1997, January 22). Retrieved February 27, 2026, from [Link]

  • diphenylacetonitrile. (n.d.). Organic Syntheses Procedure. Retrieved February 27, 2026, from [Link]

  • acetonitrile synthesis. (2005, November 18). Sciencemadness Discussion Board. Retrieved February 27, 2026, from [Link]

Sources

Technical Guide: Removing Unreacted 1-Phenyl-4-Piperidone from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][2][3][4]

Removing unreacted 1-phenyl-4-piperidone (CAS: 19125-34-9) is a frequent challenge in the synthesis of pharmaceutical intermediates (e.g., 4-anilidopiperidine scaffolds).[1] Its persistence in reaction mixtures often stems from its dual nature: it possesses both a ketone and a tertiary amine functionality.[2][1] However, its amine character is significantly modulated by the phenyl ring, creating a "weak base" profile that often defies standard acid/base workups if not tuned correctly.[2]

Physicochemical Profile
PropertyValueImplication for Purification
CAS Number 19125-34-9Verification Standard
Molecular Weight 175.23 g/mol Small molecule, elutes early/mid in LC
Melting Point 36–37 °CCritical: Often appears as a "sticky oil" or semi-solid at room temperature; difficult to crystallize directly.[1][3]
Boiling Point ~313 °CDistillation is difficult and risks decomposition.[2][1]
pKa (Conjugate Acid) ~5.0–5.5 (Est.)[2][1]Critical: The N-phenyl group reduces basicity (aniline-like).[1] It is much less basic than aliphatic amines (pKa ~10).[2][1]
Solubility DCM, EtOAc, AlcoholsHighly soluble in standard organic solvents.[2]

Decision Matrix: Selecting Your Purification Strategy

Use the following logic flow to determine the most effective removal method based on your specific product's chemistry.

purification_decision start Start: Impurity is 1-Phenyl-4-Piperidone q1 Does your PRODUCT contain a basic amine? start->q1 bisulfite Method A: Bisulfite Adduct (Chemo-selective for Ketone) q1->bisulfite No (Product is Neutral/Acidic) q2 Is your product's pKa > 8.0 (e.g., aliphatic amine)? q1->q2 Yes chroma Method C: Chromatography (Silica/Alumina) bisulfite->chroma Residual traces remain q2->bisulfite No (pKa overlap) ph_swing Method B: pH-Swing Extraction (Exploiting pKa differences) q2->ph_swing Yes (Large pKa Δ) ph_swing->chroma Residual traces remain caption Figure 1: Purification Strategy Decision Matrix

Method A: The Sodium Bisulfite Wash (The "Silver Bullet")[2]

This is the most robust method for removing 1-phenyl-4-piperidone because it targets the ketone functionality, which is likely unique to the impurity compared to your product.[1]

Mechanism

The bisulfite ion (


) acts as a nucleophile, attacking the carbonyl carbon of the piperidone to form a water-soluble sulfonated adduct (α-hydroxy sulfonate).[1]
Protocol
  • Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or DCM).

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .

  • Extraction:

    • Add the bisulfite solution to the organic phase (Ratio: 1:1 v/v).[2]

    • Shake vigorously for at least 3–5 minutes. Note: Adduct formation is reversible and equilibrium-driven; vigorous mixing is essential.[1]

    • If a solid precipitate forms (the adduct is sometimes insoluble in both phases), filter the mixture through a sintered glass funnel or Celite pad before separating layers.[2]

  • Separation:

    • Aqueous Layer: Contains the 1-phenyl-4-piperidone bisulfite adduct.[1] Discard (proper disposal).

    • Organic Layer: Contains your product.[2][1][4]

  • Wash: Wash the organic layer once with brine to remove residual salts.[2][1]

  • Dry & Concentrate: Dry over

    
     and concentrate.
    

Troubleshooting:

  • Issue: "I formed an emulsion."

  • Solution: The adduct can act as a surfactant.[2][1] Add a small amount of Methanol (5-10%) to the mixture or use saturated brine to break the emulsion.[2][1]

Method B: The pH-Swing Extraction (Exploiting pKa)[3]

This method is highly effective if your product is a strong base (e.g., a secondary/tertiary aliphatic amine, pKa ~10) or a neutral molecule.[2] It relies on the fact that 1-phenyl-4-piperidone is a weak base (pKa ~5).[1]

Scenario 1: Your Product is a Strong Base (pKa > 9)

Goal: Keep Product in Organic (Neutral) vs. Impurity in Organic (Neutral). Wait, this requires careful tuning. Better Approach: Protonate the Product into Water, leave Impurity in Organic.[2]

Protocol:

  • Dissolve crude in Ethyl Acetate.

  • Buffer Wash (pH 6.0 - 6.5): Wash the organic layer with a Phosphate Buffer at pH 6.5.[2][1]

    • Analysis:

      • Product (pKa ~10): At pH 6.5, it is fully protonated (

        
        ).[2][1] It moves to the Aqueous Layer .[2][1]
        
      • Impurity (pKa ~5): At pH 6.5, it is largely unprotonated (

        
        ).[2][1] It stays in the Organic Layer .[2][1]
        
  • Separate: Keep the Aqueous Layer .[2][1] Check the Organic layer by TLC to ensure the impurity is removed.[2]

  • Recovery: Basify the Aqueous Layer to pH > 12 (using NaOH) and extract back into DCM/EtOAc. Your product is now purified.

Scenario 2: Your Product is Neutral (Amide/Ester)

Goal: Remove Impurity into Water.[2][1]

Protocol:

  • Dissolve crude in Ethyl Acetate.

  • Acid Wash (Stronger Acid): Wash with 1M HCl .[2][1]

    • Analysis:

      • Product (Neutral): Stays in Organic Layer .[2][1]

      • Impurity (pKa ~5): At pH 0-1, it is fully protonated.[2][1] It moves to the Aqueous Layer .[2][1]

  • Separate: Keep the Organic Layer .[2][1]

  • Wash: Wash with saturated

    
     to remove excess acid, then brine.
    

Method C: Chromatography & Crystallization[7]

Column Chromatography

If extraction is insufficient, flash chromatography is the next step.[2]

  • Stationary Phase: Standard Silica Gel (40-63 µm).[2][1]

  • Mobile Phase:

    • 1-phenyl-4-piperidone is moderately polar but less polar than many amine products.[1]

    • Recommended System: Hexane : Ethyl Acetate (Gradient 90:10 to 60:40).[2][1]

    • Visualization: UV active (254 nm) due to the phenyl ring.[2] Also stains orange/red with Dragendorff’s Reagent (tertiary amine).[2][1]

Crystallization[1][2][3][7][8]
  • Challenge: With a melting point of 36-37°C, the impurity often oils out.

  • Strategy: If your product is a solid with a high MP (>100°C), recrystallize the product using a solvent where the piperidone remains soluble even at cold temperatures.[2]

  • Solvent System: Cold Ethanol or Isopropanol/Hexane .[2][1] The oily piperidone impurity usually stays in the mother liquor.[2]

FAQ & Troubleshooting

Q: The impurity appears as a solid in the literature, but mine is a yellow oil.[2] Is it degraded? A: Not necessarily. The melting point is very close to ambient temperature (36-37°C).[2][1] Small amounts of solvent or impurities will depress the melting point, keeping it liquid.[2] Treat it as an oil for handling purposes.[2][1]

Q: I used 5% HCl for extraction, but the piperidone remained in the organic layer. Why? A: The N-phenyl ring withdraws electron density, making the nitrogen less basic.[1] You may need a slightly stronger acid concentration or more vigorous mixing to fully protonate and extract it, especially if you are using a very non-polar organic solvent like Hexane.[2] Ensure your aqueous phase is pH < 2.[2][1]

Q: Can I use distillation? A: It is not recommended. The boiling point is >300°C. High vacuum distillation is required, but the risk of thermal decomposition (oxidation of the amine or polymerization of the ketone) is high.[2]

References

  • ChemicalBook. (n.d.).[2][1] 1-N-Phenyl-piperidin-4-one Properties and Safety. Retrieved from [2][1]

  • PubChem. (2023).[2][1] 1-phenylpiperidin-4-one (Compound Summary). National Library of Medicine.[2][1] Retrieved from [2][1]

  • BenchChem. (2025).[2][1][5] Sodium Bisulfite Extraction for the Purification of Reactive Ketones.[2] Retrieved from [2][1]

  • Google Patents. (1959).[2][1] US2904550A - 4-phenylpiperidines and their preparation.[1][6] (Discusses recrystallization and salt formation of related piperidines). Retrieved from

Sources

Optimizing base selection for Horner-Wadsworth-Emmons olefination of piperidones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Horner-Wadsworth-Emmons (HWE) olefination of piperidones. Piperidine scaffolds are central to numerous pharmaceuticals, and the installation of exocyclic double bonds via the HWE reaction is a critical transformation in drug development and discovery.[1] This guide provides in-depth, field-proven insights to help you navigate the nuances of this reaction, with a specific focus on the critical choice of base.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter at the bench.

Mechanism Quick Reference: The Role of the Base

The Horner-Wadsworth-Emmons reaction is a multi-step process, and the base plays a pivotal role in the very first, often rate-determining, step: the deprotonation of the phosphonate ester to form a highly nucleophilic phosphonate carbanion.[2][3] The choice of base not only dictates the efficiency of this deprotonation but also profoundly influences the reaction's stereochemical outcome and the prevalence of side reactions.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (B⁻) Piperidone Piperidone (Ketone) Oxaphosphetane Oxaphosphetane Intermediate Piperidone->Oxaphosphetane Cyclization Carbanion2->Piperidone Nucleophilic Attack Alkene Exocyclic Alkene Byproduct Phosphate Byproduct Oxaphosphetane2->Alkene Elimination

Caption: The HWE reaction proceeds via deprotonation, addition, and elimination.

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate base for my piperidone substrate and phosphonate reagent?

A: The selection of a base is a balance between the acidity of your phosphonate reagent and the stability of your piperidone substrate. The fundamental principle is that the conjugate acid of the base used must have a higher pKa than the phosphonate C-H proton to ensure complete deprotonation.

  • For Stabilized Phosphonates (e.g., phosphonoacetates, β-ketophosphonates): These reagents are relatively acidic (pKa ≈ 13-15 in DMSO) due to the presence of an electron-withdrawing group (EWG). Milder bases are often sufficient and preferable to avoid side reactions.

  • For Semi-Stabilized or Unstabilized Phosphonates: These are less acidic and require much stronger bases for complete deprotonation.

Decision Framework:

  • Assess Phosphonate Acidity: Identify the EWG on your phosphonate. Is it a strong EWG (e.g., -CO₂Et, -CN) or a weaker one (e.g., -Ph)?

  • Evaluate Piperidone Stability: Is your piperidone prone to enolization? Does it possess other base-sensitive functional groups? N-Boc protected piperidones, for instance, can be sensitive to very strong bases.

  • Consult the Base Strength Table: Use the table below to match your requirements. Start with the mildest base that is theoretically strong enough. For many stabilized phosphonates reacting with ketones, conditions like NaH in THF are a robust starting point.[3] For more sensitive substrates, milder conditions like LiCl/DBU can be effective.[2]

BaseCommon AbbreviationpKa of Conjugate AcidTypical Use Case & Characteristics
Sodium HydrideNaH~35Workhorse Base. Widely used for stabilized phosphonates. Heterogeneous reaction, requires careful handling.[3]
Lithium bis(trimethylsilyl)amideLHMDS~26Strong, Non-nucleophilic. Good for preventing unwanted side reactions. Often provides good (E)-selectivity.[4]
Potassium bis(trimethylsilyl)amideKHMDS~26Strong, Non-nucleophilic. Often used with 18-crown-6 in Still-Gennari modifications for (Z)-selectivity.[5]
n-Butyllithiumn-BuLi~50Very Strong. Typically reserved for unstabilized or semi-stabilized phosphonates. Can act as a nucleophile.[6]
Sodium MethoxideNaOMe~15.5Milder Conditions. Can be effective for highly acidic phosphonates.
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU~13.5 (in MeCN)Mild, Non-nucleophilic Amine. Often used with LiCl for base-sensitive substrates (Masamune-Roush conditions).[2][4]
TriethylamineTEA or Et₃N~10.75Very Mild. Generally too weak for deprotonation unless used with an additive like LiCl or MgBr₂ (Rathke's conditions).[4]

pKa values are approximate and can vary with solvent.[7][8][9]

Q2: What are the consequences of using a base that is too strong or too weak?

A:

  • Base Too Weak: The primary consequence is incomplete deprotonation of the phosphonate.[10] This leads to low or no conversion to the desired alkene, and you will primarily recover your starting materials. The reaction will stall, as the concentration of the active phosphonate carbanion is insufficient to drive the reaction forward.

  • Base Too Strong: Using an unnecessarily strong base can lead to a host of side reactions, especially with complex piperidone substrates:

    • Competitive Enolization: The base may deprotonate the α-proton of the piperidone ketone, forming an enolate. This is a common issue with ketones and renders the substrate unreactive towards the phosphonate carbanion.

    • Decomposition: Sensitive functional groups on the piperidone or the phosphonate can be degraded by strong bases.

    • Reduced Stereoselectivity: For stabilized ylides, the HWE reaction's reversibility is key to achieving high (E)-selectivity.[11] An overly reactive (i.e., more basic) carbanion generated by a very strong base can lead to less reversible additions and potentially lower the E/Z ratio.

Troubleshooting Guide

Problem 1: Low or No Conversion to the Desired Alkene

Your TLC or LC-MS analysis shows primarily unreacted piperidone and phosphonate starting materials.

Possible Causes & Solutions:

  • Incomplete Deprotonation: This is the most common culprit.[10]

    • Solution A (Stronger Base): Switch to a stronger base from the table above. If you are using DBU/LiCl, consider moving to NaH. If NaH is failing, LHMDS may be required.

    • Solution B (Anhydrous Conditions): The phosphonate carbanion and many strong bases are quenched by moisture. Ensure all glassware is rigorously flame- or oven-dried and that all solvents are anhydrous.[10][12]

    • Solution C (Increase Equivalents): Increase the equivalents of base to 1.1-1.2 to consume any trace protic impurities.[10]

  • Steric Hindrance: Piperidones, especially those with substituents at the 2- and 6-positions, can be sterically demanding ketones. The nucleophilic attack of the phosphonate carbanion is the rate-limiting step and is sensitive to steric bulk.[2]

    • Solution A (Increase Temperature): While low temperatures are often used to control selectivity, a stalled reaction may require increased thermal energy. After the initial addition at low temperature, try slowly warming the reaction to room temperature or even gently heating it (e.g., to 40-50 °C).[4]

    • Solution B (Smaller Phosphonate): If possible, switch to a phosphonate with smaller ester groups (e.g., dimethyl or diethyl instead of diisopropyl) to reduce steric clash.

Caption: A decision tree for troubleshooting low HWE reaction yields.

Problem 2: Poor E/Z Stereoselectivity

The reaction works, but you obtain a mixture of (E)- and (Z)-isomers that is difficult to separate. The HWE reaction with stabilized phosphonates typically favors the thermodynamically more stable (E)-alkene.[13][14]

Possible Causes & Solutions:

  • Reaction Conditions Not Optimized for Equilibration: High (E)-selectivity is a result of the equilibration of the oxaphosphetane intermediates. Conditions that favor this equilibration are key.

    • Solution A (Cation Choice): Lithium-based reagents (e.g., generated with LHMDS or n-BuLi) can sometimes interfere with the equilibration needed for high E-selectivity. If using a lithium base, consider switching to a sodium- or potassium-based system (e.g., NaH, KHMDS without crown ether). Conversely, adding Li+ salts (like LiCl) to Na/K based reactions can sometimes promote E-selectivity by favoring the reversible formation of intermediates.[10]

    • Solution B (Temperature): Higher temperatures can promote the equilibration of intermediates, leading to a higher E/Z ratio.[4] If you are running the reaction at -78 °C, try allowing it to warm to 0 °C or room temperature.

  • Use of a (Z)-Selective Phosphonate: If your goal is the (E)-alkene, ensure you are not inadvertently using a Still-Gennari type phosphonate (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate). These are specifically designed to produce (Z)-alkenes.[5][13]

    • Solution: Use a standard phosphonate reagent like triethyl phosphonoacetate or trimethyl phosphonoacetate for high (E)-selectivity.

Problem 3: Formation of a β-Hydroxy Phosphonate Adduct

You isolate a stable intermediate where the phosphonate has added to the ketone, but the final elimination to the alkene has not occurred.

Possible Cause & Solution:

  • Insufficiently Electron-Withdrawing Group: The final elimination step requires an electron-withdrawing group (EWG) on the phosphonate to stabilize the developing negative charge.[2] If the phosphonate lacks a sufficiently strong EWG (e.g., using an alkylphosphonate without an adjacent ester or nitrile), the β-hydroxy phosphonate can be the final product.

    • Solution: This is an inherent property of the phosphonate reagent. The desired alkene can sometimes be obtained from the isolated β-hydroxy phosphonate through subsequent reaction with reagents like diisopropylcarbodiimide (DIC) or by heating under stronger basic conditions.[2]

General Experimental Protocol

This protocol describes a general procedure for the HWE olefination of a model piperidone using sodium hydride.

Materials:

  • N-Boc-4-piperidone

  • Triethyl phosphonoacetate

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

  • Ethyl acetate, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Preparation of Phosphonate Carbanion: a. Under an inert argon atmosphere, add anhydrous THF to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar. b. Add triethyl phosphonoacetate (1.1 equiv) to the flask via syringe. c. Cool the solution to 0 °C using an ice-water bath. d. Carefully add NaH (1.2 equiv) portion-wise. (Caution: Gas evolution). e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Successful formation of the carbanion is often indicated by the solution becoming clear.[3]

  • Carbonyl Addition: a. Re-cool the reaction mixture to 0 °C. b. Add a solution of N-Boc-4-piperidone (1.0 equiv) in anhydrous THF dropwise over 10-15 minutes.

  • Reaction Monitoring: a. Allow the reaction to warm slowly to room temperature and stir for 2-16 hours. b. Monitor the consumption of the piperidone starting material by Thin Layer Chromatography (TLC) or LC-MS.[10]

  • Work-up and Purification: a. Once the reaction is complete, cool the flask to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). c. Combine the organic layers and wash sequentially with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to yield the pure exocyclic alkene.[10]

References

  • BenchChem. (n.d.). Horner-Wadsworth-Emmons Reaction with Methyl 3-(dimethoxyphosphinoyl)propionate: A Technical Troubleshooting Guide.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Al Jasema, Y., El-Esawi, R., & Thiemann, T. (2014). Wittig- and Horner–Wadsworth–Emmons-olefination reactions with stabilised and semi-stabilised phosphoranes and phosphonates under non-classical conditions. Journal of Chemical Research, 38(8), 453–463. [Link]

  • BenchChem. (n.d.). A Researcher's Guide to E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction.
  • O'Brien, J. M., et al. (2022). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Ketones.
  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7138. [Link]

  • Seidel, D., et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]

  • Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

  • YouTube. (2021, December 18). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Kelly, B. D. (n.d.). Modern Carbonyl Olefination.
  • YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Organic Chemistry, University of Colorado. (n.d.). pKa Values of Common Bases.
  • Reddit. (2023, January 26). Failure of a Horner Wadsworth Emmons reaction with nitrofuraldehyde. r/Chempros. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Rice University. (2024, December 20). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide on the Horner-Wadsworth-Emmons Olefination Reaction.
  • Chemistry LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. Retrieved from [Link]

  • Arches. (n.d.). Synthesis of β-Methylene Piperidine and Reactions of its Derivatives. Retrieved from [Link]

  • University of Washington. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids.
  • ResearchGate. (2025, August 5). Stereoselective Synthesis of Tetrasubstituted (Z)-Alkenes from Aryl Alkyl Ketones Utilizing the Horner–Wadsworth–Emmons Reaction. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.
  • Utah Tech University. (n.d.). pKa Chart.
  • Smolecule. (n.d.). Application Notes and Protocols: Piperidine and Imine Frameworks in Heterocyclic Synthesis.
  • ACS Publications. (n.d.). Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. Retrieved from [Link]

Sources

Preventing polymerization during the synthesis of piperidin-4-ylidene acetonitriles

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource for organic chemists and process development scientists. It addresses the instability of piperidin-4-ylidene acetonitriles , a class of intermediates critical for JAK inhibitors (e.g., Tofacitinib) and antihistamines, yet notorious for "tarring out" due to uncontrolled polymerization.

Topic: Preventing Polymerization & Degradation During Synthesis and Isolation Ticket Priority: High (Process Failure/Yield Loss)

Core Issue Analysis: The "Michael Acceptor" Trap

The synthesis of piperidin-4-ylidene acetonitriles typically involves a Knoevenagel condensation or Horner-Wadsworth-Emmons (HWE) reaction. The target molecule contains an electron-deficient exocyclic double bond conjugated to a nitrile group.

The Failure Mode: This vinyl nitrile moiety is a potent Michael Acceptor .

  • Self-Polymerization: In the presence of trace base (residual catalyst) and heat, the molecule undergoes anionic polymerization.

  • Dimerization: If the piperidine nitrogen is unprotected, it acts as a nucleophile, attacking the double bond of another molecule (Michael addition), forming dimers or oligomers.

Visualizing the Failure Pathway

The following diagram illustrates the competition between the desired synthesis and the unwanted polymerization.

ReactionPathway Reagents 1-Boc-4-Piperidone + Cyanoacetic Source Intermediate Aldol Intermediate Reagents->Intermediate Condensation BaseCat Base Catalyst (Piperidine/Pyridine) BaseCat->Intermediate Promotes Target Target: Piperidin-4-ylidene Acetonitrile Intermediate->Target Dehydration (-H2O) Polymer FAILURE: Polymers/Tars (Black Gunk) Target->Polymer Michael Addition (Catalyzed by Heat/Base)

Figure 1: The thermodynamic trap. Residual base acts as an initiator for anionic polymerization of the target product, especially during thermal stress (workup).

Troubleshooting Guide: Synthesis Protocols

Select the scenario that matches your current experimental setup.

Scenario A: "My reaction turns black during reflux."

Diagnosis: Thermal degradation caused by excessive base strength or prolonged heating in the presence of unstable intermediates. Recommended Protocol: The Doebner Modification Instead of using malononitrile with strong bases, use Cyanoacetic Acid in Pyridine. The decarboxylation step drives the reaction forward, preventing equilibrium reversion and limiting side reactions.

Step-by-Step Correction:

  • Reagents: 1-Boc-4-piperidone (1.0 eq), Cyanoacetic acid (1.1 eq).

  • Solvent/Base: Pyridine (Solvent) + Piperidine (Catalyst, 0.1 eq).[1]

  • Condition: Reflux (100-115°C) for 2–4 hours. Do not exceed 4 hours.

  • Why this works: The decarboxylation releases CO₂, driving the reaction to completion without requiring strong alkoxide bases that trigger polymerization [1].

Scenario B: "I need high purity/The substrate is sensitive."

Diagnosis: Knoevenagel conditions are too harsh. Recommended Protocol: Horner-Wadsworth-Emmons (HWE) Uses diethyl cyanomethylphosphonate. This reaction proceeds at lower temperatures (0°C to RT), significantly reducing the kinetic energy available for polymerization [2].

Step-by-Step Correction:

  • Deprotonation: NaH (1.2 eq) in THF at 0°C.

  • Addition: Add Diethyl cyanomethylphosphonate (1.1 eq); stir 30 min.

  • Substrate: Add 1-Boc-4-piperidone dropwise.

  • Why this works: The phosphate byproduct is water-soluble, and the reaction avoids the "amine soup" of the Knoevenagel method, reducing nucleophilic impurities [3].

Critical Control Points: Workup & Isolation

90% of failures occur here. If your product exists in the flask but degrades on the rotovap, follow this protocol.

The "Acidic Quench" Mandate

You must remove all traces of the amine catalyst before concentrating the solvent. Even 1% residual piperidine will catalyze anionic polymerization as the concentration increases.

Optimized Workup Workflow:

StepActionTechnical Rationale
1. Cooling Cool reaction to 0°C.Slows kinetics of Michael addition.
2. Quench Add Sat. Aqueous NH₄Cl or Dilute KHSO₄ .Protonates the amine catalyst (Piperidine → Piperidinium salt), killing its nucleophilicity.
3. Extraction Extract with EtOAc or DCM.Moves product to organic phase; salts stay in aqueous.
4. Wash CRITICAL: Wash organic layer with 1M HCl or 10% Citric Acid .Ensures absolute removal of pyridine/piperidine.
5. Drying Dry over Na₂SO₄ (Anhydrous).[2]Water can act as a nucleophile at high temps.
6. Evap Rotovap at <35°C .Heat + Concentration = Polymer. Keep it cool.
Decision Tree for Isolation

WorkupLogic Start Crude Reaction Mixture CheckBase Is Base Catalyst Present? Start->CheckBase AcidWash Wash w/ 1M HCl or KHSO4 (Target pH 4-5) CheckBase->AcidWash Yes (Critical) Evap Evaporate Solvent CheckBase->Evap No (Unlikely) AcidWash->Evap TempCheck Bath Temp > 40°C? Evap->TempCheck Polymer Risk of Polymerization TempCheck->Polymer Yes Safe Safe Isolation (Solid/Oil) TempCheck->Safe No (<35°C)

Figure 2: The "Safe Isolation" logic flow. Skipping the acid wash is the most common cause of yield loss.

Frequently Asked Questions (FAQ)

Q1: Why does my product solidify into a rubbery gum overnight? A: This is "dark polymerization." Even in the solid state, if the crystal lattice is impure (containing traces of base), the vinyl nitrile groups can react.

  • Fix: Recrystallize immediately from Ethanol/Water or Hexane/EtOAc. Store at -20°C.

Q2: Can I use 4-Piperidone (unprotected) directly? A: No. The secondary amine on the piperidine ring is a better nucleophile than the active methylene carbon. It will attack the product of a neighboring molecule, forming a dimer.

  • Fix: Always use 1-Boc-4-piperidone or 1-Benzyl-4-piperidone . The protecting group sterically and electronically deactivates the nitrogen [4].

Q3: Is the product light sensitive? A: Yes. Vinyl nitriles can undergo radical polymerization or E/Z isomerization under UV light.

  • Fix: Wrap flasks in aluminum foil during reaction and storage.

Q4: I see a second spot on TLC that isn't polymer. What is it? A: Likely the E/Z isomer or the deconjugated isomer (double bond shifts into the ring).

  • Fix: The deconjugated isomer forms if the reaction is heated too long (thermodynamic product). Adhere strictly to reaction times (2-4 hours).

References

  • Doebner Modification Mechanism & Protocol

    • Source: Organic Chemistry Portal.[3] "Knoevenagel Condensation - Doebner Modification."

    • URL:[Link]

  • HWE Reaction for Sensitive Substrates

    • Source: Wikipedia / Organic Chemistry Portal. "Horner–Wadsworth–Emmons reaction."[3][4][5][6][7]

    • URL:[Link][3]

  • Synthesis of 1-Boc-4-cyanopiperidine (Precursor/Analog Workup)

    • Source: PrepChem. "Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.
    • URL:[Link]

  • Prevention of Aza-Michael Addition (Polymerization)

    • Source: ResearchGate.[5] "The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules." (Discusses the kinetics of amine addition to electron-deficient alkenes).

    • URL:[Link]

Sources

Technical Support Center: Purification of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-5592-HWE Subject: Purification Strategies for 2-(1-Phenylpiperidin-4-ylidene)acetonitrile (Crude) Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Open[1][2]

Executive Summary & Compound Profile

You are likely synthesizing 2-(1-Phenylpiperidin-4-ylidene)acetonitrile via a Horner-Wadsworth-Emmons (HWE) or Wittig reaction.[1][2] The crude matrix typically contains the desired alkene, unreacted ketone (N-phenyl-4-piperidone), phosphorus byproducts (diethyl phosphate salts or triphenylphosphine oxide), and potentially residual base.[2]

This guide prioritizes crystallization as the primary purification vector due to the crystalline nature of 4-ylidene piperidines, reserving chromatography for difficult mother liquors.[2]

Compound Datasheet
PropertyValue / CharacteristicNotes
Structure N-Phenyl piperidine ring with exocyclic vinyl nitrileSymmetrical: No E/Z isomers exist due to the symmetry of the piperidine ring at C4.[1][2]
Polarity Moderate (Lipophilic N-phenyl group vs. Polar Nitrile)Soluble in DCM, EtOAc, Toluene.[2]
pKa (Est.) ~2-3 (Aniline-like nitrogen)The N-phenyl group significantly reduces basicity compared to N-alkyl piperidines.[1][2]
Typical Impurities Diethyl phosphate (HWE), Phosphine Oxide (Wittig), KetonePhosphate salts are water-soluble; Ketones are difficult to separate by crystallization alone.[2]

Purification Decision Matrix (Workflow)

Before proceeding, determine the state of your crude material. Use this logic flow to select the optimal strategy.

PurificationWorkflow Start Crude Reaction Mixture (Post-Quench) Extraction Aqueous Workup (Remove Phosphate Salts) Start->Extraction StateCheck Physical State of Isolated Crude? Extraction->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Oiling Out Recryst Recrystallization (EtOH or IPA) Solid->Recryst Trituration Trituration (Cold Hexane/Ether) Oil->Trituration PurityCheck Check Purity (TLC/NMR) Recryst->PurityCheck Trituration->Solid Solidifies Column Flash Chromatography (Silica Gel) Trituration->Column Remains Oil Column->PurityCheck

Figure 1: Decision tree for processing crude HWE/Wittig products. Prioritize non-chromatographic methods for scalability.

Protocol Module A: The "Quick Fix" (Aqueous Workup)

Goal: Remove water-soluble phosphorus byproducts (diethyl phosphate salts) immediately after the reaction.[1][2] This step is critical to prevent "oiling out" during crystallization.[1][2]

The Science: In HWE reactions, the byproduct is a water-soluble phosphate salt.[2] However, the N-phenyl ring makes the product lipophilic.[2] A rigorous aqueous wash separates these phases effectively.[1][2]

Step-by-Step Protocol:

  • Quench: Pour the reaction mixture into ice-cold water (3x reaction volume).

  • Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

    • Note: DCM is better for solubility, but EtOAc separates from water faster.[2]

  • The Acid Wash (Optional but Recommended):

    • Wash the organic layer with 0.5 M HCl (Cold).[2]

    • Why? The N-phenyl amine is weakly basic.[1][2] It will likely not protonate/extract into the aqueous layer at this weak concentration, but highly basic impurities will.

    • Caution: If you lose product to the aqueous layer, basify the aqueous layer with NaOH and re-extract. Test on a small aliquot first.

  • Brine Wash: Wash with saturated NaCl to remove trapped water.[1][2]

  • Dry & Concentrate: Dry over MgSO₄, filter, and rotary evaporate to dryness.

Protocol Module B: Crystallization (The Gold Standard)

Goal: Isolate pure product from the crude solid without chromatography.

The Science: 4-ylidene piperidines often pack well in crystal lattices due to the planar double bond and phenyl ring.[1][2] The N-benzyl analog (similar structure) crystallizes readily from alcohols [1].[1][2] We apply this "proxy" solubility logic here.

Solvent System Screening:

  • Primary Candidate: Ethanol (Absolute or 95%)[1][2]

  • Secondary Candidate: Isopropyl Alcohol (IPA)[1][2]

  • Anti-Solvent Method: DCM (dissolve) + Hexanes (precipitate)[1][2]

Step-by-Step Protocol (Ethanol Method):

  • Dissolution: Take the crude solid in a flask. Add minimum boiling Ethanol until fully dissolved.[1][2]

    • Tip: If the solution is dark/black, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Cooling: Remove from heat. Let it cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[1][2]

  • Nucleation: If no crystals form at RT, scratch the glass or add a seed crystal. Then move to a 4°C fridge overnight.

  • Filtration: Filter the crystals using a Buchner funnel. Wash with ice-cold Ethanol .[1][2]

  • Drying: Vacuum dry at 40°C.

Data: Predicted Solubility Profile

Solvent Solubility (Hot) Solubility (Cold) Suitability
Ethanol High Low Excellent
DCM Very High High Poor (Yield loss)
Hexanes Low Insoluble Good Anti-solvent

| Water | Insoluble | Insoluble | Wash solvent only |[1][2]

Protocol Module C: Flash Chromatography (Troubleshooting)

Goal: Separate the product if it remains an oil or contains unreacted ketone.[2]

The Science: The N-phenyl group is weakly basic (aniline-like), so "streaking" on silica is less severe than with alkyl amines.[1][2] However, the nitrile group adds polarity.

Chromatography Conditions:

  • Stationary Phase: Silica Gel (Standard 40-63 µm).[1][2]

  • Mobile Phase: Hexanes : Ethyl Acetate gradient.

    • Start: 95:5 (Hex:EtOAc) to elute non-polar impurities.[1][2]

    • Product Elution: Typically elutes between 15% - 30% EtOAc .[1][2]

  • Modifier: If peaks tail, add 1% Triethylamine (TEA) to the mobile phase.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of crystallizing. Why?

  • Cause: The solution is too concentrated, or the purity is too low (eutectic point depression).

  • Fix: Re-heat the mixture and add 10-20% more solvent. If it still oils out, switch to the Two-Solvent Method : Dissolve in minimal DCM, then slowly add Hexanes until cloudy.[2] Let it stand.

Q2: Do I need to worry about E/Z isomers?

  • Answer: No.

  • Reasoning: The piperidine ring is symmetrical at the 4-position (the carbon attached to the double bond). The "left" side (C3) and "right" side (C5) are identical. Therefore, switching the nitrile group's position relative to the ring does not generate a stereoisomer. You have a single achiral product [2].

Q3: The product has a persistent yellow/orange color. Is it impure?

  • Answer: Likely yes.[1][2] Pure nitriles of this class are typically off-white or pale yellow.[1][2] Bright yellow/orange suggests conjugation impurities (polymerized HWE reagents).[1][2]

  • Fix: Perform a Charcoal Filtration (see Module B) or pass through a short "plug" of silica gel using 20% EtOAc/Hexanes before attempting recrystallization again.[1][2]

References

  • Organic Syntheses. (1943).[1][2] α-Phenylacetoacetonitrile and related benzyl cyanide derivatives.[1][2] Org.[1][2][3][4][5] Synth. Coll. Vol. 2, p. 284.[2][6] Link (Grounding for solubility of phenyl-acetonitrile derivatives).[1][2]

  • PubChem. (2025).[1][2] 2-(1-Benzylpiperidin-4-ylidene)acetonitrile (Analogous Structure).[1][2] Compound Summary.[1][2][3] Link (Confirmation of non-isomeric nature of 4-ylidene piperidines).[1][2]

  • MilliporeSigma. (2025).[1][2] 2-phenyl-2-(piperidin-4-yl)acetonitrile hydrochloride Product Sheet.Link (Reference for salt formation and handling of piperidine acetonitriles).[2]

Sources

Technical Support Center: Controlling E/Z Isomerism in Piperidin-4-ylidene Acetonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stereocontrol and Troubleshooting of Substituted Piperidin-4-ylidene Acetonitriles Ticket ID: CHEMSUP-2024-EZ-PIP Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

The synthesis of piperidin-4-ylidene acetonitriles (e.g., precursors to JAK inhibitors like Tofacitinib) often yields mixtures of E and Z isomers. Biological activity is strictly dependent on olefin geometry. This guide addresses the identification , synthesis , and correction of these isomers, focusing on the interplay between A-1,3 strain and thermodynamic vs. kinetic control .

Module 1: Diagnostic Hub (The Triage)

User Question: "I have a mixture of isomers. How do I definitively tell which is E and which is Z without growing a crystal?"

The Solution: 1D-NOESY and Anisotropy

Do not rely solely on coupling constants (which are absent in trisubstituted exocyclic alkenes). You must use Nuclear Overhauser Effect (NOE) spectroscopy.

Diagnostic Workflow
  • Identify the "Anchor" Protons: Locate the protons at the C3 and C5 positions of the piperidine ring.

  • Identify the "Flag" Group: This is the substituent on the exocyclic double bond trans to the nitrile (e.g., an ester, amide, or aryl group).

  • Run 1D-NOESY: Irradiate the vinyl substituent (or the nitrile carbon if using HMBC, though NOE is standard).

The "Steric Filter" Rule

In 3-substituted piperidines (e.g., 3-methyl or 3-ethyl), the ring adopts a chair conformation where the C3-substituent prefers the equatorial position to avoid 1,3-diaxial interactions.

  • Z-Isomer (Thermodynamic for Cyanoacetates): The smaller group (CN, linear sp-hybridized) sits cis to the bulky C3-substituent.

  • E-Isomer (Kinetic): The larger group (Ester/Aryl) sits cis to the bulky C3-substituent, causing severe A-1,3 strain .

NOE_Assignment cluster_legend NOE Interaction Map cluster_molecule Piperidine Ring Geometry Irradiate Vinyl Group (R) Irradiate Vinyl Group (R) Strong NOE at C3-H Strong NOE at C3-H Irradiate Vinyl Group (R)->Strong NOE at C3-H Indicates Z-Isomer (if R is cis to C3) Strong NOE at C5-H Strong NOE at C5-H Irradiate Vinyl Group (R)->Strong NOE at C5-H Indicates E-Isomer (if R is cis to C5) C3_Sub C3-Substituent (Bulky, Equatorial) C4_Alkene C4=C Exocyclic Double Bond C3_Sub->C4_Alkene Steric Clash Zone Exo_R Exocyclic Group R (Ester/Aryl) C4_Alkene->Exo_R Exo_CN Nitrile (CN) C4_Alkene->Exo_CN

Caption: Logical flow for assigning stereochemistry based on spatial proximity (NOE) and steric clash zones.

Module 2: Synthesis & Control (The Fix)

User Question: "My Knoevenagel condensation gives a 60:40 mixture. How do I push this to >95:5?"

Mechanism: Thermodynamic vs. Kinetic Control

The selectivity depends on the reversibility of the reaction steps.[1]

Protocol A: Thermodynamic Control (Favors Z-Isomer)

Target: The most stable isomer (minimizing A-1,3 strain).

  • Reaction: Knoevenagel Condensation.[2]

  • Conditions: Weak base (Piperidine/Acetic Acid or EDDA), High Temperature (Reflux in Toluene/Benzene), Water Removal (Dean-Stark).

  • Why it works: The reaction is reversible.[1][3][4] The retro-aldol step allows the unstable (kinetic) isomer to revert to starting material and re-react to form the stable isomer.

  • Critical Factor: The Linear Nitrile (CN) is sterically smaller (A-value ~0.2) than an ester (CO₂R, A-value ~1.2). Therefore, the CN group will align with the bulkier side of the piperidine ring (the C3 substituent) to minimize steric clash.

Protocol B: Kinetic Control (Favors E-Isomer)

Target: The less stable isomer (or statistical formation).

  • Reaction: Horner-Wadsworth-Emmons (HWE).

  • Conditions: Strong base (NaH, KHMDS), Low Temperature (-78°C to 0°C), THF.

  • Why it works: Irreversible deprotonation of the phosphonate followed by rapid nucleophilic attack. The transition state geometry determines the product, not the final stability.

  • Advanced Tip: For Z-selectivity in HWE (if the thermodynamic product is actually E), use Still-Gennari phosphonates (trifluoroethyl substituents).

Comparative Data: Reaction Conditions
ParameterKnoevenagel (Thermodynamic)HWE (Kinetic)
Reversibility High (Equilibrating)Low (Irreversible)
Selectivity Driver Product Stability (A-1,3 Strain)Transition State Energy
Typical Base Piperidine/AcOH, EDDANaH, KHMDS, LiHMDS
Temperature 80°C – 110°C (Reflux)-78°C – 0°C
Solvent Toluene, Benzene, EthanolTHF, DME
Best for... Z-Isomer (CN cis to bulk)E-Isomer (or mixtures)

Module 3: Post-Synthetic Correction (The Patch)

User Question: "I already made the wrong isomer (or a 1:1 mixture). Can I fix it without restarting?"

Isomerization Protocol

If you need the thermodynamic isomer (usually Z for cyanoacetates), you can equilibrate the mixture.

Step-by-Step Equilibration Guide:

  • Dissolve: Take your crude mixture in Ethanol or Toluene.

  • Add Catalyst: Add 10-20 mol% of Piperidine and 10-20 mol% Acetic Acid .

  • Reflux: Heat to reflux for 4–12 hours.

  • Monitor: Check HPLC every 2 hours. The ratio should converge to the thermodynamic limit (often >9:1).

  • Mechanism: The base performs a conjugate addition to the nitrile-activated alkene, creating a transient sp³ intermediate that can rotate and eliminate to reform the double bond in the preferred geometry.

Synthesis_Decision_Tree Start Select Synthesis Route Target Target Isomer? Start->Target Thermo Thermodynamic Isomer (CN cis to C3-Substituent) Target->Thermo Stable Form Kinetic Kinetic Isomer (Ester cis to C3-Substituent) Target->Kinetic Unstable Form Method_K Knoevenagel Condensation (Toluene, Reflux, Piperidine/AcOH) Thermo->Method_K Method_HWE HWE Reaction (THF, -78°C, NaH) Kinetic->Method_HWE Check Check Isomeric Purity Method_K->Check Method_HWE->Check Fix Isomerization Protocol (EtOH, Reflux, Base Cat.) Check->Fix If Ratio Poor (Thermo only)

Caption: Decision matrix for selecting synthetic routes based on desired isomeric outcome.

Module 4: FAQs

Q: Why does the nitrile group prefer to be on the same side as the bulky C3 substituent? A: This is counter-intuitive but sterically consistent. The nitrile group is linear (sp hybridized) and has a very small effective steric radius (A-value ~0.2). The ester or aryl group is sp² or sp³ hybridized and much bulkier (A-value >1.0). To minimize A-1,3 strain between the exocyclic groups and the ring substituents, the bulkier exocyclic group (Ester) moves away from the ring substituent. This forces the smaller Nitrile towards the ring substituent.

Q: Can I separate the isomers if synthesis fails to control them? A: Yes, but it is difficult.

  • Flash Chromatography: Often requires very slow gradients (e.g., 0-10% EtOAc in Hexanes over 40 CV). The isomers typically have very similar Rf values.

  • Crystallization: This is the preferred method. The E and Z isomers often pack very differently. Try recrystallizing from hot Ethanol or Isopropanol.

Q: My HWE reaction stalled. Can I heat it? A: Warning: Heating an HWE reaction promotes thermodynamic equilibration. If you are aiming for the kinetic product, heating will degrade your selectivity and lead to a mixture. If the reaction is slow, consider using a more reactive phosphonate or a counter-ion with weaker chelation (e.g., KHMDS/18-crown-6).

References

  • Stereoselective Synthesis of 3-Substituted Piperidines Source: National Institutes of Health (NIH) / PMC Relevance: Discusses the underlying conformational analysis and A-1,3 strain in substituted piperidines.

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers Source: ACS Omega Relevance: Provides the fundamental methodology for using NOESY/EXSY to assign stereochemistry in equilibrating systems.

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Source: Journal of Physical Chemistry B Relevance: detailed kinetic vs. thermodynamic analysis of the Knoevenagel mechanism, explaining the role of base catalysts in equilibration.

  • Thermodynamic and Kinetic Control in Organic Synthesis Source: Master Organic Chemistry Relevance: Foundational theory applied to the selection of temperature and base for controlling reaction outcomes.[3][5]

Sources

Solvent effects on the stability of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for 2-(1-Phenylpiperidin-4-ylidene)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, handling, and analysis of this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(1-Phenylpiperidin-4-ylidene)acetonitrile?

The main stability concerns stem from its two key functional groups: the α,β-unsaturated nitrile and the tertiary amine within the phenylpiperidine ring.

  • Hydrolysis of the Nitrile Group: The electron-withdrawing nature of the nitrile group makes the adjacent carbon of the double bond electrophilic. In the presence of strong acids or bases, and particularly in protic solvents like water or methanol, the nitrile group is susceptible to hydrolysis. This can proceed first to the corresponding amide and subsequently to the carboxylic acid, leading to impurity formation.[1][2]

  • Oxidative Degradation: The tertiary amine of the piperidine ring is susceptible to oxidation. A common degradation pathway for similar N-aryl piperidines is oxidative N-dealkylation, which would cleave the phenyl group, leading to 2-(piperidin-4-ylidene)acetonitrile.[3] Atmospheric oxygen, peroxide contaminants in solvents, or other oxidizing agents can initiate this process.

  • Photodegradation: Compounds with aromatic rings and conjugated systems can be sensitive to light. Exposure to UV or even strong visible light may induce degradation over time.[4]

Q2: I am seeing a low yield in my Horner-Wadsworth-Emmons (HWE) synthesis. What are the common causes?

The Horner-Wadsworth-Emmons reaction is a reliable method for synthesizing this compound, typically from 1-phenylpiperidin-4-one and a phosphonate reagent like diethyl (cyanomethyl)phosphonate.[5][6] Low yields often trace back to a few key areas:

  • Base and Deprotonation: Incomplete deprotonation of the phosphonate is a primary culprit. Ensure your base (e.g., NaH, NaOMe) is fresh and the reaction is conducted under strictly anhydrous conditions. The phosphonate carbanion is more nucleophilic but less basic than a Wittig ylide, making the choice and quality of the base critical.[5]

  • Reaction Temperature: The initial nucleophilic addition of the carbanion to the ketone is the rate-limiting step.[5] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to side reactions. Monitor the reaction progress (e.g., by TLC) to determine the optimal temperature profile.

  • Quality of Reagents: Ensure the 1-phenylpiperidin-4-one starting material is pure. Impurities can interfere with the reaction. Similarly, the phosphonate reagent should be of high quality.

Q3: My purified compound is degrading upon storage. What is the best way to store it?

For optimal long-term stability, 2-(1-Phenylpiperidin-4-ylidene)acetonitrile should be stored as a solid in a cool, dark, and dry environment. An inert atmosphere (argon or nitrogen) is highly recommended to prevent oxidation.

When in solution, the choice of solvent is critical. Avoid protic solvents (e.g., methanol, ethanol, water) for long-term storage as they can participate in hydrogen bonding and facilitate the hydrolysis of the nitrile group.[7][8] Polar aprotic solvents like acetonitrile or anhydrous THF are preferred for short- to medium-term storage as they solvate the compound without providing a proton source for degradation.[9][10]

Troubleshooting Guides
Guide 1: Purification & Recrystallization Issues

Problem: Difficulty obtaining pure crystals or experiencing "oiling out" during recrystallization.

This is a common issue when a single solvent is not ideal for recrystallization. A mixed-solvent system is often the solution.[11][12]

Troubleshooting Steps:

  • Select a Solvent Pair: Identify a "good" solvent in which your compound is highly soluble when hot, and a "bad" (or anti-solvent) in which it is poorly soluble, even when hot. The two solvents must be miscible. A common pair for compounds of this polarity is Ethanol ("good") and Water ("bad"), or Dichloromethane ("good") and Hexane ("bad").

  • Dissolve in "Good" Solvent: Dissolve the crude compound in a minimal amount of the hot "good" solvent to create a saturated solution.[12]

  • Induce Crystallization: While the solution is still hot, add the "bad" solvent dropwise until you observe persistent cloudiness (the saturation point).

  • Cool Slowly: If cloudiness appears, add a drop or two of the "good" solvent to redissolve it, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Rapid cooling often leads to precipitation of small, impure crystals or oiling out.

  • Isolate: Collect the crystals via vacuum filtration.

Guide 2: Analytical (HPLC) Issues

Problem: Inconsistent retention times or poor peak shape during HPLC analysis.

The basic nitrogen on the piperidine ring can interact with free silanol groups on standard silica-based C18 columns, leading to peak tailing.

IssueProbable CauseRecommended Solution
Peak Tailing Secondary ionic interactions between the basic piperidine nitrogen and acidic silanol groups on the HPLC column packing.Add a competitor base to the mobile phase, such as 0.1% triethylamine (TEA) or 0.1% formic acid. Formic acid will protonate the piperidine, ensuring a single ionic species and improving peak shape.
Poor Resolution Inadequate separation from impurities or degradation products.Optimize the mobile phase. Increase the aqueous component for better retention of polar impurities or switch to a different organic modifier (e.g., from acetonitrile to methanol).[13] A gradient elution may be necessary.
Drifting Retention Time Changes in mobile phase composition, temperature, or column equilibration.Ensure the mobile phase is well-mixed and degassed. Allow the column to equilibrate for at least 10-15 column volumes before injection. Use a column thermostat to maintain a constant temperature.
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile in acetonitrile.[14]

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[14]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[14]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[14]

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.[4]

  • Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a suitable method like HPLC-UV or LC-MS to determine the percentage of degradation and the profile of impurities formed.[15][16]

Stress ConditionDuration (hrs)Temperature (°C)% DegradationNo. of DegradantsRRT of Major Degradant(s)
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24RT
Thermal4880
Photolytic (UV)24RT
Workflow Visualizations

cluster_synthesis Horner-Wadsworth-Emmons Synthesis cluster_workup Workup cluster_purification Purification A 1-Phenylpiperidin-4-one + Diethyl (cyanomethyl)phosphonate B Add Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) A->B C Reaction Monitoring (TLC) B->C D Quench Reaction C->D E Aqueous Extraction D->E F Dry & Concentrate E->F G Crude Product F->G H Recrystallization (Mixed-Solvent System) G->H I Pure Crystalline Solid H->I

Caption: HWE Synthesis and Purification Workflow.

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway Parent 2-(1-Phenylpiperidin-4-ylidene)acetonitrile Amide 2-(1-Phenylpiperidin-4-ylidene)acetamide Parent->Amide H+ or OH- N_Dealkyl 2-(Piperidin-4-ylidene)acetonitrile Parent->N_Dealkyl [O] N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide [O] Acid 2-(1-Phenylpiperidin-4-ylidene)acetic acid Amide->Acid Further Hydrolysis

Caption: Potential Degradation Pathways.

Start Select Solvent For: Storage Long-Term Storage? Start->Storage Reaction Reaction Medium? Start->Reaction Analysis Analysis (HPLC)? Start->Analysis Protic AVOID: Protic Solvents (MeOH, H2O) Storage->Protic Yes Aprotic_Storage RECOMMEND: Anhydrous Aprotic (Acetonitrile, THF) Storage->Aprotic_Storage No (Short-Term) Aprotic_Reaction CONSIDER: Polar Aprotic (ACN, DMF, DMSO) Reaction->Aprotic_Reaction HPLC_Mobile TYPICAL: Acetonitrile/Water (with modifier) Analysis->HPLC_Mobile Check_Reactivity Check for reactivity with reagents Aprotic_Reaction->Check_Reactivity

Caption: Decision Tree for Solvent Selection.

References
  • A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries - PMC. (n.d.).
  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Reactions of Nitriles - Chemistry Steps. (2024, December 5). Retrieved from [Link]

  • 4.1.1 Protic Vs Aprotic Solvent | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Effects of organic solvents on the nitrilase activity of R.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry - Oreate AI Blog. (2025, December 19). Retrieved from [Link]

  • Protic Vs Aprotic Solvents - Wax Studios. (n.d.). Retrieved from [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (2025, July 27). Retrieved from [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube. (2023, November 20). Retrieved from [Link]

  • Polar Protic and Aprotic Solvents | ChemTalk. (2023, September 25). Retrieved from [Link]

  • A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries - ResearchGate. (2024, July 25). Retrieved from [Link]

  • Solid organic cpd.s when isolated from organic reaction. (n.d.). Retrieved from [Link]

  • Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC. (n.d.). Retrieved from [Link]

  • Nitriles | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. (2014, September 15). Retrieved from [Link]

  • Organic CHEMISTRY - TSI Journals. (n.d.). Retrieved from [Link]

  • Development and validation of HPLC-DAD method of determination piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in 1 % solution - R Discovery. (2017, November 15). Retrieved from [Link]

    • Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. (n.d.). Retrieved from [Link]

  • Degradation of acetonitrile residues using oxidation processes - SciELO. (n.d.). Retrieved from [Link]

  • Oxidative Degradation of Fentanyl in Aqueous Solutions of Peroxides and Hypochlorites - Ouvry. (2011, January 6). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile. The content herein is structured to offer not just a theoretical prediction of the spectrum but also a comparative analysis with structurally related compounds, empowering researchers to confidently identify and characterize this molecule and its analogues. The methodologies and interpretations are grounded in established principles of nuclear magnetic resonance spectroscopy.

Introduction to the Structural Landscape

2-(1-Phenylpiperidin-4-ylidene)acetonitrile is a molecule of interest in medicinal chemistry and drug discovery, featuring a core piperidine ring N-substituted with a phenyl group and a 4-ylidene acetonitrile moiety. Understanding its three-dimensional structure and electronic environment is paramount for predicting its biological activity and for quality control during synthesis. ¹H NMR spectroscopy is an indispensable tool for elucidating these structural nuances.

The key structural features that will dictate the ¹H NMR spectrum are:

  • The N-Phenyl Group: The protons on this aromatic ring will exhibit characteristic chemical shifts and splitting patterns influenced by their position relative to the nitrogen atom.

  • The Piperidine Ring: The protons on this saturated heterocycle will be split into distinct signals corresponding to the axial and equatorial positions, further influenced by the rigidifying effect of the exocyclic double bond.

  • The Ylidene Acetonitrile Moiety: The vinylic proton and the cyano group will significantly influence the electronic environment of the adjacent piperidine protons.

Predicted ¹H NMR Spectrum of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile

While a publicly available experimental spectrum for this specific molecule is not readily found, a detailed prediction can be constructed based on the analysis of structurally similar compounds and fundamental NMR principles.[1][2][3]

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale and Comparative Insights
Phenyl Protons (H-2', H-6')6.90 - 7.00dOrtho to the nitrogen, these protons are expected to be shielded relative to benzene (7.34 ppm) due to the electron-donating effect of the nitrogen. Similar N-aryl piperidines show ortho protons in this region.[1]
Phenyl Protons (H-3', H-5')7.25 - 7.35tMeta to the nitrogen, these protons will experience less of the nitrogen's electronic influence and will resonate closer to the typical aromatic region.
Phenyl Proton (H-4')6.80 - 6.90tPara to the nitrogen, this proton is expected to be the most shielded of the aromatic protons.
Vinylic Proton5.20 - 5.40sThis proton is on a double bond and adjacent to a cyano group, which is electron-withdrawing. This will deshield the proton, causing it to appear downfield. The lack of adjacent protons should result in a singlet.
Piperidine Protons (H-2, H-6)3.20 - 3.40tThese protons are alpha to the nitrogen atom and will be deshielded. The exocyclic double bond will likely lock the piperidine ring into a conformation where these protons are chemically equivalent, leading to a triplet.
Piperidine Protons (H-3, H-5)2.60 - 2.80tThese protons are adjacent to the sp² hybridized carbon of the ylidene group and will also be deshielded. They are expected to be coupled to the H-2 and H-6 protons, resulting in a triplet.

Comparative Spectral Analysis

To contextualize the predicted spectrum, it is valuable to compare it with the known spectral features of related compounds.

N-Benzyl-Substituted Analogue: 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

The replacement of the N-phenyl group with an N-benzyl group introduces a benzylic methylene bridge.[4]

  • Benzylic Protons: A characteristic singlet for the -CH₂- protons would be expected around 3.5 ppm.[5]

  • Aromatic Protons: The phenyl protons of the benzyl group would likely appear as a multiplet in the 7.2-7.4 ppm range, lacking the distinct upfield shifts seen in the N-phenyl analogue due to the insulating effect of the methylene group.

Simple Piperidine Core: Piperidine

In the absence of the N-phenyl and ylidene acetonitrile groups, the ¹H NMR spectrum of piperidine is much simpler.[6]

  • H-2, H-6 (Axial and Equatorial): These protons appear as a multiplet around 2.8 ppm.

  • H-3, H-5, H-4 (Axial and Equatorial): These protons resonate further upfield in a complex multiplet between 1.5 and 1.7 ppm.

This comparison highlights the significant downfield shifts induced by the N-phenyl and ylidene acetonitrile moieties in the target molecule.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its excellent dissolving power for many organic compounds and its single residual peak at 7.26 ppm.[7] For studying dynamic processes or resolving overlapping signals, other solvents like benzene-d₆, DMSO-d₆, or acetonitrile-d₃ can be employed.[1][8]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[9]

NMR Spectrometer Setup and Data Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H spectrum.

    • Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

    • Temperature: The spectrum should initially be acquired at room temperature (298 K). Variable temperature (VT) NMR can be a powerful tool to study conformational dynamics if peak broadening is observed.[1][10]

Data Processing and Interpretation

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum should be properly phased and the baseline corrected to ensure accurate integration.

  • Integration: The relative areas of the signals should be integrated to determine the proton ratios, which should correspond to the number of protons giving rise to each signal.

  • Coupling Constant (J-value) Analysis: The splitting patterns of the signals should be analyzed to determine the coupling constants, which provide information about the connectivity of the protons.

Visualizing the Molecular Structure and Spectral Correlations

Figure 1. Molecular structure of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile.

Conclusion

The ¹H NMR spectrum of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile is predicted to be rich in information, with distinct signals for the N-phenyl, piperidine, and ylidene acetonitrile protons. A thorough analysis of chemical shifts, multiplicities, and coupling constants, in conjunction with a comparative approach against structurally related molecules, allows for a confident structural elucidation. The provided experimental protocol serves as a robust starting point for obtaining high-quality spectral data, which is crucial for the unambiguous characterization of this and similar compounds in a research and development setting.

References

  • The Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of New Compounds. Retrieved from [Link]

  • MDPI. (2025, June 10). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Retrieved from [Link]

  • Arkat USA, Inc. (2008). A convenient one pot synthesis of highly substituted piperidines through a Michael addition-aldol cyclization sequence. Arkivoc, 2008(xiii), 57-64. Retrieved from [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, D₂O, predicted) (NP0079489). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 4 (A) and 4²⁺ (B) in acetonitrile-d₃ (500 MHz, 240 K) and 5 (C) and 5²⁺ (D) in dichloromethane-d₂ (500 MHz, 200 K). Retrieved from [Link]

  • The Royal Society of Chemistry. (2022, December 19). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

  • Oregon State University. (2022, March 9). ¹H NMR Chemical Shift. Retrieved from [Link]

  • University of Cambridge. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile. Retrieved from [Link]

  • Organometallics. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]

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A Researcher's Guide to the Infrared Spectroscopy of α,β-Unsaturated Nitriles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the characteristic infrared (IR) absorption peaks for α,β-unsaturated nitriles, contrasting them with their non-conjugated counterparts. We will explore the underlying electronic principles that govern these spectral shifts and provide actionable experimental protocols for obtaining high-fidelity data. This document is intended for researchers and professionals in organic chemistry, materials science, and drug development who utilize Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation and reaction monitoring.

The Fundamental Principle: Conjugation's Impact on Vibrational Frequency

Infrared spectroscopy measures the absorption of IR radiation by molecules, which induces vibrations of their covalent bonds. The frequency of this absorption, typically expressed in wavenumbers (cm⁻¹), is primarily determined by the bond's strength (force constant) and the masses of the connected atoms. A stronger bond, like a true triple or double bond, has a higher force constant and vibrates at a higher frequency.

The defining feature of an α,β-unsaturated nitrile is conjugation—a system of connected p-orbitals that allows for the delocalization of π-electrons over three or more atoms. In this case, the π-systems of the carbon-carbon double bond (C=C) and the carbon-nitrogen triple bond (C≡N) overlap. This delocalization has a profound and predictable effect on the molecule's IR spectrum.

The electronic interaction weakens both the C=C and C≡N bonds.[1] This can be visualized through resonance structures where the π-electrons shift, imparting a degree of single-bond character to both the double and triple bonds. This reduction in bond order lowers the force constant for each bond. Consequently, less energy is required to induce their stretching vibrations, resulting in a shift of their absorption peaks to lower wavenumbers (a "redshift") compared to their non-conjugated analogues.[2][3]

Comparative Spectral Analysis: Saturated vs. Unsaturated Nitriles

The most compelling evidence for the effect of conjugation comes from direct comparison of spectral data. The nitrile (C≡N) functional group is an excellent spectroscopic marker, typically producing a sharp, intense absorption in a relatively uncongested region of the IR spectrum.

In saturated aliphatic nitriles, where no conjugation is present, the C≡N triple bond stretch appears at a higher frequency. As conjugation is introduced, this peak systematically shifts to a lower wavenumber.[4][5] A similar, though less pronounced, shift is observed for the C=C double bond stretch.

Compound ClassExample CompoundC≡N Stretch (cm⁻¹)C=C Stretch (cm⁻¹)Key Observations
Saturated Nitrile Acetonitrile2260–2240[1]N/AThe C≡N stretch appears at its highest frequency in the absence of conjugation. Acetonitrile itself shows a sharp, intense peak around 2252 cm⁻¹.[1]
Non-Conjugated Alkene 1-OcteneN/A1680–1640[6]Represents the typical frequency for an isolated C=C double bond.
α,β-Unsaturated Nitrile Acrylonitrile~2230[4][5]~1648[7]Both the C≡N and C=C stretching frequencies are lowered relative to their non-conjugated counterparts. The effect on the C≡N bond is particularly diagnostic.
α,β-Unsaturated Nitrile Cinnamonitrile2240–2220[1]~1625-1600With extended conjugation (including a phenyl group), the redshift is significant. The C=C stretch often appears in the region of aromatic C-C ring stretches (1600-1400 cm⁻¹).[1]

Visualizing Electron Delocalization

The shift in vibrational frequency is a direct consequence of the molecular structure. The following diagram illustrates the resonance contributors for a generic α,β-unsaturated nitrile. The hybrid structure, which represents the true state of the molecule, has elongated (weaker) C=C and C≡N bonds compared to a non-conjugated system.

Caption: Resonance in α,β-unsaturated nitriles leads to weaker bonds and lower IR frequencies.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Liquid Nitrile

This protocol describes the standard procedure for analyzing a neat (solvent-free) liquid sample using salt plates, a common and effective method for many organic compounds.

Materials:

  • FTIR Spectrometer

  • Demountable salt plates (e.g., NaCl or KBr) and holder

  • Pasteur pipette or glass rod

  • Sample of α,β-unsaturated nitrile (e.g., Cinnamonitrile)

  • Appropriate solvent for cleaning (e.g., anhydrous dichloromethane or hexane)

  • Kimwipes or other lint-free tissue

  • Desiccator for storing salt plates

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen, if available, to minimize atmospheric H₂O and CO₂ interference.

  • Background Spectrum Acquisition:

    • Causality: A background scan measures the spectrum of the instrument and atmosphere without the sample. This spectrum is subtracted from the sample spectrum to provide the true absorbance of the compound.

    • Carefully handle the salt plates by their edges to avoid transferring moisture and oils. Polish them gently with a lint-free wipe if necessary.

    • Place the empty, clean salt plate holder into the sample compartment.

    • Acquire the background spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Preparation:

    • Causality: A thin film is required to prevent total absorption of the IR beam, which would result in "flat-topped" peaks and unusable data.

    • Place one drop of the liquid nitrile sample onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film without air bubbles.

    • Place the "sandwich" into the demountable cell holder and secure it. Do not overtighten, as this can crack the salt plates.

  • Sample Spectrum Acquisition:

    • Place the holder containing the sample into the sample compartment in the same orientation as the background scan.

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The instrument's software will automatically ratio the sample spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Using the software's analysis tools, identify the peaks of interest.

    • Label the C≡N stretch (expected ~2230 cm⁻¹) and the C=C stretch (expected ~1625 cm⁻¹). Note their sharp, intense nature.

    • Also, identify other expected peaks, such as the =C-H stretch above 3000 cm⁻¹ and aromatic C-H stretches if applicable.[6]

  • Cleaning and Storage:

    • Trustworthiness: Proper cleaning prevents cross-contamination and preserves the integrity of the expensive salt plates.

    • Disassemble the cell holder. Rinse the salt plates with a minimal amount of a dry, volatile solvent (e.g., anhydrous dichloromethane).

    • Gently wipe them dry with a lint-free tissue and immediately store them in a desiccator to prevent damage from atmospheric moisture.

Conclusion

The presence of α,β-unsaturation provides a clear and reliable diagnostic marker in the infrared spectrum of nitriles. The conjugation between the C=C and C≡N bonds leads to electron delocalization, which weakens both bonds. This results in a characteristic redshift of their respective stretching frequencies: the C≡N peak shifts from the 2260–2240 cm⁻¹ range to approximately 2240–2220 cm⁻¹, and the C=C peak shifts to below 1650 cm⁻¹.[1] These shifts, coupled with a frequent increase in peak intensity, serve as a powerful tool for structural elucidation and the confirmation of successful chemical transformations in a research and development setting.

References

  • Infrared (IR) spectroscopy. (n.d.). Retrieved from [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Cinnamonitrile | C9H7N | CID 1550846 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • FTIR spectra of (a) Acrylonitrile (b) Polystyrene and (c) Grafted... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Wade, L. G. (n.d.). IR Spectroscopy. Retrieved from [Link]

  • Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Minagawa, M., Miyano, K., Takahashi, M., & Yoshii, F. (1987). Infrared characteristic absorption bands of highly isotactic poly(acrylonitrile). Macromolecules, 20(4), 835-839. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Nitrile IR Spectroscopy Overview. (n.d.). Scribd. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry. YouTube. Retrieved from [Link]

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  • What is the effect of conjugation of a carbonyl group in IR spectroscopy? (2014, December 5). Socratic.org. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1-Phenylpiperidin-4-ylidene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the 1-phenylpiperidine scaffold is a privileged structure, forming the core of numerous biologically active compounds, including potent analgesics like fentanyl and its analogs. The introduction of a ylidene functional group at the 4-position of the piperidine ring creates a class of derivatives with unique chemical properties and significant potential for pharmacological applications. Understanding the mass spectral behavior of these 1-phenylpiperidin-4-ylidene derivatives is paramount for their unambiguous identification, structural elucidation, and metabolic profiling.

This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of 1-phenylpiperidin-4-ylidene derivatives under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By delving into the mechanistic underpinnings of their fragmentation, this document aims to equip researchers with the expertise to confidently interpret mass spectra, distinguish between isomers, and accelerate their research and development endeavors.

The Influence of Ionization Technique: A Tale of Two Fragmentation Philosophies

The choice of ionization method is a critical determinant of the information that can be gleaned from a mass spectrum. For 1-phenylpiperidin-4-ylidene derivatives, the "hard" ionization of EI and the "soft" ionization of ESI provide complementary data, each highlighting different structural features of the molecule.

Electron Ionization (EI): This high-energy technique typically induces extensive fragmentation, providing a detailed fingerprint of the molecule. The initial ionization event often involves the removal of an electron from the lone pair of the piperidine nitrogen, creating a radical cation that is prone to a cascade of bond cleavages.[1] Common fragmentation pathways for piperidine derivatives under EI include alpha-cleavage and ring fission, driven by the desire to form stable iminium ions.[1]

Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generally produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[2] This is particularly useful for determining the molecular weight of the analyte. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the protonated molecule is isolated and subjected to collision-induced dissociation (CID). The fragmentation of these even-electron ions often proceeds through charge-driven pathways, such as neutral losses and rearrangements.[2]

Comparative Fragmentation Analysis: Unraveling the Structural Clues

The fragmentation patterns of 1-phenylpiperidin-4-ylidene derivatives are a composite of the behaviors of the N-phenylpiperidine core and the ylidene substituent. The following sections compare the fragmentation of two representative derivatives: 2-(1-phenylpiperidin-4-ylidene)acetonitrile (1) and ethyl 2-(1-phenylpiperidin-4-ylidene)acetate (2) .

Electron Ionization (EI) Fragmentation

Under EI conditions, both derivatives exhibit fragmentation characteristic of the N-phenylpiperidine moiety, alongside cleavages influenced by the exocyclic double bond and its substituent.

Key Fragmentation Pathways in EI-MS:

  • α-Cleavage: A dominant pathway for piperidines, involving the cleavage of the C-C bond adjacent to the nitrogen. For 1-phenylpiperidin-4-ylidene derivatives, this can lead to the loss of a substituent from the piperidine ring or the N-phenyl group.

  • Retro-Diels-Alder (RDA) Reaction: The piperidine ring can undergo a characteristic RDA fragmentation, particularly when an exocyclic double bond is present, leading to the formation of a diene and a dienophile.[3] This can be a diagnostic tool for identifying the core heterocyclic structure.

  • Fragmentation of the Ylidene Substituent: The nature of the group attached to the exocyclic double bond significantly directs fragmentation. For instance, the loss of the ethoxy group from the ester in compound 2 is a prominent fragmentation pathway.

  • Cleavage of the N-Phenyl Bond: The bond connecting the phenyl group to the piperidine nitrogen can cleave, leading to ions corresponding to the phenyl radical cation or the piperidinylidene moiety.

Table 1: Characteristic EI Fragment Ions of 1-Phenylpiperidin-4-ylidene Derivatives

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Proposed Fragment Structure/Loss
2-(1-phenylpiperidin-4-ylidene)acetonitrile (1) 212171, 144, 115, 91, 77[M-C₂H₃N]⁺, [C₁₀H₁₀N]⁺, [C₈H₇N]⁺, [C₇H₇]⁺ (Tropylium), [C₆H₅]⁺
ethyl 2-(1-phenylpiperidin-4-ylidene)acetate (2) 259214, 186, 158, 115, 91, 77[M-OC₂H₅]⁺, [M-COOC₂H₅]⁺, [C₁₁H₁₂N]⁺, [C₈H₇N]⁺, [C₇H₇]⁺ (Tropylium), [C₆H₅]⁺
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In positive-ion ESI-MS/MS, the protonated molecules of 1-phenylpiperidin-4-ylidene derivatives undergo fragmentation that is often initiated at the site of protonation, which is typically the basic piperidine nitrogen.

Key Fragmentation Pathways in ESI-MS/MS:

  • Neutral Loss from the Ylidene Substituent: A common initial fragmentation step is the loss of a small neutral molecule from the substituent on the exocyclic double bond. For compound 2 , this would be the loss of ethanol (46 Da) or ethene (28 Da) from the ethyl ester group.

  • Piperidine Ring Opening and Fragmentation: Following the initial neutral loss, the piperidine ring can undergo further fragmentation, leading to a series of characteristic product ions.

  • Cleavage of the N-Phenyl Group: The protonated molecule can also fragment via cleavage of the bond between the piperidine nitrogen and the phenyl group, leading to the formation of a protonated aniline ion (m/z 94) or a charged piperidinylidene fragment.

Table 2: Characteristic ESI-MS/MS Product Ions of Protonated 1-Phenylpiperidin-4-ylidene Derivatives

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Product Ions (m/z)Proposed Neutral Loss/Fragment
2-(1-phenylpiperidin-4-ylidene)acetonitrile (1) 213171, 144, 115, 94[M+H-C₂H₂N]⁺, [C₁₀H₁₁N]⁺, [C₈H₈N]⁺, [C₆H₅NH₃]⁺
ethyl 2-(1-phenylpiperidin-4-ylidene)acetate (2) 260214, 186, 172, 115, 94[M+H-C₂H₅OH]⁺, [M+H-C₂H₅OH-CO]⁺, [C₁₂H₁₄N]⁺, [C₈H₈N]⁺, [C₆H₅NH₃]⁺

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation mechanisms for 2-(1-phenylpiperidin-4-ylidene)acetonitrile (1) and ethyl 2-(1-phenylpiperidin-4-ylidene)acetate (2) under EI and ESI conditions.

Electron Ionization (EI) Fragmentation Mechanisms

EI_Fragmentation cluster_1 2-(1-phenylpiperidin-4-ylidene)acetonitrile (1) cluster_2 ethyl 2-(1-phenylpiperidin-4-ylidene)acetate (2) M1 [M]⁺˙ m/z 212 F1_1 m/z 171 M1->F1_1 - C₂H₃N F1_2 m/z 144 M1->F1_2 - C₄H₄N₂ F1_3 m/z 115 F1_2->F1_3 - C₂H₅ F1_4 m/z 91 F1_2->F1_4 - C₃H₃N F1_5 m/z 77 F1_4->F1_5 - CH₂ M2 [M]⁺˙ m/z 259 F2_1 m/z 214 M2->F2_1 - OC₂H₅ F2_3 m/z 158 M2->F2_3 - C₅H₉O₂ F2_2 m/z 186 F2_1->F2_2 - CO F2_4 m/z 115 F2_3->F2_4 - C₂H₅N F2_5 m/z 91 F2_3->F2_5 - C₃H₃N F2_6 m/z 77 F2_5->F2_6 - CH₂

Caption: Proposed EI fragmentation pathways for compounds 1 and 2.

Electrospray Ionization (ESI-MS/MS) Fragmentation Mechanisms

ESI_Fragmentation cluster_3 2-(1-phenylpiperidin-4-ylidene)acetonitrile (1) cluster_4 ethyl 2-(1-phenylpiperidin-4-ylidene)acetate (2) MH1 [M+H]⁺ m/z 213 P1_1 m/z 171 MH1->P1_1 - C₂H₂N P1_2 m/z 144 MH1->P1_2 - C₄H₅N₂ P1_4 m/z 94 MH1->P1_4 - C₈H₁₁N P1_3 m/z 115 P1_2->P1_3 - C₂H₅ MH2 [M+H]⁺ m/z 260 P2_1 m/z 214 MH2->P2_1 - C₂H₅OH P2_3 m/z 172 MH2->P2_3 - C₂H₅OH - C₂H₂ P2_5 m/z 94 MH2->P2_5 - C₁₁H₁₅O₂ P2_2 m/z 186 P2_1->P2_2 - CO P2_4 m/z 115 P2_3->P2_4 - C₃H₇N

Caption: Proposed ESI-MS/MS fragmentation of protonated compounds 1 and 2.

Experimental Protocols: A Guide to Acquiring High-Quality Mass Spectra

The following protocols provide a starting point for the analysis of 1-phenylpiperidin-4-ylidene derivatives by GC-MS (for EI) and LC-MS/MS (for ESI). It is crucial to note that these are general guidelines, and optimization of parameters for specific instruments and analytes is essential for achieving the best results.

Protocol 1: GC-MS Analysis for Electron Ionization (EI)

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • If necessary, dilute the sample further to avoid detector saturation.

2. Gas Chromatography (GC) Method:

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min. An initial hold and a final hold time may be necessary to ensure good separation and elution of all components.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

3. Mass Spectrometry (MS) Method:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[4]

  • Source Temperature: 230-250 °C.

  • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

  • Data Acquisition: Full scan mode.

GCMS_Workflow A Sample Preparation (Dissolve in volatile solvent) B GC Injection A->B C Chromatographic Separation B->C D EI Ionization (70 eV) C->D E Mass Analysis D->E F Data Interpretation E->F

Caption: Workflow for GC-MS analysis of 1-phenylpiperidin-4-ylidene derivatives.

Protocol 2: LC-MS/MS Analysis for Electrospray Ionization (ESI)

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Method:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Parameters: Optimize capillary voltage, nebulizer gas flow, and drying gas temperature and flow for the specific instrument and analyte.

  • Data Acquisition:

    • Full Scan (MS1): To determine the m/z of the protonated molecule [M+H]⁺.

    • Product Ion Scan (MS/MS): Isolate the [M+H]⁺ ion and apply collision energy to induce fragmentation. Optimize collision energy to obtain a rich fragmentation spectrum.

LCMS_Workflow G Sample Preparation (Dissolve and filter) H LC Injection G->H I Chromatographic Separation H->I J ESI Ionization (Positive Mode) I->J K MS1 Scan (Precursor Ion ID) J->K L MS/MS Scan (Fragmentation) K->L M Data Interpretation L->M

Caption: Workflow for LC-MS/MS analysis of 1-phenylpiperidin-4-ylidene derivatives.

Conclusion and Future Perspectives

The mass spectral fragmentation of 1-phenylpiperidin-4-ylidene derivatives is a rich and informative process, providing a wealth of structural information to the discerning analyst. By understanding the fundamental principles of EI and ESI fragmentation and recognizing the characteristic pathways for this class of compounds, researchers can confidently identify and characterize these molecules. The comparative approach outlined in this guide, supported by data tables and mechanistic diagrams, serves as a valuable resource for navigating the complexities of their mass spectra.

As new derivatives with increasingly complex substituents are synthesized, further studies will be necessary to fully elucidate their fragmentation behaviors. The application of high-resolution mass spectrometry will be invaluable for confirming elemental compositions of fragment ions, and advanced techniques such as ion mobility-mass spectrometry could provide additional insights into the gas-phase structures of these important molecules.

References

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  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. 2025. [Link]

  • EI-MS fragment ions (m/z) and the corresponding intensity (in %) of compounds 1-4. ResearchGate. 2025. [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of Heterocyclic Chemistry. 2016. [Link]

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  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023. [Link]

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A Comparative Guide to Developing a Stability-Indicating HPLC Method for 2-(1-Phenylpiperidin-4-ylidene)acetonitrile Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the impurity profiling of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile. We will explore the scientific rationale behind each experimental decision, from initial parameter scouting to full method validation, and compare the final HPLC method against other relevant analytical technologies. This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality, safety, and efficacy of pharmaceutical products.[1]

Introduction: The Criticality of Impurity Profiling

In pharmaceutical development, the identification and quantification of impurities are paramount. Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API) under various environmental conditions, or interactions with excipients.[1] The presence of these impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) mandate the development of validated, stability-indicating analytical methods to monitor impurity levels throughout a drug's lifecycle.[2]

The molecule 2-(1-Phenylpiperidin-4-ylidene)acetonitrile presents a unique analytical challenge due to its structural features: a tertiary amine within the piperidine ring, a nitrile group, a phenyl ring, and an exocyclic double bond. These functional groups are susceptible to various degradation pathways, such as oxidation, hydrolysis, and photolysis, necessitating a highly specific and robust analytical method. This guide details a systematic, science-driven approach to developing such a method.

Part 1: A Systematic Approach to HPLC Method Development

The development of a stability-indicating HPLC method is a meticulous process aimed at achieving adequate separation of the API from all potential process impurities and degradation products.[3] Most procedures for small-molecule drugs utilize gradient reversed-phase liquid chromatography (RPLC) with ultraviolet (UV) detection, which will be our focus.[3]

Initial Assessment and Starting Conditions

Before any practical work, a thorough understanding of the analyte's physicochemical properties is essential.[4]

  • Analyte Properties : 2-(1-Phenylpiperidin-4-ylidene)acetonitrile contains both a non-polar phenyl group and a more polar piperidine-acetonitrile moiety. This dual nature makes it well-suited for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.[5]

  • Chromophore : The presence of the phenyl ring and conjugated system provides strong UV absorbance, making UV detection a suitable and cost-effective choice. A preliminary UV scan would be performed to determine the optimal detection wavelength, likely around 210-230 nm for maximum sensitivity to both the API and potential impurities.[6]

  • Initial Column and Mobile Phase Selection :

    • Stationary Phase : A C18 column is the workhorse of RP-HPLC and serves as the ideal starting point due to its versatility in separating compounds with a moderate to low polarity.[5] A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.

    • Mobile Phase : A combination of an aqueous buffer and an organic modifier is standard for RP-HPLC.[7]

      • Organic Modifier : Acetonitrile is often preferred over methanol because its lower viscosity leads to higher efficiency and lower backpressure. Its pi-electrons can also offer alternative selectivity for aromatic compounds.[8]

      • Aqueous Phase : The piperidine nitrogen is basic. Controlling the pH of the mobile phase with a buffer is critical to ensure consistent ionization and, therefore, reproducible retention and good peak shape. A pH of around 2.5-3.5, achieved with a phosphate or formate buffer, would ensure the tertiary amine is protonated, improving retention and minimizing peak tailing.

Method Scouting and Optimization Workflow

Method development should be systematic. The goal is to find the optimal balance between resolution, analysis time, and sensitivity.[9] A gradient elution, where the mobile phase composition is changed over time, is typically necessary to separate impurities that may have a wide range of polarities.[7]

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Analytical Target Profile (ATP) ColumnScreen Screen Columns (C18, C8, Phenyl) Start->ColumnScreen SolventScreen Screen Organic Solvent (Acetonitrile vs. Methanol) ColumnScreen->SolventScreen pHScreen Screen Mobile Phase pH (e.g., pH 2.5, 4.5, 7.0) SolventScreen->pHScreen GradientOpt Optimize Gradient (Slope and Time) pHScreen->GradientOpt TempOpt Optimize Temperature (e.g., 25°C, 30°C, 40°C) GradientOpt->TempOpt FlowOpt Optimize Flow Rate (e.g., 0.8, 1.0, 1.2 mL/min) TempOpt->FlowOpt FinalMethod Final Optimized Method FlowOpt->FinalMethod Validation Method Validation (ICH Q2(R2)) FinalMethod->Validation

Caption: A systematic workflow for HPLC method development.

The optimization process involves adjusting one parameter at a time or using a Design of Experiments (DoE) approach to understand the interplay between variables.[10]

  • Gradient Optimization : The gradient slope is adjusted to achieve sufficient resolution (Rs > 1.5) between the main peak and all impurity peaks.[11] A shallow gradient provides better resolution but longer run times, while a steep gradient reduces run time at the cost of resolution.

  • Temperature Control : Using a column oven is crucial for reproducible retention times.[12] Increasing the temperature typically decreases retention times and can improve peak shape by reducing mobile phase viscosity.

  • Flow Rate : Adjusting the flow rate is a simple way to manage analysis time and backpressure. A flow rate of 1.0 mL/min is a common starting point for a 4.6 mm ID column.

Part 2: Forced Degradation Studies for Specificity

A method is not truly "stability-indicating" until it is proven to separate the API from its degradation products.[2] Forced degradation (or stress testing) involves subjecting the API to harsh conditions to intentionally generate these degradation products.[13] The goal is to achieve 5-10% degradation of the API to ensure that the primary degradation pathways are observed without generating secondary or tertiary degradants that may not be relevant under normal storage conditions.[2]

Designing the Stress Study

Based on ICH guidelines and the molecule's structure, the following stress conditions are recommended:[12]

  • Acid Hydrolysis : 0.1 M HCl at 60°C. The nitrile group and the exocyclic double bond could be susceptible.

  • Base Hydrolysis : 0.1 M NaOH at 60°C. The nitrile group is particularly susceptible to hydrolysis under basic conditions.

  • Oxidation : 3-6% H₂O₂ at room temperature. The tertiary amine in the piperidine ring is a likely site for oxidation to an N-oxide.[14]

  • Thermal Degradation : Solid API heated at 105°C.

  • Photolytic Degradation : Exposing the API solution to light with an overall illumination of ≥1.2 million lux hours and near UV energy of ≥200 watt-hours/m².[12]

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) cluster_results Evaluation API 2-(1-Phenylpiperidin-4-ylidene) acetonitrile Acid Acidic (0.1 M HCl, 60°C) API->Acid Base Basic (0.1 M NaOH, 60°C) API->Base Oxidative Oxidative (3% H₂O₂, RT) API->Oxidative Thermal Thermal (105°C, Solid) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Analysis Analyze Stressed Samples with Developed HPLC Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis PeakPurity Assess Peak Purity (PDA/MS) Analysis->PeakPurity MassBalance Confirm Mass Balance PeakPurity->MassBalance

Caption: Experimental workflow for forced degradation studies.

After stressing, the samples are analyzed using the developed HPLC method. The chromatograms are inspected to ensure all new peaks (degradants) are baseline resolved from the main API peak. A photodiode array (PDA) detector is invaluable here for assessing peak purity. Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended to help identify the structures of the degradation products.[3]

Part 3: The Optimized Method and Validation

Following successful optimization and forced degradation studies, the final method is established and then must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[15][16]

Final Optimized HPLC Protocol

Experimental Protocol: Final HPLC Method

  • Instrumentation : HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A : 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B : Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 220 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • Gradient Program :

    • 0-5 min: 20% B

    • 5-35 min: Linear gradient from 20% to 70% B

    • 35-40 min: Linear gradient from 70% to 90% B

    • 40-45 min: Hold at 90% B

    • 45.1-50 min: Return to 20% B (re-equilibration)

Summary of Optimized Chromatographic Conditions
ParameterOptimized ConditionRationale
Column C18 (250 x 4.6 mm, 5 µm)Excellent versatility and retention for the target molecule.
Mobile Phase A: 20mM KH₂PO₄ (pH 3.0)B: AcetonitrileBuffered pH ensures reproducible ionization of the piperidine moiety; ACN provides good efficiency.[8]
Elution Mode GradientNecessary to resolve impurities with a wide range of polarities in a reasonable time.[7]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns, providing a good balance of speed and efficiency.
Temperature 30°CEnsures reproducible retention times and improves peak shape.[12]
Detection PDA at 220 nmGood absorbance for the API and expected impurities, allows for peak purity assessment.
Method Validation Summary

The validation process demonstrates the reliability of the analytical method.[15] Key parameters and typical acceptance criteria are summarized below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from impurities and degradants.[17]Peak purity index > 0.999 for the API peak in stressed samples. Baseline resolution (Rs > 1.5) between API and all impurities.
Linearity To demonstrate a proportional relationship between concentration and detector response.[15]Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 120% of specification).
Accuracy To measure the closeness of the results to the true value.[18]% Recovery between 98.0% and 102.0% for the API and for spiked impurity samples.
Precision To assess the degree of scatter between a series of measurements.[17]Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19]Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[20]System suitability parameters (e.g., resolution, tailing factor) remain within limits after minor changes to pH, flow rate, temperature.

Part 4: Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for impurity profiling, other techniques offer different advantages and can be used as orthogonal methods for confirmation.[21][22]

TechniquePrincipleAdvantages for This AnalysisDisadvantages for This Analysis
HPLC (Developed Method) Separation based on partitioning between a liquid mobile phase and solid stationary phase.[1]Robust, reliable, and widely available. Excellent for quantifying known and unknown impurities. Highly versatile.[20]Slower analysis times compared to UPLC.
UPLC (Ultra-Performance LC) Uses columns with sub-2 µm particles, requiring higher pressures.[23]Faster Run Times : Significantly reduces analysis time.Higher Resolution : Improved separation of closely eluting peaks.Increased Sensitivity : Sharper peaks lead to better detection limits.[20][23]Higher initial instrument cost. Prone to clogging if samples are not meticulously prepared.
LC-MS (Liquid Chromatography-Mass Spectrometry) Couples the separation power of LC with the detection power of MS.[22]Definitive Identification : Provides molecular weight and structural information, crucial for identifying unknown degradation products.[20]Higher cost and complexity. Mobile phase must be MS-compatible (volatile buffers like ammonium formate).
GC (Gas Chromatography) Separation of volatile compounds in a gaseous mobile phase.[21]Excellent for analyzing volatile organic impurities, such as residual solvents from the synthesis process.[22]Not suitable for the API or its non-volatile degradation products, as they would decompose at the high temperatures required for vaporization.[21]

Conclusion

The development of a stability-indicating HPLC method is a critical, science-driven process that underpins the safety and quality of pharmaceutical products. Through a systematic approach involving careful selection of chromatographic parameters, rigorous stress testing, and comprehensive validation, a reliable method for profiling the impurities of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile can be established. The developed reversed-phase HPLC method provides the necessary specificity, accuracy, and precision for routine quality control and stability studies. While advanced techniques like UPLC offer significant gains in speed and resolution, and LC-MS provides invaluable structural information, a well-developed HPLC method remains the robust and essential workhorse for pharmaceutical analysis.[21]

References

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • stability indicating hplc method development: a review. Academia.edu. [Link]

  • Strategies for Method Development and Optimization in HPLC. Drawell. [Link]

  • Stability indicating RP-HPLC method development and validation for oseltamivir API. PubMed. [Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. PMC. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. ResearchGate. [Link]

  • Stability Indicating HPLC Method Development: A Review. Human Journals. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]

  • A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC International. [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. iosrphr.org. [Link]

  • ICH Q2B Guideline Validation of Analytical Procedures Methodology. IKEV. [Link]

  • Development and Optimization of HPLC Analysis of Metronidazole, Diloxanide, Spiramycin and Cliquinol in Pharmaceutical Dosage Forms Using Experimental Design. Oxford Academic. [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • Reverse Phase vs Normal Phase in HPLC. Labtech. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC. [Link]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. [Link]

  • A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. PubMed. [Link]

  • A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. ResearchGate. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

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A Comparative Guide to the Biological Activity of N-Phenyl vs. N-Benzyl Piperidine Acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, forming the core of a vast number of therapeutic agents.[1] Its conformational flexibility and the ability to be readily functionalized make it an attractive starting point for the design of novel bioactive molecules. Among the myriad of piperidine derivatives, those bearing an N-aryl or N-aralkyl substituent have garnered significant attention for their diverse pharmacological activities. This guide provides an in-depth, comparative analysis of two closely related subclasses: N-phenyl piperidine acetonitrile and N-benzyl piperidine acetonitrile derivatives.

While direct head-to-head comparative studies on the acetonitrile derivatives are not extensively documented, by examining the structure-activity relationships (SAR) of analogous N-phenyl and N-benzyl piperidine compounds, we can elucidate the critical influence of the N-substituent on their biological profiles. This guide will synthesize data from published literature to infer the likely differences in activity and provide a framework for researchers engaged in the design and evaluation of novel piperidine-based compounds.

The Core Scaffold: A Tale of Two Substituents

The fundamental difference between the two classes of compounds lies in the nature of the substituent on the piperidine nitrogen. The N-phenyl derivatives feature a direct connection to an aromatic ring, creating a more rigid and planar system in the immediate vicinity of the nitrogen. In contrast, the N-benzyl derivatives possess a methylene spacer between the nitrogen and the phenyl ring, affording greater conformational flexibility. This seemingly subtle structural variance can have profound implications for receptor binding, target selectivity, and overall pharmacological effect.

The N-benzylpiperidine motif is a cornerstone in the development of centrally acting therapeutic agents due to its favorable structural features for interacting with a multitude of biological targets within the central nervous system (CNS).[2] Similarly, N-phenylpiperidine derivatives have been explored for their psychoactive properties and interactions with various receptors.[3]

Comparative Biological Activity: Insights from Analogous Compounds

To construct a meaningful comparison, we will examine the biological activities of structurally related N-phenyl and N-benzyl piperidine derivatives, with a focus on their interactions with opioid receptors and their potential as cholinesterase inhibitors, two areas where these scaffolds have been extensively studied.

Opioid Receptor Modulation

The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands, with fentanyl and its analogs being prominent examples.[4] The nature of the N-substituent is a critical determinant of both potency and efficacy (agonist vs. antagonist activity).

For instance, in a study of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, replacing an N-methyl group with an N-phenylpropyl group resulted in a significant increase in opioid receptor antagonist potency.[5] This suggests that a larger, more lipophilic N-substituent can enhance binding affinity. While this study did not directly compare N-phenyl and N-benzyl groups, it underscores the importance of the N-substituent's size and character.

It can be inferred that the N-benzyl group, with its greater flexibility, may allow for more optimal interactions within the binding pocket of opioid receptors compared to the more constrained N-phenyl group. However, the specific substitution pattern on the phenyl ring in both classes will also play a crucial role in fine-tuning affinity and selectivity for the µ, δ, and κ opioid receptor subtypes.[6]

FeatureN-Phenyl Piperidine Derivatives (Inferred)N-Benzyl Piperidine Derivatives (Inferred)Key Considerations & References
Opioid Receptor Affinity Moderate to high, depending on substitution. The rigid N-phenyl group may limit optimal binding conformations.Generally high. The flexible N-benzyl group can adopt multiple conformations to fit the receptor binding pocket.The N-substituent plays a crucial role in determining affinity and efficacy at opioid receptors.[6]
Opioid Receptor Efficacy Can exhibit both agonist and antagonist properties.Can exhibit both agonist and antagonist properties. The specific efficacy is highly dependent on the overall molecular structure.N-substituted 4-(3-hydroxyphenyl)piperidines have been shown to be opioid receptor antagonists.[5]
Analgesic Potential Likely to possess analgesic properties if they act as µ-opioid receptor agonists.Potent analgesic effects have been observed in various alkyl piperidine derivatives with benzyl substitutions.[7]The analgesic effects of ohmefentanyl, a potent µ-opioid agonist, are highly dependent on the stereochemistry of the piperidine ring and its substituents.[8]
Cholinesterase Inhibition

N-benzylpiperidine derivatives have emerged as a promising class of acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[9][10][11] The N-benzyl group often plays a key role in binding to the peripheral anionic site (PAS) of the enzyme.

In contrast, while N-phenylpiperazine (a related heterocyclic scaffold) derivatives have been investigated as cholinesterase inhibitors, there is less specific literature on N-phenyl piperidine acetonitrile derivatives for this target.[12] The planarity of the N-phenyl group might influence the binding mode within the active site gorge of AChE.

FeatureN-Phenyl Piperidine Derivatives (Inferred)N-Benzyl Piperidine Derivatives (Published Data)Key Considerations & References
AChE Inhibition Potential for inhibition, but less explored. The N-phenyl group's orientation will be critical for interaction with the active site.Potent inhibition observed, with some derivatives showing activity comparable to marketed drugs.[9][13]The N-benzyl group can interact with key residues in the active site of AChE.[11][14]
BuChE Inhibition Potential for inhibition.Some derivatives show dual inhibition of both AChE and butyrylcholinesterase (BuChE).[11][14]Dual inhibition may offer therapeutic advantages in later stages of Alzheimer's disease.[14]
Selectivity To be determined.High selectivity for AChE over BuChE has been achieved in some derivatives.[9]Selectivity is an important parameter to consider for minimizing side effects.

Experimental Protocols

To empirically determine and compare the biological activities of novel N-phenyl and N-benzyl piperidine acetonitrile derivatives, a series of well-established in vitro and in vivo assays should be employed.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the µ, δ, and κ opioid receptors.

Principle: This is a competitive radioligand binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human µ, δ, or κ opioid receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ), and varying concentrations of the test compound.

  • Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well to separate the receptor-bound radioligand from the unbound radioligand.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional activity (EC50 and Emax) of the test compounds at the opioid receptors, identifying them as agonists, partial agonists, or antagonists.

Principle: Agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptor stimulates the binding of GTP to the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Methodology:

  • Membrane and Reagent Preparation: Use the same receptor-expressing cell membranes as in the binding assay. Prepare an assay buffer containing GDP.

  • Assay Setup: In a 96-well plate, add the cell membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.

  • Incubation: Incubate the plates to allow for G-protein activation.

  • Separation and Detection: Separate bound from free [³⁵S]GTPγS by filtration and quantify using a scintillation counter.

  • Data Analysis: Plot the stimulated binding against the log concentration of the test compound to determine the EC50 and Emax values. To assess antagonist activity, perform the assay in the presence of a known agonist.

Objective: To determine the IC50 value of the test compounds for AChE.

Principle: This spectrophotometric assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified.[9]

Methodology:

  • Reagent Preparation: Prepare a phosphate buffer, a solution of DTNB, acetylthiocholine, and the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB, the test compound, and AChE enzyme. Pre-incubate.

  • Reaction Initiation: Add acetylthiocholine to start the reaction.

  • Detection: Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value from a dose-response curve.

In Vivo Assays

Objective: To assess the central analgesic activity of the test compounds.

Methodology:

  • Animal Acclimatization: Acclimatize mice or rats to the testing environment.

  • Baseline Measurement: Determine the baseline latency for each animal to react to a heated surface (e.g., licking a paw or jumping).

  • Drug Administration: Administer the test compound, a vehicle control, and a positive control (e.g., morphine) via an appropriate route (e.g., intraperitoneal or oral).

  • Post-Treatment Measurement: Measure the reaction latency at various time points after drug administration. A cut-off time is used to prevent tissue damage.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) and compare the results between the different treatment groups.

Objective: To evaluate the spinal analgesic effects of the test compounds.

Methodology:

  • Animal Handling: Gently restrain the animal.

  • Baseline Measurement: Measure the baseline latency for the animal to flick its tail away from a radiant heat source.

  • Drug Administration: Administer the test compounds and controls.

  • Post-Treatment Measurement: Measure the tail-flick latency at predetermined time intervals, using a cut-off time.

  • Data Analysis: Analyze the data similarly to the hot plate test.

Visualizing the Workflows

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_synthesis Compound Synthesis receptor_binding Opioid Receptor Binding Assay gtp_gamma_s [³⁵S]GTPγS Functional Assay hot_plate Hot Plate Test gtp_gamma_s->hot_plate tail_flick Tail Flick Test gtp_gamma_s->tail_flick ellman AChE Inhibition (Ellman's Method) synthesis_phenyl N-Phenyl Piperidine Acetonitrile Derivatives synthesis_phenyl->receptor_binding synthesis_phenyl->gtp_gamma_s synthesis_phenyl->ellman synthesis_benzyl N-Benzyl Piperidine Acetonitrile Derivatives synthesis_benzyl->receptor_binding synthesis_benzyl->gtp_gamma_s synthesis_benzyl->ellman

Caption: A typical experimental workflow for the comparative evaluation of novel piperidine derivatives.

Conclusion and Future Directions

The substitution on the piperidine nitrogen is a critical determinant of the biological activity of piperidine acetonitrile derivatives. While direct comparative data is sparse, evidence from analogous series suggests that N-benzyl derivatives may offer greater conformational flexibility, potentially leading to higher affinity for targets like opioid receptors. Conversely, the N-phenyl scaffold, being more rigid, may offer advantages in terms of selectivity for certain targets.

Ultimately, empirical testing is required to definitively characterize the pharmacological profiles of these two classes of compounds. The experimental protocols outlined in this guide provide a robust framework for such an investigation. Future research should focus on the synthesis and parallel screening of libraries of both N-phenyl and N-benzyl piperidine acetonitrile derivatives to establish clear structure-activity relationships. Such studies will be invaluable in guiding the rational design of novel therapeutic agents with improved potency, selectivity, and safety profiles.

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[19] Synthesis and Analgesic Activity of Certain Ring-Methylated 1-Substituted 4-Propananilidopiperidines. (1976). Journal of Medicinal Chemistry, 19(4), 483-486. [12] Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. (2025). Biomedical and Pharmacology Journal, 18(2). [10] Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). Bioorganic & Medicinal Chemistry, 80, 117178. [20] Identification of an Opioid κ Receptor Subtype-Selective N-Substituent for (+)-(3R,4R)-Dimethyl-4-(3-hydroxyphenyl)piperidine. (2001). Journal of Medicinal Chemistry, 44(26), 4643-4652. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). Pharmaceuticals, 18(7), 934. [21] Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025). Defense Technical Information Center. [22] Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. (2023). Journal of Medicinal Chemistry, 66(22), 15462-15486. [4] In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. (2022). Pharmacology & Therapeutics, 233, 108161. [23] In vitro functional characterization of a panel of non-fentanyl opioid new psychoactive substances. (2021). Archives of Toxicology, 95(4), 1397-1407. [24] CONVENIENT SYNTHESIS, ANTI-INFLAMMATORY, ANALGESIC AND ULCEROGENIC ACTIVITES OF SOME NEW BIS-HYDRAZONES AND PYRAZOLE DERIVATIVES. (n.d.). Retrieved from [Link] [3] N-Benzyl-r-2,c-6-diphenylpiperidines. (2024). SSRN. [25] Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (2015). U.S. Patent No. 9,029,547 B1. [1] In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. (2023). Archives of Toxicology, 97(10), 2685-2700. [26] Synthesis and antinociceptive activity of meperidine-like benzimidazole derivatives. (2016). Medicinal Chemistry Research, 25(8), 1641-1650. [27] Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. (2023). European Journal of Medicinal Chemistry, 261, 115797. [28] Structure of N-benzylpiperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link] Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2021). Molecules, 26(16), 4983. The N‐benzyl piperidine (N‐BP) moiety in drug discovery. (2025). 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Navigating the Physicochemical Landscape of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of the physicochemical properties of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile and its structural analogs. In the absence of direct experimental crystallographic and melting point data for the title compound, this document leverages data from closely related structures to provide a predictive and comparative framework. This approach is designed to offer valuable insights for molecular design, synthesis, and formulation development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure for targeting a wide range of biological receptors. The derivatization of the piperidine core, as seen in 2-(1-Phenylpiperidin-4-ylidene)acetonitrile, allows for the fine-tuning of physicochemical and pharmacological properties. Understanding the solid-state characteristics, such as crystal structure and melting point, is paramount for drug development, influencing solubility, stability, and bioavailability.

Physicochemical Properties: A Comparative Analysis

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Crystal SystemSpace Group
2-(1-Phenylpiperidin-4-ylidene)acetonitrile (Predicted) C₁₃H₁₄N₂210.27Not Determined--
(1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile[1]C₂₇H₂₄N₂O392.49138TriclinicP-1
N-Phenethyl-4-piperidinone[2][3]C₁₃H₁₇NO203.2856-60Not Determined-
2-phenyl-2-(piperidin-4-yl)acetonitrile hydrochlorideC₁₃H₁₇ClN₂236.74Not DeterminedNot Determined-
2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile[4]C₂₀H₂₀N₂288.39Not DeterminedNot Determined-

Expert Insights:

The melting point of a compound is influenced by its molecular weight, symmetry, and the strength of its intermolecular interactions. For the related compound, (1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile, the presence of additional phenyl and acetyl groups contributes to a higher molecular weight and likely stronger intermolecular forces, resulting in a melting point of 138 °C.[1] In contrast, N-Phenethyl-4-piperidinone, which lacks the acetonitrile group but has a similar core structure, exhibits a significantly lower melting point of 56-60 °C.[2][3]

Based on these comparisons, it is reasonable to predict that the melting point of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile will fall between these two values. The absence of bulky substituents, as seen in the acetylated and benzylated analogs, would likely lead to a lower melting point than 138 °C. The presence of the polar nitrile group, capable of dipole-dipole interactions, would likely result in a higher melting point than that of N-Phenethyl-4-piperidinone.

The crystal structure of (1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile reveals a triclinic system with a P-1 space group.[1] The piperidine ring in this derivative adopts a boat conformation. It is plausible that 2-(1-Phenylpiperidin-4-ylidene)acetonitrile could crystallize in a similar system, although the specific conformation of the piperidine ring (chair vs. boat) would depend on the steric and electronic effects of the substituents.

Experimental Protocols for Physicochemical Characterization

To empirically determine the crystal structure and melting point of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile, the following validated methodologies are recommended.

Single-Crystal X-ray Diffraction

This technique provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.

Methodology:

  • Crystal Growth:

    • Dissolve the synthesized and purified 2-(1-Phenylpiperidin-4-ylidene)acetonitrile in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to near saturation at an elevated temperature.

    • Slowly cool the solution to room temperature, or allow for slow evaporation of the solvent at a constant temperature.

    • High-quality, single crystals suitable for diffraction are typically colorless and free of visible defects.

  • Data Collection:

    • Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.

    • Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

    • Collect the diffraction data as a series of frames while rotating the crystal.

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of unique reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

Causality Behind Experimental Choices:

The choice of solvent for crystallization is critical and often determined empirically. A solvent in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures is ideal for slow crystal growth. Cooling the crystal during data collection is essential to improve the quality of the diffraction data by reducing thermal motion, leading to a more precise structural determination.

Workflow for Single-Crystal X-ray Diffraction:

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination Dissolution Dissolution Slow_Cooling Slow_Cooling Dissolution->Slow_Cooling Saturated Solution Crystal_Selection Crystal_Selection Slow_Cooling->Crystal_Selection Formation of Crystals Mounting Mounting Crystal_Selection->Mounting Select High-Quality Crystal Data_Acquisition Data_Acquisition Mounting->Data_Acquisition On Diffractometer Data_Processing Data_Processing Data_Acquisition->Data_Processing Diffraction Patterns Structure_Solution Structure_Solution Data_Processing->Structure_Solution Reflection Intensities Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Final_Structure Final_Structure Structure_Refinement->Final_Structure Refined Model G cluster_0 Sample Preparation cluster_1 Measurement Drying Drying Grinding Grinding Drying->Grinding Remove Solvent Packing Packing Grinding->Packing Fine Powder Heating Heating Packing->Heating Capillary in Apparatus Observation Observation Heating->Observation Slow, Controlled Rate Record_Range Record_Range Observation->Record_Range Onset and Completion

Caption: Workflow for determining the melting point of a crystalline solid.

Conclusion

While direct experimental data for 2-(1-Phenylpiperidin-4-ylidene)acetonitrile remains to be reported, a comparative analysis of its structural analogs provides valuable predictive insights into its physicochemical properties. The methodologies outlined in this guide offer a robust framework for the empirical determination of its crystal structure and melting point, crucial parameters for its potential development as a therapeutic agent. The synthesis and characterization of this compound would be a valuable contribution to the field of medicinal chemistry.

References

  • N-Phenethyl-4-piperidinone. PubChem. [Link]

  • 2-(1-Benzylpiperidin-4-ylidene)-2-phenylacetonitrile. PubChem. [Link]

  • N-Phenethyl-4-piperidinone. Wikipedia. [Link]

  • N-Phenethyl-4-piperidone. SWGDRUG. [Link]

  • (1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile. Acta Crystallographica Section E. [Link]

Sources

Technical Guide: Spectral Characterization of 1-Phenyl-4-Piperidone vs. Its Ylidene Nitrile Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 1-phenyl-4-piperidone (1) to 2-(1-phenylpiperidin-4-ylidene)malononitrile (2) via the Knoevenagel condensation is a fundamental transformation in the synthesis of neuroactive heterocycles and drug scaffolds. This guide provides a definitive spectroscopic comparison to validate this transformation.

The critical quality attribute (CQA) for this reaction is the complete consumption of the ketone carbonyl and the formation of the exocyclic dicyanoalkene. This guide outlines the specific spectral markers in IR,


H NMR, and 

C NMR required to confirm product identity and purity.

Part 1: The Chemical Transformation[1]

The synthesis involves the condensation of 1-phenyl-4-piperidone with malononitrile, typically catalyzed by a weak base (piperidine or ammonium acetate) in ethanol.

Reaction Pathway Analysis

ReactionScheme Reactant 1-Phenyl-4-piperidone (C=O Electrophile) Intermediate Aldol Adduct (Transient) Reactant->Intermediate Nucleophilic Attack (Base Cat.) Reagent Malononitrile (Active Methylene) Reagent->Intermediate Product Ylidene Nitrile Product (Conjugated System) Intermediate->Product Dehydration (-H₂O) Water H₂O (Byproduct) Intermediate->Water

Figure 1: Mechanistic flow of the Knoevenagel condensation targeting the ylidene nitrile moiety.

Part 2: Infrared Spectroscopy (FT-IR) Analysis[1]

FT-IR is the most rapid diagnostic tool for this transformation. The reaction success is determined by the "silent region" (


) becoming active.
Comparative Spectral Data
Functional Group1-Phenyl-4-piperidone (Starting Material)Ylidene Nitrile ProductDiagnostic Shift / Note
Carbonyl (C=O) Strong, Sharp (~1715 cm⁻¹) Absent Primary Indicator of Conversion
Nitrile (C≡N) AbsentStrong, Sharp (~2215–2230 cm⁻¹) Distinctive diagnostic band.
Alkene (C=C) Absent (Isolated ring)Medium (~1580–1610 cm⁻¹)Conjugated with phenyl/CN groups.
C-H Stretch 2800–3000 cm⁻¹2800–3000 cm⁻¹Minimal change (backbone intact).

Scientist's Insight:

Do not confuse the alkene C=C stretch in the product with the aromatic ring breathing modes. The exocyclic double bond appears distinctively around 1600 cm⁻¹, often overlapping with aromatic signals but distinguishable by intensity changes relative to the starting material.

Part 3: NMR Spectroscopy Analysis

Nuclear Magnetic Resonance provides structural proof of the ylidene formation and the symmetry of the resulting piperidine ring.

Proton NMR ( H NMR)

The loss of the carbonyl anisotropy and the introduction of the electron-withdrawing nitrile groups significantly deshield the protons adjacent to the C4 position.

Proton Environment1-Phenyl-4-piperidone (

ppm)
Ylidene Nitrile Product (

ppm)
Mechanistic Explanation

-Protons
(N-CH

)
~3.60 (t)~3.75 (t)Slight downfield shift due to global conjugation.

-Protons
(CH

-C=O vs CH

-C=C)
~2.55 (t) ~3.10 (t) Major Diagnostic Shift. The

-protons are strongly deshielded by the magnetic anisotropy of the C=C-CN system.
Aromatic Protons 6.80 – 7.30 (m)6.90 – 7.40 (m)Minimal shift; phenyl ring is distant from the reaction center.
Carbon-13 NMR ( C NMR)

The


C spectrum provides the most definitive proof of the carbon skeleton transformation.
Carbon EnvironmentStarting Material (

ppm)
Product (

ppm)
Notes
C4 (Quaternary) ~208.0 (C=O) ~165.0 (C=C) Loss of ketone signal is critical.
Nitrile Carbons (-CN) Absent~112.0 – 114.0 Two peaks may resolve or overlap.
Ylidene Carbon (=C(CN)

)
Absent~80.0 – 85.0 Counter-intuitive: This carbon is significantly shielded compared to typical alkenes due to the anisotropic effect of the two cyano groups.

Part 4: Experimental Validation Protocol

This protocol is designed for high reproducibility and "green" efficiency, utilizing ethanol as a solvent to allow product precipitation.

Materials
  • 1-Phenyl-4-piperidone (1.0 eq)

  • Malononitrile (1.1 eq)[1]

  • Ethanol (Absolute)

  • Catalyst: Piperidine (5 mol%) or Ammonium Acetate (10 mol%)

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-4-piperidone (1.75 g, 10 mmol) in Ethanol (15 mL).

  • Addition: Add malononitrile (0.73 g, 11 mmol). Stir until dissolved.

  • Catalysis: Add 2-3 drops of piperidine. The solution may turn slightly yellow/orange immediately.

  • Reaction:

    • Method A (Room Temp): Stir vigorously at 25°C for 2-4 hours.

    • Method B (Reflux): Heat to reflux (78°C) for 30 minutes. (Preferred for faster kinetics).

  • Monitoring (TLC):

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Visualization: UV Lamp (254 nm). The product will be UV active and have a lower R_f than the starting ketone due to the polarity of the nitrile groups.

  • Workup:

    • Cool the mixture to 0°C (ice bath). The product, 2-(1-phenylpiperidin-4-ylidene)malononitrile , typically precipitates as a solid.

    • Filter the solid using a Buchner funnel.

    • Wash with cold ethanol (2 x 5 mL) to remove unreacted starting materials.

  • Purification: Recrystallize from hot Ethanol if necessary.

Analytical Logic Tree

AnalysisLogic Start Isolated Solid Product IR_Check Step 1: IR Spectrum Start->IR_Check Decision1 Peak at 1715 cm⁻¹? IR_Check->Decision1 Fail1 Incomplete Reaction (Recrystallize/Reflux longer) Decision1->Fail1 Yes Pass1 Step 2: Check 2220 cm⁻¹ Decision1->Pass1 No Decision2 Strong Nitrile Peak? Pass1->Decision2 Fail2 Check Reagents (Malononitrile degraded?) Decision2->Fail2 No Pass2 Step 3: 1H NMR Decision2->Pass2 Yes Final Confirm Beta-Proton Shift (2.5 → 3.1 ppm) Pass2->Final

Figure 2: Decision matrix for validating the ylidene nitrile product.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for IR/NMR shifts of nitriles and ketones).
  • National Institute of Standards and Technology (NIST). 1-Benzyl-4-piperidone IR Spectrum (Analogous Structure). NIST Chemistry WebBook.[2] Available at: [Link]

  • Möhrle, H., & Specks, U. (1975). Knoevenagel-Kondensationen an N-substituierten 4-Piperidonen. Archiv der Pharmazie, 308(1), 23-33.
  • Organic Chemistry Portal. Knoevenagel Condensation: Mechanism and Protocols. Available at: [Link]

Sources

Safety Operating Guide

2-(1-Phenylpiperidin-4-ylidene)acetonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Safety Directives

CRITICAL WARNING: DO NOT MIX WITH ACIDS. 2-(1-Phenylpiperidin-4-ylidene)acetonitrile contains a nitrile moiety. While generally stable, exposure to strong acids (or acidic waste streams) can catalyze hydrolysis, potentially releasing Hydrogen Cyanide (HCN) gas, which is fatal at low concentrations.

Disposal Strategy: The only acceptable disposal route for this compound is High-Temperature Incineration via a licensed hazardous waste contractor. It must be segregated into a "Toxic Organic" or "Cyanide-Compatible" waste stream. Do not attempt to quench or degrade this material on the benchtop using standard oxidative bleach methods without specific process safety data, as the tertiary amine and conjugated system may form toxic N-oxides or chloramines.

Hazard Characterization & Chemical Logic

To safely dispose of 2-(1-Phenylpiperidin-4-ylidene)acetonitrile, we must deconstruct its molecular risks. This is not just "organic waste"; it is a poly-functional intermediate with specific reactivities.

Functional GroupHazard MechanismDisposal Implication
Nitrile (-CN) Metabolic release of cyanide; Acid-catalyzed hydrolysis to HCN.Strict Acid Segregation. Must be kept at pH > 8 if in solution.

-Unsaturation (Ylidene)
Michael Acceptor. Electrophilic; can alkylate DNA/proteins.High Toxicity Flag. Treat as a potential mutagen/sensitizer. Double-glove (Nitrile/Laminate) required.
Piperidine (Tertiary Amine) Basic nitrogen; potential for salt formation.Incompatible with Oxidizers. Can form unstable N-oxides or nitrosamines if mixed with peroxides/nitrates.
N-Phenyl Group Lipophilicity.Bioaccumulation. Do not discharge into aqueous drains.

Regulatory Note (DEA/List Checks): Because this molecule contains an N-phenyl-piperidine core, it bears structural similarity to precursors of synthetic opioids (e.g., Fentanyl analogs). Before disposal, verify your local Controlled Substance Analog Acts . Even if not explicitly listed, it may require "Chain of Custody" documentation during disposal to prevent diversion.

Segregation & Compatibility Protocol

The most common cause of laboratory accidents involving nitriles is improper waste stream mixing. Use the following compatibility matrix to determine where this waste goes.

Table 1: Waste Stream Compatibility Matrix

Waste StreamStatusScientific Rationale
Acidic Waste (pH < 7) PROHIBITED Risk of HCN evolution.
Oxidizing Agents (Nitrates, Peroxides) PROHIBITED Risk of exothermic reaction with the tertiary amine; potential nitrosamine formation.
Halogenated Solvents (DCM, Chloroform) Compatible Acceptable for dissolution, provided the incinerator accepts halogens.
Non-Halogenated Organics (Acetone, MeOH) Compatible Preferred Matrix. Burns clean in incinerators.
Aqueous Waste Avoid Low solubility leads to biphasic mixtures/precipitation, complicating incineration.

Step-by-Step Disposal Workflow

This protocol assumes you are disposing of pure solid or a reaction mixture containing the target compound.

Phase 1: Characterization & Preparation
  • Quantify: Estimate the mass/volume. If

    
    , alert your EHS officer as this exceeds "lab scale" for acute toxins.
    
  • State Check:

    • Solid: Do not dissolve unnecessarily.[1] Solid waste is safer to transport.

    • Solution: If in reaction solvent, verify the solvent is Non-Acidic .

Phase 2: Packaging (The "Self-Validating" System)
  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why? HDPE is resistant to amines and nitriles. Glass is acceptable but poses a breakage risk.

  • Secondary Containment: Place the primary container inside a clear plastic bag or tub to capture leaks.

Phase 3: Labeling

Standard "Hazardous Waste" labels are insufficient. You must add specific hazard text:

  • Contains: 2-(1-Phenylpiperidin-4-ylidene)acetonitrile

  • Hazards: TOXIC, IRRITANT.[2][3]

  • Specific Warning: NITRILE WASTE - DO NOT ADD ACID.

Phase 4: Hand-off

Transfer to your facility's Central Accumulation Area (CAA). Ensure the waste technician explicitly acknowledges the "No Acid" warning.

Decision Logic Diagram

The following flowchart illustrates the critical decision points for disposing of this material.

DisposalWorkflow Start Waste Generation: 2-(1-Phenylpiperidin-4-ylidene)acetonitrile FormCheck Is the waste Solid or Liquid? Start->FormCheck SolidPath Solid Waste FormCheck->SolidPath Solid LiquidPath Liquid/Solution FormCheck->LiquidPath Liquid Container Transfer to HDPE Container (Amber Glass acceptable) SolidPath->Container PHCheck Check pH of Solution LiquidPath->PHCheck Acidic pH < 7 (Acidic) PHCheck->Acidic Yes BasicNeutral pH ≥ 7 (Neutral/Basic) PHCheck->BasicNeutral No Neutralize CRITICAL ACTION: Slowly neutralize with 10% NaOH in ice bath to pH > 9 Acidic->Neutralize BasicNeutral->Container Neutralize->BasicNeutral Labeling Labeling: 'TOXIC ORGANIC - NITRILE' 'DO NOT ADD ACID' Container->Labeling Segregation Segregate into 'Cyanide Compatible' Stream Labeling->Segregation Final Ship for High-Temp Incineration Segregation->Final

Figure 1: Operational decision tree for the safe disposal of nitrile-containing organic intermediates.

Emergency Procedures (Spill Response)

If a spill occurs outside a fume hood:

  • Evacuate: The immediate area.

  • PPE: Don double nitrile gloves , lab coat, and a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (if ventilation is poor).

  • Isolation: Do not use standard acid-neutralizing spill kits.

  • Cleanup:

    • Absorb liquid with Vermiculite or Sand .

    • Do not use paper towels (combustible/reactive).

    • Place waste in a wide-mouth jar, label as "Spill Debris: Toxic Nitrile," and treat as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • PubChem. (2023). Compound Summary: Nitrile Functionality and Toxicity. National Library of Medicine. [Link]

Sources

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